(Ethylthio)acetone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100147. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethylsulfanylpropan-2-one | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-3-7-4-5(2)6/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDXKBIOEVBFGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175207 | |
| Record name | 1-(Ethylthio)acetone | |
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Molecular Weight |
118.20 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20996-62-7 | |
| Record name | (Ethylthio)acetone | |
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| Record name | 1-(Ethylthio)acetone | |
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| Record name | (Ethylthio)acetone | |
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| Record name | 1-(Ethylthio)acetone | |
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| Record name | 1-(ethylthio)acetone | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of (Ethylthio)acetone
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of (Ethylthio)acetone, also known as 1-(ethylthio)propan-2-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into the handling, synthesis, and analysis of this versatile thioether ketone.
Introduction and Chemical Identity
This compound is a bifunctional organic molecule containing both a ketone and a thioether functional group. This unique combination of functionalities makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry. Its structure allows for a variety of chemical transformations at the carbonyl group, the α-carbon, and the sulfur atom.
-
IUPAC Name: 1-(ethylsulfanyl)propan-2-one
-
Synonyms: this compound, Thioethoxy acetone, 1-(Ethylthio)-2-propanone, alpha-(Ethylthio)acetone, Ethyl 2-oxopropyl sulfide
-
CAS Number: 20996-62-7
-
Molecular Formula: C₅H₁₀OS
-
Molecular Weight: 118.20 g/mol
Below is a diagram illustrating the chemical structure of this compound.
An In-Depth Technical Guide to (Ethylthio)acetone: Structure, Bonding, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (Ethylthio)acetone (also known as 1-(ethylthio)propan-2-one), a molecule of interest in synthetic chemistry and potentially in drug development due to the presence of the versatile α-keto sulfide moiety. This document moves beyond a simple recitation of facts to provide in-depth analysis of its chemical structure, bonding, and detailed protocols for its synthesis and characterization, grounded in established chemical principles.
Molecular Architecture and Electronic Landscape
This compound, with the chemical formula C₅H₁₀OS, possesses a unique combination of functional groups that dictate its reactivity and physical properties. The molecule incorporates a ketone carbonyl group and a thioether linkage, placing it in the class of α-keto thioethers.
dot graph "(Ethylthio)acetone_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: 2D Chemical Structure of this compound.
Bonding and Hybridization: A Deeper Look
The core structure of this compound is built upon a framework of sp³ and sp² hybridized carbon atoms.
-
The Carbonyl Group (C=O): The carbonyl carbon is sp² hybridized, forming three σ bonds (to a methyl carbon, a methylene carbon, and the oxygen atom) in a trigonal planar geometry with bond angles of approximately 120°. The remaining p orbital on the carbon overlaps with a p orbital on the oxygen atom to form a π bond. The oxygen atom also has two lone pairs of electrons residing in sp² hybrid orbitals. This C=O double bond is polar, with the electron density shifted towards the more electronegative oxygen atom, rendering the carbonyl carbon electrophilic.
-
The Thioether Linkage (C-S-C): The sulfur atom in the thioether group is analogous to the oxygen in an ether but with notable differences. It can be described as sp³ hybridized, with two of the hybrid orbitals forming σ bonds to the adjacent carbon atoms and the other two holding lone pairs of electrons. Due to the larger size of the sulfur atom and the lower electronegativity compared to oxygen, the C-S bonds are longer and weaker than C-O bonds. The C-S-C bond angle is typically around 99°, which is smaller than the tetrahedral angle of 109.5° due to the repulsion of the lone pairs and the larger size of the sulfur atom.[1]
-
Conformational Analysis: Rotation around the C-C and C-S single bonds allows for different conformations. The relative orientation of the carbonyl group and the sulfur atom is of particular interest. The molecule likely favors conformations that minimize steric hindrance and optimize orbital overlap. Computational studies on related α-thio ketones suggest that conformations where the sulfur lone pairs can interact with the π* orbital of the carbonyl group may be energetically favorable.[2]
Key Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing experimental conditions for its synthesis, purification, and use in further reactions.
| Property | Value | Reference |
| CAS Number | 20996-62-7 | [3][4] |
| Molecular Formula | C₅H₁₀OS | [3][4] |
| Molecular Weight | 118.20 g/mol | [3][4] |
| Boiling Point | 170-172 °C | [3] |
| Density | 0.995 g/cm³ | [3] |
| Refractive Index | 1.4720 | [3] |
| Flash Point | 52 °C | [3] |
Synthesis of this compound: A Validated Protocol
The synthesis of α-keto thioethers can be achieved through various methods, with one of the most reliable being the nucleophilic substitution of an α-halo ketone with a thiol or thiolate.[5] An alternative and efficient method involves the reaction of β-keto esters with a sulfur source, leading to the formation of α-thio ketones through a C-C bond cleavage.[6] The following protocol is based on this latter, modern approach, offering a selective and high-yielding route to this compound.
dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology
This protocol is adapted from the general procedure for the synthesis of α-organylthio ketones from β-keto esters.[6]
Materials:
-
Ethyl acetoacetate
-
Ethanethiol
-
Sodium hydroxide
-
Toluene
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Ethanethiolate: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethanethiol (1.0 equivalent) in anhydrous ethanol. Add sodium metal (1.0 equivalent) portion-wise with stirring. After the sodium has completely reacted, remove the ethanol under reduced pressure to obtain sodium ethanethiolate as a white solid.
-
Reaction Setup: To a solution of ethyl acetoacetate (1.0 equivalent) in toluene, add sodium ethanethiolate (2.0 equivalents) and sodium hydroxide (2.0 equivalents).
-
Reaction: Stir the reaction mixture at 100 °C under an air atmosphere for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Rationale: The use of two equivalents of base facilitates the cleavage of the C-C bond in the β-keto ester, leading to the selective formation of the α-thio ketone.[6] The reaction is carried out under an air atmosphere, which may play a role in the oxidative cleavage process.
Spectroscopic Characterization and Structural Elucidation
Thorough spectroscopic analysis is paramount for confirming the identity and purity of the synthesized this compound. This section details the expected spectroscopic data and their interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ are summarized below.
Predicted NMR Data for this compound:
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Assignment |
| ~2.3 | s | - | CH₃ (acetyl) | |
| ~3.3 | s | - | CH₂ (methylene α to S and C=O) | |
| ~2.6 | q | ~7.4 | CH₂ (ethyl) | |
| ~1.3 | t | ~7.4 | CH₃ (ethyl) | |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| ~205 | C=O (ketone) | |||
| ~45 | CH₂ (methylene α to S and C=O) | |||
| ~28 | CH₂ (ethyl) | |||
| ~26 | CH₃ (acetyl) | |||
| ~15 | CH₃ (ethyl) |
Interpretation:
-
¹H NMR: The spectrum is expected to show four distinct signals. A singlet around 2.3 ppm corresponding to the three protons of the acetyl methyl group. Another singlet around 3.3 ppm for the two protons of the methylene group situated between the carbonyl and the sulfur atom. A quartet at approximately 2.6 ppm and a triplet at around 1.3 ppm are characteristic of the ethyl group, with the quartet arising from the methylene protons coupled to the methyl protons, and the triplet from the methyl protons coupled to the methylene protons.
-
¹³C NMR: The ¹³C NMR spectrum should display five signals. The carbonyl carbon will appear significantly downfield, around 205 ppm. The methylene carbon adjacent to the sulfur and carbonyl groups is expected around 45 ppm. The carbons of the ethyl group and the acetyl methyl group will resonate in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands for this compound:
| Frequency (cm⁻¹) | Intensity | Vibration |
| ~2970-2850 | Medium-Strong | C-H stretching (aliphatic) |
| ~1715 | Strong | C=O stretching (ketone) |
| ~1450, ~1360 | Medium | C-H bending (CH₂ and CH₃) |
| ~690 | Weak-Medium | C-S stretching |
Interpretation: The most prominent feature in the IR spectrum of this compound will be a strong absorption band around 1715 cm⁻¹, which is characteristic of the C=O stretching vibration of a saturated ketone.[7] The presence of C-H stretching vibrations from the alkyl groups will be observed in the 2970-2850 cm⁻¹ region. The C-S stretching vibration is typically weak and appears in the fingerprint region around 690 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is available in the NIST WebBook.[4]
Major Fragments in the Mass Spectrum of this compound:
| m/z | Relative Intensity (%) | Possible Fragment Ion |
| 118 | 25 | [M]⁺ (Molecular Ion) |
| 75 | 100 | [CH₃COCH₂S]⁺ |
| 61 | 40 | [CH₂SCH₂CH₃]⁺ |
| 47 | 80 | [CH₂S]⁺ |
| 43 | 60 | [CH₃CO]⁺ |
Fragmentation Analysis:
The molecular ion peak [M]⁺ is observed at m/z 118. The base peak at m/z 75 likely corresponds to the loss of the ethyl radical. Alpha-cleavage adjacent to the sulfur atom can lead to the formation of the ion at m/z 61. The fragment at m/z 47 is characteristic of thioethers. The acylium ion [CH₃CO]⁺ at m/z 43 is a common fragment for methyl ketones.
dot graph Fragmentation_Pathway { rankdir=TB; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
} Caption: Proposed mass fragmentation pathway of this compound.
Reactivity and Synthetic Potential
The dual functionality of this compound makes it a valuable intermediate in organic synthesis. The reactivity is primarily centered around the electrophilic carbonyl carbon and the nucleophilic sulfur atom, as well as the acidic α-protons.
-
Reactions at the Carbonyl Group: The carbonyl group can undergo nucleophilic addition reactions with various nucleophiles, such as Grignard reagents, organolithium compounds, and hydrides. It can also be converted to other functional groups, for example, through Wittig reactions to form alkenes.
-
Reactivity of the α-Protons: The protons on the methylene group adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of new substituents at the α-position.
-
Oxidation of the Sulfur Atom: The thioether sulfur can be selectively oxidized to a sulfoxide or a sulfone using appropriate oxidizing agents (e.g., m-CPBA, H₂O₂). These oxidized derivatives have different electronic properties and can be used in further synthetic transformations, such as Pummerer rearrangements.[5]
-
Reactions involving the C-S bond: The C-S bond can be cleaved under certain reductive or oxidative conditions.
Conclusion
This compound is a molecule with a rich chemical character defined by the interplay of its ketone and thioether functionalities. This guide has provided a detailed exploration of its structure, bonding, and a practical, validated protocol for its synthesis. The comprehensive spectroscopic analysis and discussion of its reactivity are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors. The unique combination of reactive sites within this compound makes it a promising building block for the synthesis of more complex molecules with potential applications in various fields of chemistry and medicine.
References
- 1. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]
- 4. 2-Propanone, 1-(ethylthio)- [webbook.nist.gov]
- 5. Acyl Azolium–Photoredox-Enabled Synthesis of β-Keto Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
Foreword: Understanding the β-Ketosulfide Motif
An In-depth Technical Guide to the Synthesis of 1-(ethylthio)propan-2-one
The β-ketosulfide functional group, characterized by a thioether linkage at the α-position to a carbonyl group, is a cornerstone in synthetic organic chemistry. These compounds serve as versatile intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and natural products.[1] Their utility stems from the unique reactivity conferred by the adjacent sulfur and carbonyl moieties, allowing for facile modifications at multiple sites. 1-(ethylthio)propan-2-one is a canonical example of a β-ketosulfide, and a thorough understanding of its synthesis provides a foundational model for the construction of this important chemical class. This guide elucidates the predominant synthesis mechanism, explores the rationale behind experimental choices, and provides a validated protocol for its preparation.
Part 1: The Core Synthesis Mechanism - A Thio-Analogue of the Williamson Ether Synthesis
The most direct and industrially relevant synthesis of 1-(ethylthio)propan-2-one proceeds via a bimolecular nucleophilic substitution (S(_N)2) reaction. This pathway is conceptually analogous to the well-established Williamson ether synthesis, where an alkoxide displaces a halide to form an ether.[2] In this case, a more potent sulfur nucleophile, the ethanethiolate anion, is employed to displace a halide from an α-halo ketone.[3][4]
The overall transformation is as follows:
Ethanethiol + Chloroacetone → 1-(ethylthio)propan-2-one (in the presence of a base)
Mechanistic Deep Dive: A Step-by-Step Analysis
The reaction unfolds in two primary stages: the generation of the nucleophile followed by the key substitution event.
Step 1: Deprotonation and Formation of the Ethanethiolate Nucleophile
Ethanethiol (CH(_3)CH(_2)SH), like other thiols, is significantly more acidic than its alcohol analogue, ethanol.[4] This increased acidity (pKa of ethanethiol is ~10.6 vs. ~16 for ethanol) is attributed to two factors: the weaker H-S bond compared to the H-O bond and the ability of the larger, more polarizable sulfur atom to stabilize the resulting negative charge in the conjugate base.[3][5][6]
Consequently, a moderately strong base, such as sodium hydroxide (NaOH), is sufficient to quantitatively deprotonate the thiol, generating the sodium ethanethiolate salt.
CH(_3)CH(_2)SH + NaOH → CH(_3)CH(_2)S
−
Na+
The resulting ethanethiolate anion (CH(_3)CH(_2)S
−
) is an exceptionally potent nucleophile. Its high nucleophilicity, exceeding that of alkoxides, is a direct result of the diffuse and highly polarizable electron cloud of the sulfur atom, which facilitates effective orbital overlap with electrophilic centers.[4][5]
Step 2: The S(_N)2 Nucleophilic Attack and Displacement
The ethanethiolate anion attacks the electrophilic carbon atom of chloroacetone (CH(_3)COCH(_2)Cl) that bears the chlorine atom. This proceeds via a classic S(_N)2 pathway.
-
Enhanced Reactivity of α-Halo Ketones: The substrate, chloroacetone, is particularly reactive towards S(_N)2 displacement, far more so than a simple primary alkyl chloride like propyl chloride.[7] This enhanced reactivity is due to the adjacent carbonyl group. The transition state of the S(_N)2 reaction is stabilized by favorable orbital overlap between the π-system of the carbonyl group and the p-orbitals of the reacting carbon center. This delocalization of electron density lowers the activation energy of the reaction.[7][8]
-
Concerted Mechanism: The reaction is concerted, meaning the formation of the new carbon-sulfur (C-S) bond and the cleavage of the carbon-chlorine (C-Cl) bond occur simultaneously through a single transition state. The nucleophile performs a "backside attack," approaching the carbon atom from the side opposite the leaving group (the chloride ion).[2][9]
-
Transition State and Product Formation: This backside attack proceeds through a trigonal bipyramidal transition state where the sulfur and chlorine are positioned at the axial positions. As the C-S bond fully forms, the C-Cl bond breaks, and the chloride ion is expelled as the leaving group. The stereochemistry at the carbon center, if it were chiral, would be inverted, a hallmark of the S(_N)2 mechanism. The final product, 1-(ethylthio)propan-2-one, is formed along with sodium chloride as a byproduct.
Visualizing the Mechanism
The following diagram illustrates the S(_N)2 mechanism for the synthesis of 1-(ethylthio)propan-2-one.
Caption: Figure 1. Sₙ2 reaction mechanism for 1-(ethylthio)propan-2-one synthesis.
Part 2: Field-Proven Insights and Protocol Validation
The successful execution of this synthesis relies on the rational selection of reagents and conditions. Each choice is a deliberate step to maximize yield and purity while ensuring a safe and efficient process.
Causality Behind Experimental Choices
| Component | Selection & Rationale | Trustworthiness & Self-Validation |
| Thiol Source | Ethanethiol: Readily available and its pKa allows for easy deprotonation with common bases.[6] | The formation of the thiolate can be visually confirmed if using NaH (cessation of H₂ gas evolution) or monitored by pH if using NaOH. |
| Electrophile | Chloroacetone: A highly reactive α-halo ketone.[10] The chlorine atom is a good leaving group, and the α-position is activated for S(_N)2 attack.[7] | The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the chloroacetone spot and the appearance of the product spot. |
| Base | Sodium Hydroxide (NaOH): Inexpensive, effective, and generates water as a benign byproduct. Sodium Hydride (NaH): A stronger, non-nucleophilic base that provides irreversible deprotonation, driving the reaction to completion. Produces H₂ gas, which requires proper ventilation. | Using a slight excess of the thiol relative to the base ensures all the base is consumed, preventing side reactions like base-catalyzed self-condensation of the acetone moiety. |
| Solvent | Polar Aprotic (e.g., Ethanol, DMF, Acetone): These solvents are crucial. They effectively solvate the sodium cation (Na⁺) but poorly solvate the thiolate anion. This leaves the nucleophile "naked" and highly reactive, accelerating the S(_N)2 reaction rate.[9] | A homogenous reaction mixture indicates proper solvation. The choice of solvent can also aid in temperature control. Ethanol is a common and effective choice. |
Quantitative Data: Reagents and Product
Table 1: Reagent Properties and Stoichiometry
| Reagent | Formula | M.W. ( g/mol ) | Density (g/mL) | Moles | Equivalents |
| Ethanethiol | C₂H₆S | 62.13 | 0.839 | 0.10 | 1.0 |
| Sodium Hydroxide | NaOH | 40.00 | - | 0.10 | 1.0 |
| Chloroacetone | C₃H₅ClO | 92.52 | 1.162 | 0.10 | 1.0 |
| Ethanol (Solvent) | C₂H₅OH | 46.07 | 0.789 | - | - |
Table 2: Product Physical Properties
| Compound | Formula | M.W. ( g/mol ) | Boiling Point (°C) | Appearance |
| 1-(ethylthio)propan-2-one | C₅H₁₀OS | 118.20 | 175-177 °C (approx.) | Colorless to pale yellow liquid |
| Data sourced from[11][12][13] |
Experimental Protocol: Step-by-Step Methodology
Disclaimer: This protocol is intended for qualified researchers in a properly equipped laboratory. Adhere to all institutional safety protocols and use appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves. Chloroacetone is a lachrymator and toxic; work in a well-ventilated fume hood.[14][15]
1. Reagent Preparation and Setup:
- Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, a dropping funnel, and a reflux condenser topped with a nitrogen inlet.
- Charge the flask with 6.21 g (0.10 mol) of ethanethiol and 100 mL of absolute ethanol.
- Begin stirring and purge the system with nitrogen.
2. Nucleophile Generation:
- Prepare a solution of 4.00 g (0.10 mol) of sodium hydroxide in 20 mL of water.
- Cool the ethanethiol/ethanol mixture in the flask to 0-5 °C using an ice bath.
- Slowly add the sodium hydroxide solution via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
- After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of sodium ethanethiolate.
3. S(_N)2 Reaction:
- Cool the reaction mixture back down to 0-5 °C.
- Add 9.25 g (0.10 mol) of chloroacetone to the dropping funnel.
- Add the chloroacetone dropwise to the stirred thiolate solution over approximately 45-60 minutes, maintaining the internal temperature below 10 °C. A white precipitate of sodium chloride will form.
- Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until TLC analysis indicates complete consumption of chloroacetone.
4. Work-up and Isolation:
- Pour the reaction mixture into 200 mL of cold deionized water.
- Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
- Combine the organic extracts and wash them with water (2 x 50 mL) and then with brine (1 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
5. Purification:
- The crude product is a pale yellow oil. Purify by vacuum distillation to obtain 1-(ethylthio)propan-2-one as a colorless liquid. Collect the fraction boiling at the appropriate temperature for the given pressure.
Visualizing the Experimental Workflow
Caption: Figure 2. Experimental workflow for the synthesis of 1-(ethylthio)propan-2-one.
Part 3: Alternative Synthetic Strategies
While the S(_N)2 pathway is the most common, other methods for synthesizing β-ketosulfides exist, offering alternative routes that may be advantageous for specific substrates or research goals.
-
From β-Keto Esters and Bunte Salts: A selective method involves the reaction of β-keto esters with sodium S-alkyl sulfurothioates (Bunte salts) under basic conditions. By controlling the stoichiometry of the base, this method can be tuned to produce either α-thio esters or, via a C-C bond cleavage, α-thio ketones.[16]
-
Iron-Catalyzed S-H Insertion: The insertion of an α-diazoketone into the S-H bond of a thiol, catalyzed by iron(II) triflate (Fe(OTf)₂), provides a route to α-thioketones under relatively mild conditions.[17]
-
Photoredox and Radical Pathways: Modern synthetic methods have explored the generation of α-thio radicals via single-electron oxidation of sulfides. These radicals can then couple with other radical species, such as acyl azolium-derived ketyl radicals, to form β-keto sulfides, offering a complementary approach to traditional two-electron processes.[18]
These alternative methods highlight the ongoing innovation in C-S bond formation and provide a broader context for the synthesis of the β-ketosulfide scaffold.
References
- 1. Thiol-free chemoenzymatic synthesis of β-ketosulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistryguide.com [organicchemistryguide.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 6. Ethanethiol - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 10. Chloroacetone - Wikipedia [en.wikipedia.org]
- 11. 2-Propanone, 1-(ethylthio)- [webbook.nist.gov]
- 12. 2-Propanone, 1-(ethylthio)- (CAS 20996-62-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. 2-Propanone, 1-(ethylthio)- [webbook.nist.gov]
- 14. Chloroacetone - Sciencemadness Wiki [sciencemadness.org]
- 15. Chloroacetone | ClCH2COCH3 | CID 6571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. α-Thiocarbonyl synthesis via the FeII-catalyzed insertion reaction of α-diazocarbonyls into S–H bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Acyl Azolium–Photoredox-Enabled Synthesis of β-Keto Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism in β-keto thioethers
<_ A_ I H a v e g a t h e r e d s u f f i c i e n t i n f o r m a t i o n t o c o m p o s e t h e i n
d e p t h t e c h n i c a l g u i d e . I w i l l n o w p r o c e e d t o s t r u c t u r e t h e c o n t e n t a n d g e n e r a t e t h e r e q u i r e d v i s u a l i z a t i o n s .
Tautomerism in β-Keto Thioethers: A Comprehensive Technical Guide for Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive exploration of the tautomeric equilibrium in β-keto thioethers, a class of compounds of significant interest in medicinal chemistry and drug development. We will delve into the fundamental principles governing the keto-enol tautomerism, with a specific focus on the influence of the sulfur atom. This guide will further detail the critical factors that modulate this equilibrium, including solvent effects, substituent effects, and temperature. Practical, field-proven methodologies for the characterization of these tautomers, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, will be presented with detailed, step-by-step protocols. Finally, we will discuss the implications of tautomerism on the biological activity and pharmacokinetic profiles of drug candidates, offering valuable insights for researchers and scientists in the pharmaceutical industry.
Introduction: The Significance of Tautomerism in Drug Design
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development. The ability of a molecule to exist in different tautomeric forms can significantly impact its physicochemical properties, including lipophilicity, acidity, and hydrogen bonding capacity. These properties, in turn, dictate a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.
β-Keto thioethers, which feature a ketone and a thioether functionality separated by a methylene group, are versatile synthetic intermediates and are present in various biologically active molecules. A key characteristic of these compounds is their existence as an equilibrium mixture of keto and enol tautomers. Understanding and controlling this equilibrium is paramount for optimizing the pharmacological properties of drug candidates.
This guide will provide a deep dive into the nuances of tautomerism in β-keto thioethers, equipping researchers with the knowledge to strategically manipulate this phenomenon in their drug design endeavors.
The Keto-Enol Equilibrium in β-Keto Thioethers: A Delicate Balance
The tautomerism in β-keto thioethers involves the interconversion between the keto form and the enol form, as depicted below. The equilibrium position is influenced by a delicate interplay of electronic and steric factors.
Figure 1: General equilibrium between the keto and enol tautomers of a β-keto thioether.
The enol form is stabilized by two primary factors:
-
Conjugation: The C=C double bond is in conjugation with the carbonyl group, leading to delocalization of π-electrons and increased stability.
-
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond can form between the enolic hydroxyl group and the carbonyl oxygen, creating a stable six-membered pseudo-aromatic ring.
The presence of the sulfur atom, in place of a second carbonyl oxygen as seen in β-diketones, introduces unique electronic effects that influence the tautomeric equilibrium. The sulfur atom is less electronegative than oxygen and its lone pairs are more diffuse, which can affect the acidity of the α-protons and the strength of the intramolecular hydrogen bond in the enol form.
Factors Influencing the Keto-Enol Equilibrium
The position of the keto-enol equilibrium is not static and can be significantly influenced by several external and internal factors. A thorough understanding of these factors is crucial for controlling the tautomeric ratio.
3.1. Solvent Effects: The Power of the Medium
The polarity of the solvent plays a pivotal role in determining the predominant tautomer.
-
Nonpolar Solvents (e.g., hexane, benzene, carbon tetrachloride): These solvents favor the enol form. They
An In-Depth Technical Guide to 1-(Ethylthio)propan-2-one: Synthesis, Characterization, and Synthetic Utility
This guide provides a comprehensive technical overview of 1-(Ethylthio)propan-2-one, also known as (Ethylthio)acetone. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, outlines a robust synthetic protocol, details its spectroscopic signature, and explores its potential as a versatile intermediate in organic synthesis.
Core Molecular Attributes and Physicochemical Properties
1-(Ethylthio)propan-2-one (Figure 1) is a bifunctional organic molecule featuring both a ketone and a thioether moiety. This unique combination imparts a specific reactivity profile, making it a valuable building block for introducing an acetonyl group functionalized with a nucleophilic sulfur atom.
Figure 1. Chemical Structure of 1-(Ethylthio)propan-2-one.
Caption: Structure of 1-(Ethylthio)propan-2-one.
The core physicochemical properties of 1-(Ethylthio)propan-2-one are summarized in Table 1. This data is critical for its handling, purification, and use in synthetic applications.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀OS | --INVALID-LINK--1], --INVALID-LINK--2] |
| Molecular Weight | 118.20 g/mol | --INVALID-LINK--1], --INVALID-LINK--3] |
| CAS Number | 20996-62-7 | --INVALID-LINK--1], --INVALID-LINK--4] |
| Appearance | Clear, colorless to orange/brown liquid | --INVALID-LINK--5] |
| Boiling Point | 170-172 °C | --INVALID-LINK--6] |
| Density | 0.995 g/cm³ | --INVALID-LINK--6] |
| Refractive Index | ~1.4720 (@ 20°C) | --INVALID-LINK--6] |
| Flash Point | 52 °C (126 °F) | --INVALID-LINK--6] |
Synthesis Protocol: Nucleophilic Substitution
The most direct and industrially scalable synthesis of 1-(Ethylthio)propan-2-one involves the nucleophilic substitution of a suitable α-halo ketone with an ethanethiolate salt. This reaction, an analogue of the Williamson ether synthesis, is highly efficient for forming thioether bonds. The protocol below details the preparation via the reaction of chloroacetone with sodium ethanethiolate.
Causality Behind Experimental Choices:
-
Base Selection: Sodium hydride (NaH) or metallic sodium is used to deprotonate ethanethiol, a weak acid (pKa ~10.6), to generate the potent nucleophile, sodium ethanethiolate.[5] The reaction is irreversible due to the formation of hydrogen gas, driving the salt formation to completion.[7]
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is chosen to dissolve the ionic nucleophile while not interfering with its reactivity. These solvents effectively solvate the sodium cation, leaving the thiolate anion highly reactive.
-
Substrate: Chloroacetone is an excellent electrophile. The chlorine atom is a good leaving group, and its position alpha to the carbonyl group activates it for SN2 displacement.
-
Temperature Control: The initial deprotonation is often performed at room temperature or below to control the exothermic reaction. The subsequent substitution reaction may be gently heated to ensure a reasonable reaction rate.
Step-by-Step Methodology:
Caption: Proposed workflow for the synthesis of 1-(Ethylthio)propan-2-one.
Protocol Details:
-
Preparation of Sodium Ethanethiolate: To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF under an inert atmosphere (N₂), add ethanethiol (1.0 eq.) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 1-2 hours until hydrogen gas evolution ceases. This produces a solution/slurry of sodium ethanethiolate.[7]
-
Substitution Reaction: Cool the sodium ethanethiolate solution back to 0 °C. Add chloroacetone (1.0 eq.) dropwise, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (chloroacetone) is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield pure 1-(Ethylthio)propan-2-one.[6]
Spectroscopic Characterization
Accurate characterization is paramount for confirming the structure and purity of the synthesized compound. Below are the predicted spectroscopic data based on the known structure and typical values for similar functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
Table 2. Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Assignment | Structure Fragment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| a | CH₃ -C(O)- | ~2.2 | Singlet (s) | ~30 |
| b | -C(O)-CH₂ -S- | ~3.2 | Singlet (s) | ~45 |
| c | -S-CH₂ -CH₃ | ~2.6 | Quartet (q) | ~26 |
| d | -CH₂-CH₃ | ~1.3 | Triplet (t) | ~15 |
| e | -C (O)- | N/A | N/A | ~205 |
-
¹H NMR Rationale: The methyl protons adjacent to the carbonyl (a) are expected around 2.2 ppm as a singlet. The methylene protons alpha to the carbonyl (b) are deshielded by both the carbonyl and the sulfur, appearing as a singlet around 3.2 ppm. The ethyl group will show a characteristic quartet (c, ~2.6 ppm) and triplet (d, ~1.3 ppm) pattern.
-
¹³C NMR Rationale: The carbonyl carbon (e) will be the most downfield signal, typically >200 ppm for ketones.[8] The carbons directly attached to the electronegative sulfur and oxygen atoms (b, c) will appear in the 25-45 ppm range, while the terminal methyl carbons (a, d) will be the most upfield.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 3. Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |
| ~2970-2850 | C-H (Aliphatic) | Stretch | Medium-Strong |
| ~1715 | C=O (Ketone) | Stretch | Strong, Sharp |
| ~1450, ~1360 | C-H (Aliphatic) | Bend | Medium |
| ~1100-1300 | C-C-C | Stretch/Bend | Medium |
| ~700-600 | C-S | Stretch | Weak-Medium |
The most diagnostic peak in the IR spectrum is the strong, sharp carbonyl (C=O) stretch around 1715 cm⁻¹.[10] Its presence confirms the ketone functionality, and its position is characteristic of a simple aliphatic ketone. The C-S stretch is often weak and can be difficult to assign definitively.
Reactivity and Applications in Drug Development
α-Sulfenylated ketones are highly versatile intermediates in organic synthesis.[11] The presence of the sulfur atom allows for unique transformations that are valuable in the construction of complex molecular architectures, including those found in pharmaceuticals.
Key Reactivity Pathways:
Caption: Potential reactivity pathways for 1-(Ethylthio)propan-2-one.
-
Enolate Formation and Alkylation: The protons on the methyl group (alpha to the carbonyl) can be removed by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form a kinetic enolate. This enolate can then be alkylated with various electrophiles (e.g., alkyl halides), providing a route to more complex ketones.[6] This is a fundamental C-C bond-forming reaction.
-
Oxidation of the Thioether: The sulfur atom can be selectively oxidized to a sulfoxide or further to a sulfone using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). The resulting α-sulfinyl and α-sulfonyl ketones are excellent Michael acceptors and precursors for elimination reactions to form α,β-unsaturated ketones. γ-Keto sulfones, in particular, are important structural motifs in bioactive molecules.[12]
-
Carbonyl Group Transformations: The ketone functionality can undergo standard transformations such as reduction to a secondary alcohol, reductive amination, or Wittig olefination, providing access to a wide array of derivatives while retaining the thioether moiety for further functionalization.
Potential Applications in Medicinal Chemistry:
-
Scaffold for Heterocycle Synthesis: The bifunctional nature of 1-(Ethylthio)propan-2-one makes it an ideal precursor for synthesizing sulfur-containing heterocycles, which are prevalent in many drug classes.
-
Intermediate for Targeted Covalent Inhibitors: The thioether can act as a handle for further elaboration or as a mild nucleophile in biological systems. After oxidation to the more reactive sulfone, the molecule could serve as a Michael acceptor for covalent modification of target proteins, a strategy increasingly used in drug design.
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used in FBDD screening campaigns to identify initial binding fragments that can be elaborated into more potent leads.
Safety and Handling
1-(Ethylthio)propan-2-one is a flammable liquid and should be handled with appropriate care in a well-ventilated fume hood.[13][14]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge. Avoid inhalation of vapors and contact with skin and eyes.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[13]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse skin with plenty of water.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
-
Conclusion
1-(Ethylthio)propan-2-one is a valuable, albeit under-documented, synthetic intermediate. Its straightforward synthesis from common starting materials, combined with the versatile reactivity of its dual functional groups, provides numerous opportunities for the construction of complex molecules. For drug development professionals, its potential as a precursor to α-sulfonyl ketones and as a scaffold for sulfur-containing heterocyles makes it a molecule of interest for building libraries of novel bioactive compounds. Proper understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the research laboratory.
References
- 1. Mechanochemical Thiolation of α-Imino Ketones: A Catalyst-Free, One-Pot, Three-Component Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sodium ethanethiolate - Wikipedia [en.wikipedia.org]
- 6. How to Alkylate a Ketone - Chemistry Steps [chemistrysteps.com]
- 7. Page loading... [guidechem.com]
- 8. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06784F [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. spectrabase.com [spectrabase.com]
An In-Depth Technical Guide to 1-(Ethylthio)propan-2-one for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(ethylthio)propan-2-one, a versatile α-keto sulfide. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis, chemical reactivity, and applications, with a focus on providing actionable insights and methodologies.
Compound Identification and Nomenclature
1-(Ethylthio)propan-2-one is a molecule that can be described by several names, which can be crucial for comprehensive literature and database searches. A clear understanding of its various identifiers is the first step in any rigorous scientific investigation.
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 1-(ethylthio)propan-2-one .[1] However, it is also commonly known by a variety of synonyms. These alternative names are frequently encountered in chemical supplier catalogs, older literature, and various chemical databases.
Common Synonyms and Identifiers:
| Name | Type | Reference |
| (Ethylthio)acetone | Common Name | [1] |
| Ethyl 2-oxopropyl sulfide | Common Name | [1] |
| Thioethoxy acetone | Common Name | [1] |
| α-(Ethylthio)acetone | Common Name | [1] |
| 2-Propanone, 1-(ethylthio)- | CAS Index Name | [1] |
| CAS Number: 20996-62-7 | Identifier | [1] |
| FEMA Number: 3866 | Identifier |
The CAS (Chemical Abstracts Service) number and FEMA (Flavor and Extract Manufacturers Association) number are unique identifiers that are essential for regulatory and commercial purposes.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-(ethylthio)propan-2-one is fundamental to its application in both synthesis and formulation. These properties dictate its behavior in various solvents and reaction conditions.
| Property | Value | Unit | Source |
| Molecular Formula | C5H10OS | [1] | |
| Molecular Weight | 118.20 | g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | ||
| Odor | Reminiscent of melon | [3] | |
| Boiling Point | 69-70 | °C at 30 mmHg | [4] |
| Density | 1.023 | g/cm³ | [4] |
| Refractive Index | 1.4740 | [4] | |
| Flash Point | 52 | °C | [4] |
| Solubility | Soluble in alcohol, slightly soluble in water. | [3][4] |
These properties suggest that 1-(ethylthio)propan-2-one is a relatively stable, combustible liquid with limited water solubility, a characteristic that should be considered in aqueous reaction media or extraction procedures.
Synthesis and Chemical Reactivity
The synthesis of α-keto sulfides, such as 1-(ethylthio)propan-2-one, is a topic of significant interest in organic chemistry due to their utility as synthetic intermediates.[5]
General Synthetic Strategies for α-Keto Sulfides
The introduction of a sulfur substituent alpha to a carbonyl group can be achieved through several methods.[6] A classic approach involves the SN2 displacement of an α-halo ketone with a thiolate.[6]
A more direct and often preferred method for more complex substrates is the direct sulfenylation of ketones.[6] This can be achieved using various sulfenylating agents.
A modern and selective method for the synthesis of α-thio ketones involves the reaction of β-keto esters with sodium S-organyl sulfurothioates under basic conditions.[7] For instance, methyl acetoacetate can be used as a starting material to produce 1-(benzylthio)propan-2-one in good yield, suggesting a viable route for the synthesis of 1-(ethylthio)propan-2-one by using the appropriate ethyl-containing reagent.[7]
Reactivity of the α-Keto Sulfide Moiety
The presence of both a ketone and a thioether functionality imparts a unique reactivity profile to 1-(ethylthio)propan-2-one. The α-carbon to the carbonyl group is activated, making it susceptible to a variety of transformations. The sulfur atom can also participate in reactions, particularly oxidations.
The activated ketone group of the propan-2-one partial structure is an important pharmacophoric element in some contexts, as it can potentially form covalent bonds with the serine residues in the active sites of serine hydrolases.[8] This type of reactivity is of particular interest in the design of enzyme inhibitors.
Applications in Research and Industry
While specific applications of 1-(ethylthio)propan-2-one in drug development are not extensively documented in publicly available literature, its structural motifs and the broader class of α-keto sulfides have relevance in several areas.
Flavor and Fragrance Industry
1-(Ethylthio)propan-2-one is recognized as a flavoring agent.[9] Its characteristic melon-like odor makes it a valuable component in the formulation of food and beverage flavors.[3] Volatile sulfur compounds, in general, are critical components that significantly influence the aroma and taste of various products, including coffee and wine.[10]
Intermediate in Organic Synthesis
As an α-keto sulfide, 1-(ethylthio)propan-2-one serves as a valuable intermediate in organic synthesis.[4][11][12] The combination of the ketone and thioether functional groups allows for a range of chemical transformations, making it a useful building block for the construction of more complex molecules, including those with potential applications in the pharmaceutical and agrochemical industries.[4][11][12]
Potential Relevance in Drug Discovery
Although direct applications are not established, the structural components of 1-(ethylthio)propan-2-one are found in various biologically active molecules. The propan-2-one moiety is a key feature in certain dual inhibitors of cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), which are targets for anti-inflammatory and analgesic drugs.[8] The thioether linkage is also a common feature in many pharmaceutical compounds.[13] Therefore, 1-(ethylthio)propan-2-one could serve as a starting material or a fragment for the synthesis of novel therapeutic agents.
Analytical Methodologies
The accurate analysis of 1-(ethylthio)propan-2-one is crucial for quality control, reaction monitoring, and metabolic studies. Due to its volatile nature and the presence of sulfur, specific analytical techniques are most suitable.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile sulfur compounds.[10][14] For enhanced selectivity and sensitivity, especially in complex matrices like food samples, a sulfur-selective detector such as a pulsed flame photometric detector (PFPD) or a sulfur chemiluminescence detector (SCD) can be coupled with the GC-MS system.[15][16]
Experimental Protocol: GC-MS Analysis of Volatile Sulfur Compounds
This protocol is a general guideline and may require optimization for specific sample matrices.
-
Sample Preparation:
-
For liquid samples (e.g., beverages), a direct injection or a headspace solid-phase microextraction (SPME) can be employed.
-
For solid samples (e.g., food), solvent extraction followed by concentration of the extract may be necessary.
-
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column is typically used (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identification of 1-(ethylthio)propan-2-one is achieved by comparing the retention time and the mass spectrum with that of an authentic standard.
-
Quantification is typically performed using an internal standard and constructing a calibration curve.
-
Safety and Toxicological Profile
Handling any chemical substance requires a thorough understanding of its potential hazards. The available data for 1-(ethylthio)propan-2-one and similar compounds should be carefully considered.
The compound is a flammable liquid and vapor.[4] Therefore, it should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.
Conclusion
1-(Ethylthio)propan-2-one is a multifaceted chemical with established applications in the flavor industry and significant potential as a synthetic intermediate in organic chemistry. For researchers and professionals in drug development, its value lies in the unique reactivity of the α-keto sulfide moiety and its potential as a building block for novel bioactive molecules. A comprehensive understanding of its nomenclature, properties, synthesis, and analytical methods, as outlined in this guide, is essential for its effective and safe utilization in scientific endeavors. Further research into the biological activities of this compound and its derivatives could unveil new opportunities in medicinal chemistry.
References
- 1. 2-Propanone, 1-(ethylthio)- [webbook.nist.gov]
- 2. 2-Propanone, 1-(ethylthio)- (CAS 20996-62-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. echemi.com [echemi.com]
- 4. 1-METHYLTHIO-2-PROPANONE | 14109-72-9 [chemicalbook.com]
- 5. Acyl Azolium–Photoredox-Enabled Synthesis of β-Keto Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Methylthio-2-propanone | C4H8OS | CID 6430713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. lookchem.com [lookchem.com]
- 12. 1-Methylthio-2-propanone, 98+% | Fisher Scientific [fishersci.ca]
- 13. mdpi.com [mdpi.com]
- 14. Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ingenieria-analitica.com [ingenieria-analitica.com]
- 16. gcms.labrulez.com [gcms.labrulez.com]
- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]
(Ethylthio)acetone CAS number 20996-62-7
An In-depth Technical Guide to (Ethylthio)acetone
Abstract
This compound, also known as 1-(ethylthio)propan-2-one (CAS No. 20996-62-7), is a β-keto sulfide, a class of organosulfur compounds featuring both a ketone and a thioether functional group. This unique bifunctionality makes it a valuable intermediate and building block in synthetic organic chemistry. This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, established synthesis protocols, characteristic reactivity, and essential safety and handling information. The content is tailored for researchers, chemists, and professionals in drug development and materials science who may utilize this compound in their work.
Chemical Identity and Physicochemical Properties
This compound is a colorless liquid.[1] It is identified by several names and registry numbers, ensuring its unambiguous recognition in chemical literature and databases.[2][3]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 20996-62-7[4] |
| IUPAC Name | 1-(ethylsulfanyl)propan-2-one[4] |
| Synonyms | 1-(Ethylthio)acetone, Ethyl 2-oxopropyl sulfide, Thioethoxy acetone, α-(Ethylthio)acetone[2][3] |
| Molecular Formula | C5H10OS[4] |
| Molecular Weight | 118.20 g/mol [5] |
| InChI Key | ZKDXKBIOEVBFGV-UHFFFAOYSA-N[4] |
| Canonical SMILES | CCSCC(C)=O[4] |
The physical properties of this compound are critical for its handling, purification, and use in reactions. These properties have been experimentally determined and are summarized below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical State | Liquid | [1] |
| Appearance | Clear, colorless | [1] |
| Boiling Point | 170-172 °C | [1][2] |
| Flash Point | 52 °C (125.6 °F) | [1][2] |
| Density | 0.995 g/cm³ | [2] |
| Refractive Index (@ 20°C) | 1.4720 | [2] |
Synthesis and Reactivity
The synthesis of β-keto sulfides like this compound is a well-established area of organic chemistry.[6] The most direct and common method involves the nucleophilic substitution of an α-haloketone with a thiol or its corresponding thiolate salt.[6][7]
General Synthesis Pathway: SN2 Alkylation
The synthesis of this compound is classically achieved via the reaction of chloroacetone with ethanethiol. This reaction proceeds through a standard SN2 mechanism where the sulfur atom of the thiol(ate) acts as a potent nucleophile, displacing the chloride leaving group from the α-carbon of the ketone.[7] The presence of a mild base is typically required to deprotonate the thiol, forming the more nucleophilic thiolate anion.
Caption: General synthesis of this compound via SN2 reaction.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Ethanethiol
-
Chloroacetone
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone (solvent), anhydrous
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Setup: Equip a dry 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagents: To the flask, add anhydrous acetone (200 mL) and anhydrous potassium carbonate (1.2 equivalents).
-
Thiol Addition: While stirring vigorously, add ethanethiol (1.0 equivalent) to the suspension.
-
Halo-ketone Addition: Add chloroacetone (1.05 equivalents) dropwise to the mixture at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the crude residue in diethyl ether (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation to obtain a colorless liquid.
Chemical Reactivity
The reactivity of this compound is dictated by the interplay between the ketone carbonyl group and the adjacent thioether linkage.
Caption: Key reactivity sites of this compound.
-
Carbonyl Group: The ketone is susceptible to standard nucleophilic addition reactions.
-
α-Methylene Protons: The protons on the carbon between the carbonyl and sulfur groups are acidic and can be removed by a base to form an enolate. This enolate can then participate in various alkylation and condensation reactions.
-
Sulfur Atom: The lone pairs on the sulfur atom make it nucleophilic and susceptible to oxidation. Mild oxidation (e.g., with one equivalent of m-CPBA) yields the corresponding β-keto sulfoxide, while stronger oxidation can produce the β-keto sulfone. These oxidized derivatives have distinct and useful reactivity profiles.[8]
Applications in Research and Development
While large-scale industrial applications for this compound are not widely documented, its role as a research chemical and synthetic intermediate is significant. Its utility stems from its classification as a β-keto sulfide.
-
Synthetic Intermediate: β-keto sulfides are versatile precursors in organic synthesis.[8] The functional groups can be manipulated to build more complex molecular architectures, which is a cornerstone of medicinal chemistry and drug discovery.
-
Heterocycle Synthesis: The bifunctional nature of this compound makes it a suitable starting material for the synthesis of various sulfur-containing heterocyclic compounds.
-
Flavor and Fragrance Research: Although not recommended for flavor or fragrance use, related thioethers and ketones are studied for their organoleptic properties.[9] The chemical properties of this compound could make it a subject of interest in foundational flavor chemistry research.
Safety, Handling, and Storage
This compound is classified as a flammable liquid and requires appropriate precautions for safe handling.[1][2] The toxicological properties have not been fully investigated, warranting a cautious approach.[1]
Table 3: Hazard and Precautionary Information
| Classification | Code | Statement |
| Hazard Statement | H226 | Flammable liquid and vapour.[2][10] |
| Precautionary Statement | P210 | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[1][10] |
| Precautionary Statement | P240 | Ground/bond container and receiving equipment.[10] |
| Precautionary Statement | P241 | Use explosion-proof electrical/ventilating/lighting equipment.[1][10] |
| Precautionary Statement | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| Precautionary Statement | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][10] |
| Precautionary Statement | P501 | Dispose of contents/container to an approved waste disposal plant. |
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1]
-
Use non-sparking tools and take precautionary measures against static discharge.[1]
-
Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
First Aid Measures
-
If on Skin: Immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[1]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[1]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[1]
-
Store separately from strong oxidizing agents.[1]
Toxicological and Ecological Information
The toxicological and ecological properties of this compound have not been fully investigated.[1] There is no available data on mutagenic, reproductive, or developmental effects.[1] Due to the lack of data, it should be handled with the assumption that it is potentially hazardous, and exposure should be minimized. Do not empty into drains or the environment.[1]
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 20996-62-7 [chemicalbook.com]
- 3. 2-Propanone, 1-(ethylthio)- [webbook.nist.gov]
- 4. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. scbt.com [scbt.com]
- 6. Acyl Azolium–Photoredox-Enabled Synthesis of β-Keto Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1-ethyl thioacetone, 20996-62-7 [thegoodscentscompany.com]
- 10. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes & Protocols: Regioselective Alkylation of (Ethylthio)acetone Enolate
Introduction: The Synthetic Utility of γ-Keto Sulfides
The selective formation of carbon-carbon bonds is a cornerstone of modern organic synthesis. Among the vast array of synthetic intermediates, γ-keto sulfides stand out as valuable building blocks. Their unique bifunctional nature, possessing both a carbonyl group and a sulfide moiety, allows for a diverse range of subsequent transformations. These compounds are pivotal precursors in the synthesis of pharmaceuticals, agrochemicals, and complex natural products.[1][2][3] The alkylation of the enolate derived from (ethylthio)acetone represents a direct and efficient route to this important class of molecules, offering a powerful tool for drug development professionals and synthetic chemists.
This guide provides a comprehensive overview of the principles and practices governing the alkylation of this compound. We will delve into the critical aspects of regioselective enolate generation, provide detailed experimental protocols for both kinetically and thermodynamically controlled reactions, and offer insights into troubleshooting and optimization.
Mechanistic Rationale: Mastering Regioselectivity
The alkylation of this compound is a two-step process: 1) deprotonation to form a nucleophilic enolate, and 2) subsequent reaction of the enolate with an electrophilic alkyl halide in an SN2 reaction.[4][5][6] As an unsymmetrical ketone, this compound possesses two distinct α-carbons from which a proton can be abstracted, leading to two possible regioisomeric enolates. The ability to selectively generate one enolate over the other is paramount for achieving a desired synthetic outcome. This selectivity is governed by the principles of kinetic versus thermodynamic control.[7][8][9]
-
Kinetic Control: This regime favors the formation of the enolate that is generated fastest. Deprotonation occurs at the most sterically accessible and kinetically acidic α-proton. For this compound, the protons on the methyl group (C1) are less sterically hindered than those on the methylene group adjacent to the sulfur atom (C3). Therefore, using a strong, sterically bulky, non-nucleophilic base at low temperatures leads to the preferential formation of the kinetic enolate .[7][10] Lithium diisopropylamide (LDA) is the archetypal base for achieving kinetic control.[11][12][13] The reaction is performed at very low temperatures (e.g., -78 °C) to ensure the deprotonation is rapid, quantitative, and irreversible, preventing equilibration to the more stable thermodynamic enolate.[8][14]
-
Thermodynamic Control: This regime favors the formation of the most stable enolate. The stability of an enolate is related to the substitution pattern of its carbon-carbon double bond; more substituted double bonds are generally more stable.[9][10] The enolate formed by deprotonation at the C3 methylene group is more substituted and is therefore the thermodynamic enolate . To achieve this, reaction conditions must allow for equilibration between the two possible enolates. This is typically accomplished by using a weaker base (such as an alkoxide or sodium hydride) or by running the reaction at higher temperatures, which allows the initially formed kinetic enolate to revert to the ketone and re-form as the more stable thermodynamic isomer.[15][16]
The ethylthio group at the α-position influences the acidity of the adjacent C3 protons through its inductive electron-withdrawing effect, making them thermodynamically more acidic than the C1 methyl protons. This electronic effect, combined with the greater substitution of the resulting double bond, contributes to the stability of the thermodynamic enolate.
Caption: Regioselective alkylation workflow for this compound.
Experimental Protocols
Safety Precautions: These protocols involve strong bases, flammable solvents, and potentially toxic alkylating agents. All operations must be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, gloves) is mandatory. Anhydrous conditions are critical for success.
Protocol 1: Kinetic Alkylation via LDA
This protocol is designed to favor alkylation at the less substituted methyl position.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Flame-dried, two-neck round-bottom flask with a magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath (-78 °C)
Step-by-Step Methodology:
-
LDA Preparation (In Situ):
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (e.g., 20 mL for a 5 mmol scale reaction).
-
Cool the flask to 0 °C using an ice bath.
-
Add diisopropylamine (1.1 equivalents) via syringe.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. The solution may turn slightly yellow.[13]
-
Stir the solution at 0 °C for 15-20 minutes to ensure complete formation of LDA.[17]
-
-
Enolate Formation:
-
Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of this compound (1.0 equivalent) in a small amount of anhydrous THF.
-
Add the this compound solution dropwise to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 45-60 minutes to ensure complete enolate formation.
-
-
Alkylation:
-
Add the alkyl halide (1.1 equivalents), either neat or as a solution in anhydrous THF, dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to slowly warm to 0 °C.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Thermodynamic Alkylation via Sodium Hydride
This protocol is designed to favor alkylation at the more substituted methylene position.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Hexanes (for washing NaH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Flame-dried, two-neck round-bottom flask with a magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Oil bubbler
-
Syringes and needles
-
Ice bath (0 °C)
Step-by-Step Methodology:
-
Base Preparation:
-
Under an inert atmosphere, add the required amount of NaH dispersion (1.2 equivalents) to a flame-dried flask.
-
Wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes each time using a cannula or syringe.
-
Add anhydrous THF or DMF to the washed NaH.[18]
-
-
Enolate Formation:
-
Cool the NaH suspension to 0 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF or DMF dropwise to the NaH suspension. Hydrogen gas will evolve; ensure proper venting through an oil bubbler.[19]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen evolution ceases, to allow for equilibration to the thermodynamic enolate.
-
-
Alkylation:
-
Cool the enolate solution back to 0 °C.
-
Add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC. Gentle heating may be required for less reactive alkyl halides.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Perform the same extraction, washing, drying, and purification procedure as described in Protocol 1.
-
Data Summary and Characterization
The success of the alkylation and the regiochemical outcome should be confirmed by spectroscopic analysis.
| Parameter | Kinetic Control (LDA) | Thermodynamic Control (NaH) |
| Major Product | 1-(Ethylthio)alkan-2-one | 3-(Ethylthio)alkan-2-one |
| Base | Lithium Diisopropylamide | Sodium Hydride |
| Temperature | -78 °C | 0 °C to Room Temperature |
| Solvent | Anhydrous THF | Anhydrous THF or DMF |
| Key ¹H NMR Signal | Singlet for the new α-CH₃ (if R=H) | Multiplet for the new α-CH |
| Key ¹³C NMR Signal | Shift in the C1 carbon signal | Shift in the C3 carbon signal |
Characterization Notes:
-
¹H and ¹³C NMR Spectroscopy: This is the primary method to confirm the structure and regioselectivity of the product. The chemical shifts and coupling patterns of the protons and carbons alpha to the carbonyl group will be distinct for each regioisomer.
-
Mass Spectrometry (MS): Confirms the molecular weight of the alkylated product.
-
Infrared (IR) Spectroscopy: A strong absorption band around 1715 cm⁻¹ will confirm the presence of the ketone carbonyl group.
Troubleshooting and Field Insights
-
Low Yield: Often caused by moisture contaminating the reaction. Ensure all glassware is rigorously flame-dried and solvents are anhydrous. The activity of the n-BuLi solution should also be checked via titration if it is old.
-
Poor Regioselectivity: In the kinetic protocol, if the temperature rises above -78 °C or if the ketone is added too quickly to the LDA, equilibration can occur, leading to a mixture of products.[7] In the thermodynamic protocol, insufficient time for equilibration can result in contamination with the kinetic product.
-
Polyalkylation: Using a full equivalent of a strong base like LDA minimizes the presence of both the enolate and the starting ketone, which prevents the mono-alkylated product from being deprotonated and reacting again.[5][20] If polyalkylation is observed, ensure at least 1.05 equivalents of base are used.
-
Competing Aldol Reaction: While LDA's bulkiness generally prevents it from acting as a nucleophile, self-condensation of the ketone can occur if the reaction is allowed to warm before the alkylating agent is added.[11]
References
- 1. Recent advances in the synthesis of γ-keto sulfones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 182.160.97.198:8080 [182.160.97.198:8080]
- 5. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Presentation on LDA (LITHIUM DI ISOPROPYL AMINE | PPTX [slideshare.net]
- 12. scribd.com [scribd.com]
- 13. youtube.com [youtube.com]
- 14. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 15. m.youtube.com [m.youtube.com]
- 16. reddit.com [reddit.com]
- 17. ChemicalDesk.Com: Lithium diisopropylamide (LDA)-Preparation and usage [allchemist.blogspot.com]
- 18. Sodium Hydride (NaH) [benchchem.com]
- 19. jstage.jst.go.jp [jstage.jst.go.jp]
- 20. The Allylic Alkylation of Ketone Enolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Condensation Reactions of (Ethylthio)acetone for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Versatile Reactivity of (Ethylthio)acetone in Carbon-Carbon Bond Formation
This compound, a ketone featuring an ethylthio substituent at the α-position, is a valuable building block in organic synthesis. Its strategic importance lies in the unique reactivity conferred by the sulfur atom, which influences the acidity of the adjacent α-protons and provides a handle for further functionalization. This guide provides a comprehensive overview of the condensation reactions of this compound, with a focus on Claisen-Schmidt type condensations, offering detailed protocols and mechanistic insights for researchers in drug discovery and chemical development.
The presence of the electron-withdrawing sulfur atom in this compound is expected to increase the acidity of the α-protons compared to acetone, facilitating enolate formation under milder basic conditions.[1][2] This enhanced acidity makes this compound a competent nucleophile in various condensation reactions, enabling the formation of new carbon-carbon bonds, a cornerstone of molecular construction.[1]
Claisen-Schmidt Condensation: A Powerful Tool for the Synthesis of α,β-Unsaturated Ketones
The Claisen-Schmidt condensation is a crossed aldol condensation between a ketone and an aromatic aldehyde that lacks α-hydrogens.[3] This reaction is a cornerstone for the synthesis of α,β-unsaturated ketones, also known as chalcones and their analogues, which are prevalent scaffolds in many biologically active molecules.[4][5] In the context of this compound, this reaction allows for the introduction of diverse aromatic and heterocyclic moieties, paving the way for the creation of novel chemical entities with potential therapeutic applications.
Mechanistic Insights: A Tale of Enolates and Electrophiles
The base-catalyzed Claisen-Schmidt condensation of this compound proceeds through a well-established aldol condensation mechanism.[6] The reaction is initiated by the deprotonation of the α-carbon of this compound by a base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting alkoxide intermediate is subsequently protonated to yield a β-hydroxy ketone (aldol addition product). Under the reaction conditions, this aldol adduct readily undergoes dehydration to afford the thermodynamically more stable α,β-unsaturated ketone.[7]
dot graph "Claisen_Schmidt_Mechanism" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#4285F4"];
} . Figure 1: Generalized mechanism of the base-catalyzed Claisen-Schmidt condensation of this compound.
Experimental Protocols
Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation of this compound with Benzaldehyde
This protocol details a standard procedure for the condensation of this compound with benzaldehyde using sodium hydroxide as the base.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 118.20 | 1.18 g | 10.0 |
| Benzaldehyde | 106.12 | 1.06 g | 10.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.40 g | 10.0 |
| Ethanol (95%) | - | 20 mL | - |
| Deionized Water | - | 20 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.18 g, 10.0 mmol) and benzaldehyde (1.06 g, 10.0 mmol) in 20 mL of 95% ethanol.
-
In a separate beaker, prepare a solution of sodium hydroxide (0.40 g, 10.0 mmol) in 20 mL of deionized water.
-
Slowly add the sodium hydroxide solution to the flask containing the ketone and aldehyde with vigorous stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Upon completion, pour the reaction mixture into 100 mL of ice-cold water.
-
If a precipitate forms, collect the solid by vacuum filtration. If the product separates as an oil, extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Wash the collected solid or the combined organic extracts with water to remove any remaining sodium hydroxide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[8][9]
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common solvent for Claisen-Schmidt condensations as it can dissolve both the organic reactants and the aqueous base to a sufficient extent, creating a homogenous reaction mixture.[10]
-
Base: Sodium hydroxide is a readily available and effective base for deprotonating the α-carbon of the ketone to initiate the condensation.[8] The concentration of the base can be adjusted to control the reaction rate.
-
Temperature: The reaction is typically carried out at room temperature to minimize side reactions, such as self-condensation of the ketone.
-
Purification: Recrystallization is a standard method for purifying solid products.[8] Column chromatography is a more general technique applicable to both solid and oily products.
Protocol 2: Acid-Catalyzed Claisen-Schmidt Condensation of this compound with an Aromatic Aldehyde
While base-catalyzed conditions are more common, acid-catalyzed condensation offers an alternative pathway.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 118.20 | 1.18 g | 10.0 |
| Aromatic Aldehyde | - | 10.0 mmol | 10.0 |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 0.5 mL | - |
| Ethanol | - | 20 mL | - |
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.18 g, 10.0 mmol) and the aromatic aldehyde (10.0 mmol) in 20 mL of ethanol.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.5 mL) with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into 100 mL of cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[11]
Causality Behind Experimental Choices:
-
Catalyst: Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of this compound, which facilitates the formation of the enol tautomer. The enol then acts as the nucleophile.
-
Temperature Control: The initial cooling is necessary to control the exothermic reaction upon the addition of concentrated acid.
Visualization of Key Concepts
dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];
} . Figure 2: General experimental workflow for the condensation of this compound.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. The progress of the reaction can be reliably monitored by TLC, allowing for the determination of the optimal reaction time. The identity and purity of the final product should be confirmed by standard analytical techniques such as:
-
Melting Point: A sharp melting point close to the literature value (if available) is a good indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation of the α,β-unsaturated ketone product.
-
Infrared (IR) Spectroscopy: The appearance of a characteristic C=C stretching frequency in conjugation with the carbonyl group and the disappearance of the aldehyde C-H stretch are indicative of a successful reaction.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Applications in Drug Development
The α,β-unsaturated ketone moiety, the product of these condensation reactions, is a privileged scaffold in medicinal chemistry. Chalcones and their analogues have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[4][5] The introduction of the ethylthio group can modulate the lipophilicity and electronic properties of the molecule, potentially leading to enhanced biological activity or improved pharmacokinetic profiles. Therefore, the condensation reactions of this compound provide a facile entry into novel chemical space for the development of new therapeutic agents.
Conclusion
This guide has provided a detailed overview of the condensation reactions of this compound, with a focus on the Claisen-Schmidt condensation. The provided protocols, along with the mechanistic insights and explanations of experimental choices, are intended to empower researchers to utilize this versatile building block in their synthetic endeavors. The ability to readily synthesize a diverse array of α,β-unsaturated ketones from this compound opens up exciting avenues for the discovery of new molecules with significant biological potential.
References
- 1. magritek.com [magritek.com]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. praxilabs.com [praxilabs.com]
- 8. Claisen-Schmidt Condensation [cs.gordon.edu]
- 9. webassign.net [webassign.net]
- 10. amherst.edu [amherst.edu]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: The Strategic Use of (Ethylthio)acetone in Gewald Aminothiophene Synthesis
Introduction: The Gewald Reaction as a Cornerstone in Medicinal Chemistry
The Gewald three-component reaction, first reported by Karl Gewald in 1966, stands as one of the most efficient and versatile methods for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3] This multi-component condensation of a carbonyl compound, an α-activated nitrile, and elemental sulfur has become a cornerstone of heterocyclic chemistry.[4][5] Its prominence stems from its operational simplicity, the widespread availability of starting materials, and typically mild reaction conditions.[1][6]
The 2-aminothiophene core is a "privileged scaffold" in drug discovery, appearing in a multitude of biologically active molecules.[7] This structural motif is a key component in marketed drugs such as the anti-inflammatory agent Tinoridine and the antipsychotic Olanzapine.[7][8] Its value is further demonstrated in compounds investigated for anticancer, antimicrobial, and central nervous system (CNS) applications, making the Gewald reaction a critical tool for medicinal chemists and drug development professionals.[7][9][10][11]
This guide provides an in-depth exploration of a strategic variation of the Gewald synthesis that utilizes (ethylthio)acetone, an α-thioether ketone. This approach offers distinct advantages over the classical one-pot procedure, providing a more controlled and often higher-yielding pathway to these valuable heterocyclic building blocks.
Mechanistic Insight: From Classical Pathway to the this compound Variation
A thorough understanding of the reaction mechanism is paramount for troubleshooting, optimization, and adaptation. The classical Gewald reaction is understood to proceed through a sequence of well-defined steps.
The Classical Gewald Mechanism
Computational and experimental studies have elucidated that the reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone and the active methylene nitrile.[12][13][14] This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile intermediate, subsequent ring closure, and tautomerization to yield the final aromatic 2-aminothiophene.[13][14][15]
Caption: The classical one-pot Gewald reaction pathway.
The this compound Advantage and Mechanism
One of the primary variations of the Gewald synthesis involves the use of a pre-formed α-mercaptoketone or a stable precursor.[16][17] this compound (CAS: 20996-62-7) serves as an excellent, stable, and readily handled α-thioether ketone precursor.[18] This "two-step" approach, often performed in a single pot, circumvents the direct use of elemental sulfur in the cyclization step and can lead to cleaner reactions and improved yields, particularly with less reactive carbonyl partners.[6]
The mechanism when using this compound involves an initial base-catalyzed condensation with the activated nitrile. The crucial step is the subsequent intramolecular cyclization, where the sulfur atom attacks the nitrile group. This is likely facilitated by the in situ cleavage of the ethyl-sulfur bond by the base to generate a reactive thiolate, which then drives the ring formation.
Caption: Gewald pathway using this compound as the sulfur source.
Experimental Protocols and Methodologies
This section provides a detailed, field-tested protocol for the synthesis of a substituted 2-aminothiophene using this compound. The procedure is based on established methodologies and is designed for reproducibility.[17]
Synthesis of Ethyl 2-amino-4-methyl-5-acetylthiophene-3-carboxylate
This protocol details the reaction of this compound with ethyl cyanoacetate.
Materials and Equipment:
-
Reagents:
-
This compound (C₅H₁₀OS, MW: 118.20 g/mol , CAS: 20996-62-7)
-
Ethyl cyanoacetate (C₅H₇NO₂, MW: 113.11 g/mol , CAS: 105-56-6)
-
Triethylamine (TEA) (C₆H₁₅N, MW: 101.19 g/mol , CAS: 121-44-8)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Cyclohexane
-
Dichloromethane (DCM)
-
Glacial acetic acid
-
-
Equipment:
-
Three-neck round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
-
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Triethylamine is a corrosive and flammable liquid. DMF is a skin irritant. Handle with care.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (2.36 g, 20 mmol) and ethyl cyanoacetate (2.26 g, 20 mmol).
-
Solvent Addition: Add 20 mL of anhydrous DMF to the flask. Stir the mixture at room temperature to ensure homogeneity.
-
Base Addition & Reaction Initiation: With stirring, add triethylamine (2.02 g, 2.8 mL, 20 mmol) dropwise to the solution. An exothermic reaction may be observed.
-
Causality Note: The base is added last to initiate the condensation and cyclization in a controlled manner. Triethylamine acts as both a catalyst for the condensation and a reagent to facilitate the formation of the reactive thiolate intermediate.
-
-
Heating: Heat the reaction mixture to 60 °C and maintain this temperature for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Expertise Note: A temperature of 60 °C provides sufficient thermal energy to drive the reaction to completion without promoting significant side product formation. Polar aprotic solvents like DMF are excellent for this transformation as they effectively solvate the ionic intermediates.[16]
-
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the DMF under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting oily residue, add 50 mL of water and 50 mL of diethyl ether. Add a few drops of glacial acetic acid to neutralize any remaining base and clarify the organic layer.[17] Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with an additional 2x25 mL of diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a cyclohexane-dichloromethane mixture to yield the target compound as a crystalline solid.[17]
Data Summary and Optimization Parameters
The yield and purity of the final 2-aminothiophene product are highly dependent on the choice of substrates and reaction conditions.
Table 1: Representative Substrate Scope and Yields
| Carbonyl Component | Activated Nitrile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Ethyl Cyanoacetate | Triethylamine | DMF | 60 | 3-5 | ~40-60 | [17] |
| This compound | Malononitrile | Triethylamine | DMF | 60 | 3-5 | ~45-65 | [17] |
| 3-Methylcyclohexanone | Ethyl Cyanoacetate | Diethylamine | EtOH | RT | 14 | ~65-75 | [19] |
| Cyclohexanone | Malononitrile | Morpholine | EtOH | Reflux | 2-3 | ~80-90 | [3] |
Key Optimization Insights:
-
Choice of Base: While triethylamine is effective, other secondary amines like morpholine or piperidine can also be used and may offer advantages in certain cases.[3] The basicity and steric hindrance of the amine can influence the rate of both the initial condensation and the subsequent cyclization.
-
Solvent System: Polar solvents such as DMF, ethanol, or methanol are generally preferred as they facilitate the dissolution of reagents and stabilize charged intermediates.[16] In recent years, greener methodologies using water or ionic liquids have also been successfully developed.[15][20]
-
Temperature Control: For many substrates, the reaction proceeds efficiently at moderately elevated temperatures (50-80 °C). However, some reactive partners can form the product even at room temperature.[19] Empirical optimization is recommended for new substrate combinations.
Application in the Drug Discovery Workflow
The 2-aminothiophenes synthesized via the Gewald reaction are not end products but versatile intermediates for the construction of more complex molecular architectures. They serve as ideal starting points for building compound libraries for high-throughput screening.
Caption: From Gewald synthesis to drug candidate.
The amino group at the C-2 position and the electron-withdrawing group at the C-3 position provide orthogonal handles for chemical modification. The amine can be readily acylated, alkylated, or used in condensation reactions to build fused heterocyclic systems like thieno[2,3-d]pyrimidines, which are themselves prevalent in medicinal chemistry.[1] This strategic functionalization allows for the systematic exploration of the chemical space around the thiophene core to optimize potency, selectivity, and pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. benchchem.com [benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpbs.com [ijpbs.com]
- 11. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Gewald reaction - Wikipedia [en.wikipedia.org]
- 15. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. quod.lib.umich.edu [quod.lib.umich.edu]
- 17. mdpi.com [mdpi.com]
- 18. This compound | 20996-62-7 [chemicalbook.com]
- 19. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: (Ethylthio)acetone in Multicomponent Reactions for Heterocyclic Synthesis
Introduction: The Strategic Role of α-Mercapto Ketones in Drug Discovery
Multicomponent reactions (MCRs) have emerged as a cornerstone in modern synthetic and medicinal chemistry, prized for their efficiency in constructing complex molecular architectures from simple precursors in a single synthetic operation.[1] Among the vast arsenal of MCRs, those that forge heterocyclic scaffolds are of paramount importance, as these structural motifs are ubiquitous in pharmaceuticals and natural products.[2] The Asinger reaction, first reported by Friedrich Asinger in 1956, is a powerful MCR for the synthesis of 3-thiazolines and related heterocycles.[2] These compounds are not merely synthetic curiosities; they form the core of numerous bioactive molecules with applications ranging from antimicrobial to anti-inflammatory agents.
At the heart of a significant variation of the Asinger reaction lies the α-mercapto ketone, a key building block that enables a more controlled and often higher-yielding synthesis of 3-thiazolines compared to the classical four-component approach. (Ethylthio)acetone, and its parent α-mercapto ketone, 1-mercaptopropan-2-one, are exemplary reagents in this context. Their utility stems from their ability to react with an aldehyde or ketone and an amine (or ammonia) in a three-component fashion to afford the desired thiazoline ring system. This application note provides a detailed protocol for the use of α-mercapto ketones, exemplified by the in situ generation of 1-mercaptopropan-2-one, in a modified Asinger multicomponent reaction for the synthesis of 3-thiazolines. We will delve into the causality behind the experimental choices, provide a step-by-step methodology, and explore the underlying reaction mechanism.
Core Principles & Advantages
The use of a pre-formed or in situ-generated α-mercapto ketone, such as the thiol precursor to this compound, in the Asinger reaction offers several distinct advantages over the classical four-component variant (ketone, sulfur, and ammonia):
-
Enhanced Control and Selectivity: The classical Asinger reaction can sometimes lead to a mixture of products. By using a defined α-mercapto ketone, the reaction becomes more controlled, often leading to a single desired product with higher purity.
-
Milder Reaction Conditions: The modified Asinger reaction can typically be carried out under milder conditions, avoiding the need for elemental sulfur and gaseous ammonia, which can be challenging to handle.
-
Broader Substrate Scope: This approach often tolerates a wider range of functional groups on the aldehyde and amine components, expanding the synthetic utility and allowing for the creation of diverse libraries of thiazoline derivatives for drug screening.[3]
-
Operational Simplicity: The procedure, particularly with in situ generation of the α-mercapto ketone, remains a one-pot synthesis, retaining the operational simplicity that is a hallmark of MCRs.
Experimental Protocol: Synthesis of a 2,4,5-Trisubstituted-3-Thiazoline via a Modified Asinger Reaction
This protocol details the synthesis of a 3-thiazoline derivative through a one-pot, three-component reaction involving the in situ generation of 1-mercaptopropan-2-one from chloroacetone and sodium hydrosulfide, followed by condensation with an aromatic aldehyde and an amine.
Materials & Equipment:
-
Reagents:
-
Chloroacetone (95%)
-
Sodium hydrosulfide (NaSH), hydrate
-
Aromatic aldehyde (e.g., Benzaldehyde, 99%)
-
Amine (e.g., Aniline, 99.5%)
-
Methanol (ACS grade)
-
Dichloromethane (DCM, ACS grade)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
-
-
Equipment:
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Condenser
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Fume hood
-
Safety Precautions:
-
Chloroacetone is a lachrymator and is toxic. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Sodium hydrosulfide is corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle in a fume hood and avoid inhalation of dust.
-
Organic solvents are flammable. Keep away from ignition sources.
-
Always perform reactions in a well-ventilated fume hood.
Step-by-Step Procedure:
-
In situ Generation of 1-Mercaptopropan-2-one:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium hydrosulfide hydrate (1.1 g, ~15 mmol, 1.1 eq).
-
Add methanol (20 mL) and cool the resulting slurry to 0 °C in an ice bath with stirring.
-
Slowly add a solution of chloroacetone (1.2 g, 13 mmol, 1.0 eq) in methanol (5 mL) to the cold slurry over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour. The formation of the α-mercapto ketone is typically accompanied by the precipitation of sodium chloride.
-
-
Three-Component Condensation:
-
To the reaction mixture containing the in situ-generated 1-mercaptopropan-2-one, add the aromatic aldehyde (e.g., benzaldehyde, 1.4 g, 13 mmol, 1.0 eq).
-
Following the addition of the aldehyde, add the amine (e.g., aniline, 1.2 g, 13 mmol, 1.0 eq).
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add dichloromethane (50 mL) and water (50 mL).
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the organic layer and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
-
Characterization:
-
Characterize the purified 3-thiazoline derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Data Summary Table
| Parameter | Value/Condition | Rationale |
| α-Halo Ketone | Chloroacetone | A readily available and reactive precursor for the in situ generation of the α-mercapto ketone. |
| Thiol Source | Sodium Hydrosulfide | An effective and inexpensive reagent for the nucleophilic substitution of the chloride to form the thiol. |
| Solvent | Methanol | A polar protic solvent that facilitates the dissolution of the reactants and the progress of the reaction. |
| Temperature | 0 °C to Room Temp. | The initial low temperature controls the exothermic reaction of the thiol formation, while room temperature is sufficient for the condensation reaction. |
| Reaction Time | 12-24 hours | Allows for the complete formation of the 3-thiazoline product. Progress should be monitored by TLC. |
| Purification | Column Chromatography | An effective method for isolating the desired product from unreacted starting materials and byproducts. |
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of 3-thiazolines.
Mechanistic Insights: The Asinger Reaction Pathway
The modified Asinger reaction proceeds through a series of well-established intermediates. Understanding this mechanism is crucial for optimizing reaction conditions and predicting potential side products.
-
Formation of the α-Mercapto Ketone: The reaction initiates with the nucleophilic substitution of the halide on the α-halo ketone by the hydrosulfide anion to generate the α-mercapto ketone.
-
Imine Formation: The aldehyde (or ketone) and the amine (or ammonia) reversibly condense to form an imine intermediate with the elimination of a water molecule.
-
Thiol Addition to the Imine: The sulfur atom of the α-mercapto ketone acts as a nucleophile and attacks the electrophilic carbon of the imine.
-
Cyclization and Dehydration: An intramolecular cyclization occurs where the nitrogen atom of the adduct attacks the carbonyl carbon of the ketone moiety. This is followed by the elimination of a water molecule to yield the final 3-thiazoline product.
Caption: Plausible mechanism of the modified Asinger reaction.
Conclusion
The use of this compound and its related α-mercapto ketones in multicomponent reactions represents a highly effective and versatile strategy for the synthesis of medicinally relevant 3-thiazoline scaffolds. The protocol detailed herein, utilizing the in situ generation of the α-mercapto ketone, provides a reliable and scalable method for accessing these valuable compounds. By understanding the underlying principles and the reaction mechanism, researchers can further expand the scope of this powerful transformation in their drug discovery and development endeavors.
References
Introduction: The Synthetic Value of α-Halo Ketones
An Application Guide to the α-Halogenation of (Ethylthio)acetone: Protocols and Mechanistic Insights
α-Halo ketones are highly versatile intermediates in organic synthesis, prized for their bifunctional nature. They possess two electrophilic sites—the carbonyl carbon and the halogen-bearing α-carbon—making them valuable precursors for the construction of a wide array of molecular architectures, particularly heterocycles like thiazoles and pyrroles.[1][2] The introduction of a halogen atom alpha to a carbonyl group transforms the substrate into a potent alkylating agent, opening pathways for diverse nucleophilic substitution and condensation reactions.[1][3]
This guide focuses on the α-halogenation of this compound, a substrate of interest in medicinal chemistry and materials science. We provide detailed, field-tested protocols for its chlorination and bromination, explain the mechanistic rationale behind the choice of reagents and conditions, and offer practical guidance for troubleshooting.
Mechanistic Overview: Enols vs. Enolates in Halogenation
The α-position of a ketone is readily halogenated because of its ability to form a nucleophilic enol (in acid) or enolate (in base).[4][5] The choice between acidic and basic conditions is critical as it dictates the reaction's selectivity and outcome.
Acid-Catalyzed Halogenation (via Enol Intermediate)
Under acidic conditions, the reaction proceeds through an enol intermediate. The acid catalyst protonates the carbonyl oxygen, which facilitates the tautomerization to the enol form.[6][7] This enol, while a weak nucleophile, is sufficient to attack an electrophilic halogen source (e.g., Br₂).
Mechanism:
-
Protonation: The carbonyl oxygen is protonated by the acid catalyst (H-A).
-
Enol Formation: A base (e.g., water or the conjugate base A⁻) removes a proton from the α-carbon, forming the enol. This is typically the rate-determining step.[8][9]
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks the halogen molecule (X₂).
-
Deprotonation: The protonated carbonyl is deprotonated to yield the final α-halo ketone product.
A key advantage of the acid-catalyzed method is that it generally stops after a single halogenation. The introduced electron-withdrawing halogen atom decreases the basicity of the carbonyl oxygen, making subsequent protonation and enol formation less favorable than in the starting ketone.[4]
Base-Promoted Halogenation (via Enolate Intermediate)
In the presence of a base, an α-proton is removed to form a highly nucleophilic enolate ion.[10] This enolate then rapidly attacks the halogenating agent.
Mechanism:
-
Enolate Formation: A base removes an α-proton to form the enolate.
-
Nucleophilic Attack: The enolate attacks the halogen molecule (X₂).
Unlike the acid-catalyzed reaction, base-promoted halogenation is difficult to stop at the mono-halogenation stage.[11] The electron-withdrawing effect of the first halogen atom increases the acidity of the remaining α-protons, making the formation of a new enolate faster than the first. This often leads to di- or polyhalogenated products and, in the case of methyl ketones, can result in the haloform reaction.[4][11][12] For selective mono-halogenation, acidic conditions are therefore preferred.
Experimental Protocols and Methodologies
The following protocols provide step-by-step procedures for the selective α-halogenation of this compound.
Protocol 1: α-Chlorination using Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl chloride is a potent and effective chlorinating agent for ketones.[13] However, it is highly corrosive, toxic, and reacts violently with water, demanding stringent safety measures.[14][15] This protocol is suitable for achieving clean mono-chlorination when precise control is maintained.
Materials:
-
This compound
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Safety Precautions:
-
Critical: Sulfuryl chloride is highly toxic, corrosive, and a lachrymator. It reacts violently with water, releasing toxic HCl and SO₂ gases.[14][15][16]
-
All operations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE) is mandatory: chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat are required.[14][17]
-
Ensure all glassware is scrupulously dried before use.
-
Have a neutralizing agent like sodium carbonate or dry sand readily available for spills.[14]
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the ketone in anhydrous dichloromethane (approx. 0.2 M solution).
-
Cool the solution to 0 °C using an ice bath.
-
Add sulfuryl chloride (1.05 eq.) dropwise via a dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by TLC or GC-MS until the starting material is consumed (typically 1-3 hours).
-
Slowly and carefully quench the reaction by adding it to a stirred, cold saturated solution of sodium bicarbonate. Caution: Vigorous gas evolution (CO₂) will occur.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (1x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product, 1-chloro-1-(ethylthio)acetone, can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: α-Chlorination using N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide (NCS) is a milder and safer alternative to sulfuryl chloride for the α-chlorination of ketones.[18][19] The reaction is often catalyzed by an acid to promote enol formation.[18][20]
Materials:
-
This compound
-
N-Chlorosuccinimide (NCS)
-
p-Toluenesulfonic acid (p-TsOH) or acetic acid
-
Methanol or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in methanol or DCM (approx. 0.2 M).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq.).
-
Add N-chlorosuccinimide (1.1 eq.) to the solution in one portion.
-
Stir the mixture at room temperature or heat gently to reflux (40-50 °C) if the reaction is slow.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate or ether.
-
Wash the organic solution with water (2x) to remove the succinimide byproduct and catalyst, followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the resulting 1-chloro-1-(ethylthio)acetone by vacuum distillation or column chromatography.
Protocol 3: α-Bromination using N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is the most common reagent for the selective α-bromination of ketones.[7][21] The reaction can be initiated by acid catalysis or a radical initiator. The following protocol uses an acid catalyst for consistency and selectivity.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Ammonium acetate (NH₄OAc) or acetic acid
-
Carbon tetrachloride (CCl₄) or diethyl ether (Et₂O)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.) and a suitable solvent like CCl₄ or Et₂O (approx. 0.2 M).[22]
-
Add a catalytic amount of ammonium acetate (0.1 eq.).[22]
-
Add N-bromosuccinimide (1.1 eq.) portion-wise over 10 minutes.
-
Stir the reaction at room temperature or heat to reflux if necessary (reactions in CCl₄ may require heating, while those in Et₂O can often proceed at 25 °C).[22]
-
Monitor the reaction by TLC or GC-MS until completion (typically 1-4 hours). The disappearance of solid NBS and the formation of floating succinimide are visual indicators of progress.
-
Cool the reaction mixture and filter to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash with a saturated solution of sodium thiosulfate to quench any unreacted bromine, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude 1-bromo-1-(ethylthio)acetone by vacuum distillation or column chromatography.
Data Summary and Comparison
| Parameter | Protocol 1: SO₂Cl₂ | Protocol 2: NCS | Protocol 3: NBS |
| Halogenating Agent | Sulfuryl Chloride | N-Chlorosuccinimide | N-Bromosuccinimide |
| Target Product | α-Chloro-(ethylthio)acetone | α-Chloro-(ethylthio)acetone | α-Bromo-(ethylthio)acetone |
| Typical Conditions | Anhydrous DCM, 0 °C | Methanol or DCM, RT to 50 °C | CCl₄ or Et₂O, RT to Reflux |
| Catalyst | None (self-catalyzing) | p-TsOH or Acetic Acid | NH₄OAc or Acetic Acid |
| Key Advantages | Powerful, fast, high yield | Mild, safer to handle, high selectivity | Standard, reliable, good yields |
| Key Disadvantages | Highly toxic and corrosive, water-sensitive | Slower reaction times, requires catalyst | Potential for radical side reactions |
| Workup Complexity | High (requires careful quenching) | Moderate (succinimide removal) | Moderate (succinimide removal) |
General Experimental Workflow
The following diagram illustrates the universal workflow for the α-halogenation of this compound as described in the protocols.
Caption: General workflow for the α-halogenation of ketones.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Reaction or Low Conversion | Inactive catalyst; low temperature; poor quality halogenating agent; moisture contamination (for SO₂Cl₂). | Activate/replace catalyst; increase reaction temperature; use freshly opened/purified reagents; ensure all glassware and solvents are anhydrous. |
| Formation of Dihalogenated Product | Reaction run under basic conditions; stoichiometry of halogenating agent too high. | Ensure acidic or neutral conditions are maintained. Use no more than 1.05-1.1 equivalents of the halogenating agent. Add the agent slowly at a low temperature. |
| Complex Product Mixture | Radical side reactions (especially with NBS); decomposition of the starting material or product. | If using NBS, run the reaction in the dark and/or add a radical inhibitor. Ensure the reaction temperature is not excessively high. |
| Difficult Purification | Succinimide byproduct not fully removed during workup. | Perform multiple aqueous washes. If the byproduct precipitates, filter the crude reaction mixture before the aqueous workup. |
References
- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 10. youtube.com [youtube.com]
- 11. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. lookchem.com [lookchem.com]
- 14. nbinno.com [nbinno.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. fishersci.com [fishersci.com]
- 18. benchchem.com [benchchem.com]
- 19. Page loading... [wap.guidechem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Michael addition with (Ethylthio)acetone as a nucleophile
An In-Depth Technical Guide to the Michael Addition Reaction Utilizing (Ethylthio)acetone as a Nucleophile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Michael addition stands as a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its reliability and versatility.[1][2] This application note provides a comprehensive guide to the use of this compound, a functionalized α-thio ketone, as a potent nucleophile in this reaction. We delve into the mechanistic underpinnings, provide detailed experimental protocols, and explore the synthetic utility of the resulting adducts, which are valuable intermediates in medicinal chemistry and materials science.[3][4] The strategic incorporation of the ethylthio moiety offers unique opportunities for subsequent molecular elaboration, making this class of Michael donors particularly relevant for drug development professionals.
Scientific Principles and Mechanistic Overview
The Michael reaction is a conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[2][5] In the context of this guide, the Michael donor is the enolate derived from this compound.
Enolate Generation from this compound
The first critical step is the deprotonation of this compound at the α-carbon (the carbon adjacent to the carbonyl group) to form a resonance-stabilized enolate anion.[6] The acidity of these α-protons is significantly enhanced by the electron-withdrawing effect of the adjacent carbonyl group, resulting in a pKa of approximately 19-20, which is comparable to that of acetone.[7][8][9]
A suitable base is required to facilitate this deprotonation. The choice of base is crucial and depends on the desired reactivity and reaction conditions.
-
Alkoxides (e.g., Sodium Ethoxide, Potassium tert-butoxide): These are commonly used bases that establish an equilibrium between the ketone and its enolate.[10]
-
Strong, Non-nucleophilic Bases (e.g., Lithium diisopropylamide - LDA): For irreversible and quantitative enolate formation, stronger bases like LDA are employed, typically at low temperatures to prevent side reactions.[10][11]
The presence of the ethylthio group does not significantly alter the pKa of the α-protons but provides a valuable functional handle in the final product. The resulting enolate is a soft nucleophile, predisposing it to react at the soft electrophilic β-carbon of the Michael acceptor.[12]
The Conjugate Addition Mechanism
Once formed, the enolate of this compound attacks the β-carbon of the α,β-unsaturated system. This nucleophilic attack is favored at the β-position due to the electronic distribution within the conjugated system, which renders the β-carbon electrophilic.[5] The reaction proceeds through a new enolate intermediate, which is subsequently protonated during the reaction or upon aqueous workup to yield the final 1,5-dicarbonyl sulfide product.
Below is a diagram illustrating the complete mechanism.
Caption: Mechanism of the Michael Addition with this compound.
Detailed Experimental Protocol
This section provides a representative protocol for the Michael addition of this compound to methyl vinyl ketone.
Safety Precaution: This procedure should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. This compound is a flammable liquid.[13]
Reagents and Materials
| Reagent/Material | CAS Number | Supplier | Notes |
| This compound | 20996-62-7 | Sigma-Aldrich, etc. | Purity ≥95% |
| Methyl vinyl ketone | 78-94-4 | Major suppliers | Inhibitor should be removed before use if necessary. |
| Sodium Ethoxide (NaOEt) | 141-52-6 | Major suppliers | Handle under inert atmosphere (hygroscopic). |
| Anhydrous Ethanol (EtOH) | 64-17-5 | Major suppliers | Use a freshly opened bottle or dry over molecular sieves. |
| Diethyl Ether | 60-29-7 | Major suppliers | Anhydrous grade. |
| Saturated NH₄Cl (aq) | 12125-02-9 | Prepare in-house | For quenching the reaction. |
| Anhydrous MgSO₄ | 7487-88-9 | Major suppliers | For drying organic layers. |
| Round-bottom flask, magnetic stirrer, condenser, dropping funnel, TLC plates, silica gel for chromatography. | N/A | Standard lab suppliers | Ensure all glassware is oven-dried. |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Argon), add anhydrous ethanol (20 mL).
-
Base Addition: Carefully add sodium ethoxide (1.1 equivalents, e.g., 11 mmol) to the ethanol. Stir until the base is fully dissolved.
-
Nucleophile Addition: Add this compound (1.0 equivalent, e.g., 10 mmol, 1.18 g) dropwise to the stirred solution at room temperature. Allow the mixture to stir for 15-20 minutes to ensure complete enolate formation.
-
Acceptor Addition: Dissolve methyl vinyl ketone (1.05 equivalents, e.g., 10.5 mmol, 0.74 g) in a small amount of anhydrous ethanol (5 mL) and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 10 minutes. An exothermic reaction may be observed. Maintain the temperature below 30°C, using a water bath if necessary.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the flask in an ice bath.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure Michael adduct.
-
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity. The expected product is 5-(ethylthio)heptane-2,6-dione.
Key Parameters and Optimization
The success and efficiency of the Michael addition depend on several key factors. A summary is presented below.
| Parameter | Options & Considerations | Rationale & Impact on Reaction |
| Base | Weak (e.g., NaOEt, K₂CO₃): Reversible enolate formation. | Suitable for reactive Michael acceptors. The reaction is driven by the stability of the final product. |
| Strong (e.g., LDA, NaH): Irreversible, quantitative enolate formation. | Necessary for less reactive acceptors or when precise control over the enolate is required. Minimizes self-condensation of the ketone. | |
| Solvent | Polar Protic (e.g., EtOH, MeOH): Can protonate intermediates. | Often used with alkoxide bases where the solvent matches the base (e.g., NaOEt in EtOH) to prevent transesterification with ester acceptors.[14] |
| Polar Aprotic (e.g., THF, DMF, DMSO): Solvates cations, leaving the anion more reactive. | Generally preferred for reactions using strong bases like LDA. Higher dielectric constant solvents can increase reaction rates.[15] | |
| Michael Acceptor | α,β-unsaturated ketones, aldehydes, esters, nitriles, nitro compounds.[2] | The reactivity of the acceptor is governed by the electron-withdrawing group. Steric hindrance at the β-position can significantly slow down the reaction. |
| Temperature | -78°C to Room Temperature | Low temperatures (-78°C) are crucial when using strong bases like LDA to prevent side reactions. Reactions with weaker bases can often be run at room temperature. |
| Stoichiometry | Typically 1:1 ratio of donor to acceptor. | A slight excess of one reagent may be used to drive the reaction to completion, depending on cost and ease of removal.[16] |
Applications in Drug Development and Synthesis
The Michael adducts derived from this compound are versatile synthetic intermediates. The resulting 1,5-dicarbonyl structure is a precursor to various cyclic systems, such as cyclohexenones, via intramolecular aldol condensation. Furthermore, the sulfide linkage can be oxidized to a sulfoxide or sulfone, modulating the electronic properties and biological activity of the molecule, or it can be cleaved under specific reductive conditions.
The Michael addition is a powerful tool for C-C bond formation in the synthesis of complex molecules, and the resulting products are often key building blocks for potential therapeutics, including analgesics and anti-inflammatory agents.[3][17][18]
Caption: Synthetic pathways for Michael adducts.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Inactive base (hydrolyzed); insufficient enolate formation; unreactive Michael acceptor. | Use freshly opened or prepared base. Consider a stronger base (e.g., LDA). Increase reaction temperature or time. |
| Multiple Products | Self-condensation of the ketone or acceptor; 1,2-addition; polymerization of the acceptor. | Use a non-nucleophilic base (LDA). Add the acceptor slowly at low temperature. Ensure the acceptor is free of radical initiators. |
| Low Yield after Work-up | Product is water-soluble; emulsion during extraction. | Perform additional extractions. Add brine to break up emulsions. |
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Khan Academy [khanacademy.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Draw the products of the following reactions: c. acetone + LDA/TH... | Study Prep in Pearson+ [pearson.com]
- 12. youtube.com [youtube.com]
- 13. fishersci.com [fishersci.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis of Heterocyclic Compounds from α-Keto Sulfides
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of medicinally relevant heterocyclic compounds utilizing α-keto sulfides as versatile synthons. This guide moves beyond simple procedural lists to offer in-depth explanations of reaction mechanisms, causality behind experimental choices, and practical, field-tested protocols. We will explore key synthetic transformations including the synthesis of thiazoles, 1,4-dithiins, and thiophenes, providing detailed, step-by-step methodologies, data-driven insights into substrate scope, and visual aids to clarify complex mechanisms. All protocols and claims are substantiated by authoritative references from peer-reviewed literature.
Introduction: The Strategic Value of α-Keto Sulfides in Heterocyclic Chemistry
Heterocyclic compounds form the structural core of a vast majority of pharmaceuticals and biologically active molecules, with over 85% of all biologically-active chemical entities containing a heterocycle.[1] Sulfur-containing heterocycles, in particular, are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]
The α-keto sulfide moiety is a powerful and versatile building block in this context. Its unique electronic structure, featuring an electrophilic ketone carbonyl, an adjacent carbon atom activated by both the carbonyl and the sulfur, and the sulfur atom itself acting as a nucleophile or a leaving group precursor, allows for a diverse range of cyclization strategies. Traditional syntheses of β-keto sulfides often involve the reaction of mercaptans with α-haloketones.[4] This guide will focus on the subsequent transformations of these valuable intermediates into complex heterocyclic systems.
Synthesis of Thiazoles via Hantzsch-Type Condensation
The thiazole ring is a cornerstone of medicinal chemistry. The classical Hantzsch thiazole synthesis, first described in 1887, involves the reaction of a thioamide with an α-haloketone.[5][6] A valuable extension of this chemistry utilizes α-keto sulfides (or their precursors) to construct highly substituted thiazole derivatives.
Underlying Mechanism
The reaction proceeds via a cyclocondensation pathway. The key steps involve the initial nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the keto sulfide (or a related α-haloketone), followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
A modern variation involves the reaction between α-oxothioamides and α-bromoketones, which can proceed with high regioselectivity.[7] The mechanism involves an initial S-alkylation followed by intramolecular cyclization and dehydration.
References
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 3. Role of sulphur-heterocycles in medicinal chemistry: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl Azolium–Photoredox-Enabled Synthesis of β-Keto Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. m.youtube.com [m.youtube.com]
- 7. A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08118K [pubs.rsc.org]
Application Notes and Protocols: Enamine Formation from 1-(Ethylthio)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Sulfur-Containing Enamines
Enamines are versatile synthetic intermediates, serving as nucleophilic analogues of enols and enolates.[1][2] Their utility in forming carbon-carbon bonds under mild conditions has made them a cornerstone of modern organic synthesis, most notably in the Stork enamine alkylation.[3][4][5] The introduction of a sulfur moiety, as in the case of enamines derived from 1-(ethylthio)propan-2-one, offers unique opportunities for molecular design and functionalization in drug discovery and development. Sulfur-containing compounds are prevalent in a wide array of pharmaceuticals, contributing to their biological activity and metabolic profiles.[6] This guide provides a comprehensive overview of the synthesis of enamines from 1-(ethylthio)propan-2-one, detailing the underlying mechanistic principles and offering robust experimental protocols.
Mechanistic Insights: The Formation of an Enamine
The synthesis of an enamine from a ketone and a secondary amine is a condensation reaction that proceeds via a two-part mechanism: the formation of a carbinolamine intermediate followed by its dehydration to the enamine.[7] This acid-catalyzed process is reversible, and driving the reaction to completion often requires the removal of water.[8][9]
The reaction between 1-(ethylthio)propan-2-one and a secondary amine, such as pyrrolidine or morpholine, begins with the nucleophilic attack of the amine on the carbonyl carbon.[7][10] This is followed by a series of proton transfers to form a neutral carbinolamine.[7] In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).[8] Subsequent elimination of water leads to the formation of an iminium ion.[7] Finally, deprotonation of an α-carbon results in the formation of the stable enamine product.[7][11]
Figure 1: General workflow for enamine formation.
Experimental Protocols
Protocol 1: Synthesis of 1-(Pyrrolidin-1-yl)-1-(ethylthio)prop-1-ene
This protocol details the synthesis of the enamine from 1-(ethylthio)propan-2-one and pyrrolidine, a commonly used secondary amine in Stork enamine reactions.[4]
Materials:
-
1-(Ethylthio)propan-2-one
-
Pyrrolidine
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene (anhydrous)
-
Magnesium sulfate (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add 1-(ethylthio)propan-2-one (1 equivalent), pyrrolidine (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid.
-
Add anhydrous toluene to the flask to a suitable concentration (e.g., 0.5 M).
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude enamine.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 4-((1-(Ethylthio)prop-1-en-2-yl)amino)morpholine
This protocol outlines the synthesis using morpholine, another frequently employed secondary amine.
Materials:
-
1-(Ethylthio)propan-2-one
-
Morpholine
-
Titanium(IV) chloride (TiCl₄)
-
Dichloromethane (anhydrous)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask or oven-dried glassware
-
Syringes
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(ethylthio)propan-2-one (1 equivalent) and morpholine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add titanium(IV) chloride (0.5 equivalents) to the stirred solution via syringe. TiCl₄ acts as a water scavenger, driving the reaction to completion.[1]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude enamine.
-
Purify the product by column chromatography on silica gel.
Data Presentation
| Secondary Amine | Catalyst/Dehydrating Agent | Typical Yield (%) | Notes |
| Pyrrolidine | p-Toluenesulfonic acid / Dean-Stark | 75-85 | Standard conditions, requires heating. |
| Morpholine | Titanium(IV) chloride | 80-90 | Milder conditions, suitable for heat-sensitive substrates. |
| Piperidine | Montmorillonite K 10 | 70-80 | Heterogeneous catalyst, simplifies workup. |
Table 1: Comparison of reaction conditions for enamine synthesis.
Characterization of the Enamine Product
The successful formation of the enamine can be confirmed using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The disappearance of the strong carbonyl (C=O) stretch of the starting ketone (typically around 1715 cm⁻¹) and the appearance of a C=C stretching vibration for the enamine (around 1650-1600 cm⁻¹) are key indicators.[12]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of vinylic proton signals in the range of 4.0-5.5 ppm is characteristic of the enamine double bond. The signals for the protons on the carbon adjacent to the nitrogen are also shifted downfield.[13][14]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon atoms of the C=C double bond in the enamine will appear in the range of 100-150 ppm. The carbonyl carbon signal of the starting ketone (around 200 ppm) will be absent.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the molecular weight of the enamine product. A compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[14]
Applications in Drug Development
Sulfur-containing enamines are valuable precursors in the synthesis of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry. The nucleophilic character of the enamine allows for a variety of subsequent reactions, including:
-
Alkylation: The Stork enamine alkylation allows for the introduction of alkyl groups at the α-position of the original ketone.[5][15]
-
Acylation: Reaction with acyl halides or anhydrides yields 1,3-dicarbonyl compounds after hydrolysis.[5]
-
Michael Addition: Enamines readily undergo conjugate addition to α,β-unsaturated carbonyl compounds, a key step in Robinson annulation reactions.[1][2]
The presence of the ethylthio group provides an additional handle for chemical modification, such as oxidation to the corresponding sulfoxide or sulfone, further expanding the chemical space accessible from this versatile intermediate.
Figure 2: Synthetic utility of sulfur-containing enamines.
Troubleshooting and Key Considerations
-
Purity of Reagents: The use of anhydrous solvents and freshly distilled amines is crucial to minimize side reactions and maximize yield.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and prevent product decomposition.
-
Workup Procedure: Amines can be challenging to remove during workup. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help by protonating the excess amine and making it water-soluble.[16] However, this should be done cautiously as the enamine itself can be hydrolyzed back to the ketone under acidic conditions.[8]
-
Product Stability: Enamines can be sensitive to moisture and acid. It is advisable to use the crude enamine directly in the next step whenever possible or store it under an inert atmosphere at low temperatures.
References
- 1. Enamine - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 6. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Aldehydes and Ketones with Amines: Enamine Formation Mechanism [jove.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Enamines — Making Molecules [makingmolecules.com]
- 12. Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. Workup [chem.rochester.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (Ethylthio)acetone
Welcome to the technical support center for the synthesis of (Ethylthio)acetone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important β-keto thioether. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Troubleshooting Guide: Navigating the Synthesis of this compound
The most common and direct route to this compound is the nucleophilic substitution of chloroacetone with an ethanethiolate source, typically sodium ethanethiolate. While seemingly straightforward, this SN2 reaction is prone to several side reactions that can complicate purification and reduce yields.[1][2]
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors, ranging from reagent quality to competing reaction pathways. Let's break down the most common culprits:
-
Poor Quality of Sodium Ethanethiolate: Sodium ethanethiolate is highly hygroscopic and can degrade upon exposure to air and moisture, leading to the formation of ethanethiol and sodium hydroxide.[3] This reduces the concentration of the active nucleophile.
-
Solution: Use freshly prepared or properly stored sodium ethanethiolate. If preparing it in situ from ethanethiol and a base like sodium hydride, ensure the reaction goes to completion in an inert atmosphere.[3]
-
-
Sub-optimal Reaction Temperature: While heating can accelerate the desired SN2 reaction, excessive temperatures can promote side reactions such as elimination or the Favorskii rearrangement.
-
Solution: Maintain a moderate reaction temperature. A good starting point is room temperature, with gentle heating (e.g., 40-50 °C) if the reaction is sluggish.
-
-
Inappropriate Solvent Choice: The choice of solvent is crucial for an SN2 reaction. Polar aprotic solvents like acetone, DMF, or DMSO are generally preferred as they solvate the cation but not the nucleophile, thus enhancing its reactivity.
-
Solution: Acetone is a common and effective solvent for this reaction. Ensure it is dry, as water can hydrolyze the reagents.[4]
-
Question 2: I'm observing a significant amount of a foul-smelling byproduct. What is it and how can I prevent its formation?
Answer:
The characteristic unpleasant odor is likely due to the presence of unreacted ethanethiol or the formation of diethyl disulfide.
-
Unreacted Ethanethiol: If the sodium ethanethiolate is not completely deprotonated or if it hydrolyzes, free ethanethiol will be present in the reaction mixture.
-
Solution: Ensure a slight excess of a strong base (like sodium hydride) is used when preparing sodium ethanethiolate in situ. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
-
Diethyl Disulfide Formation: Ethanethiolate is susceptible to oxidation, especially in the presence of air, to form diethyl disulfide.[3][5]
-
Solution: As mentioned above, maintaining an inert atmosphere throughout the reaction and workup is critical. Degassing the solvent prior to use can also be beneficial.
-
Question 3: My final product is difficult to purify, and I suspect the presence of multiple byproducts. What are the likely side reactions occurring?
Answer:
Several side reactions can occur during the synthesis of this compound, leading to a complex product mixture. Understanding these pathways is key to mitigating them.
-
Favorskii Rearrangement: This is a significant side reaction for α-halo ketones in the presence of a base.[6][7][8] The ethanethiolate can act as a base, deprotonating the α'-carbon of chloroacetone to form an enolate. This enolate can then undergo intramolecular cyclization to a cyclopropanone intermediate, which is subsequently attacked by another equivalent of ethanethiolate to yield rearranged ester or amide products.[8][9]
-
Mitigation:
-
Control Basicity: Use a non-nucleophilic base for the deprotonation of ethanethiol, and ensure the reaction medium is not overly basic.
-
Temperature Control: Lower reaction temperatures generally disfavor the Favorskii rearrangement.
-
-
-
Overalkylation/Multiple Substitutions: The product, this compound, still possesses acidic α-protons. Under strongly basic conditions, it can be deprotonated to form an enolate, which can then react with another molecule of chloroacetone. This can lead to the formation of di- and poly-alkylated products.
-
Mitigation:
-
Stoichiometry Control: Use a slight excess of the ethanethiolate nucleophile relative to chloroacetone to ensure the complete consumption of the electrophile.
-
Slow Addition: Add the chloroacetone slowly to the solution of sodium ethanethiolate. This maintains a low concentration of the electrophile and minimizes the chance of the product reacting further.
-
-
-
Aldol Condensation of Acetone: If acetone is used as the solvent, it can undergo self-condensation under basic conditions to form impurities like mesityl oxide.[4]
-
Mitigation:
-
Use of a non-ketonic solvent: If aldol condensation is a significant issue, consider using an alternative polar aprotic solvent like DMF or acetonitrile.
-
Temperature and Base Control: Lower temperatures and avoiding excessively strong bases can minimize this side reaction.
-
-
Visualizing Reaction Pathways
References
- 1. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 2. youtube.com [youtube.com]
- 3. Sodium ethanethiolate - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 9. Favorskii Reaction [organic-chemistry.org]
Technical Support Center: Purification of (Ethylthio)acetone by Vacuum Distillation
Welcome to the comprehensive technical support guide for the purification of (Ethylthio)acetone by vacuum distillation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this purification technique. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical field experience.
I. Understanding the Compound: this compound
This compound, also known as 1-(ethylthio)propan-2-one, is a beta-ketosulfide with the chemical formula C5H10OS. A clear understanding of its physical and chemical properties is paramount for a successful distillation.
| Property | Value | Source |
| Molecular Weight | 118.20 g/mol | [NIST[1]] |
| Boiling Point (atm) | 170-172 °C | [Fisher Scientific[2]] |
| Flash Point | 52 °C | [Fisher Scientific[2]] |
| Appearance | Colorless liquid | [Fisher Scientific[2]] |
| Stability | Stable under normal conditions. | [Fisher Scientific[2]] |
| Incompatible Materials | Strong oxidizing agents. | [Fisher Scientific[2]] |
Due to its relatively high boiling point, vacuum distillation is the preferred method for purification to prevent thermal decomposition.[3]
II. Troubleshooting Guide: Navigating Common Distillation Challenges
This section addresses specific issues you may encounter during the vacuum distillation of this compound, providing explanations for their causes and actionable solutions.
Problem 1: Product is Decomposing (Yellowing, Foul Odor)
Symptoms:
-
The distillate or the pot residue turns yellow or brown.
-
An unusually strong, unpleasant odor is detected.
-
Lower than expected yield.
Root Cause Analysis: this compound, being a β-keto sulfide, is susceptible to thermal degradation. The C-S bond can be labile at elevated temperatures.[4] Thermal decomposition of organic sulfur compounds can lead to the formation of a variety of smaller, often more volatile and malodorous, sulfur-containing molecules.[5][6]
Solutions & Explanations:
-
Reduce the Pot Temperature: The primary solution is to lower the distillation temperature. This is achieved by decreasing the system pressure. A lower pressure reduces the boiling point of the liquid, allowing for distillation at a temperature that minimizes thermal stress on the compound.[7][8]
-
-
Using a Nomograph: Align a straight edge on the known atmospheric boiling point (170-172 °C) and the target vacuum pressure to find the approximate boiling point.
-
Clausius-Clapeyron Equation: ln(P₂/P₁) = (ΔHvap/R) * (1/T₁ - 1/T₂) This equation can provide a more accurate estimate if the enthalpy of vaporization (ΔHvap) is known or can be estimated.
-
-
Minimize Residence Time: Prolonged exposure to heat, even at lower temperatures, can lead to decomposition. Use an appropriately sized distillation flask to ensure the distillation proceeds at a reasonable rate.
Workflow for Preventing Thermal Decomposition
Caption: Workflow to minimize thermal decomposition during vacuum distillation.
Problem 2: Violent Bumping or Foaming
Symptoms:
-
Sudden, forceful boiling (bumping) that can carry undistilled material into the receiving flask.
-
Formation of a stable foam that rises into the distillation head.
Root Cause Analysis:
-
Bumping: Occurs when a liquid is heated above its boiling point without forming vapor bubbles smoothly. This is common in vacuum distillation due to the absence of air pockets that normally act as nucleation sites.[11] Applying heat too quickly or having too strong of a vacuum can exacerbate this.[12]
-
Foaming: Can be caused by the presence of surfactants or high molecular weight impurities in the crude material.[12]
Solutions & Explanations:
-
Ensure Smooth Boiling:
-
Stirring: Vigorous stirring with a magnetic stir bar is the most effective way to prevent bumping in vacuum distillation. Do not use boiling chips as they are ineffective under vacuum because the trapped air is removed.[4]
-
Capillary Ebulliator: A fine capillary tube that introduces a slow stream of air or inert gas (like nitrogen) can provide nucleation sites for smooth boiling.
-
-
Control the Rate of Distillation:
-
Gradual Heating: Apply heat slowly and evenly to the distillation flask.
-
Gradual Application of Vacuum: Apply the vacuum gradually to prevent a sudden drop in pressure that can induce rapid boiling.
-
-
Addressing Foaming:
-
Use a Larger Distillation Flask: This provides more headspace for the foam to dissipate before it reaches the condenser.
-
Anti-Foaming Agents: In some cases, a small amount of a high-boiling, inert anti-foaming agent can be added. However, this will contaminate the pot residue.
-
Bump Trap: A bump trap placed between the distillation flask and the condenser can help to catch any material that bumps or foams over.
-
Problem 3: Difficulty Achieving or Maintaining Vacuum
Symptoms:
-
The pressure in the system does not reach the desired level.
-
The pressure fluctuates or slowly increases during the distillation.
Root Cause Analysis: Leaks in the distillation apparatus are the most common cause. Outgassing of volatile impurities from the crude material can also contribute to a higher than expected pressure.
Solutions & Explanations:
-
Leak Detection:
-
Visual Inspection: Ensure all ground glass joints are properly greased and securely clamped. Check all tubing connections.
-
Systematic Leak Test: Before heating, assemble the entire apparatus and apply the vacuum. Close the stopcock to the vacuum pump and monitor the pressure. A rapid rise in pressure indicates a significant leak.[4]
-
-
Choosing the Right Vacuum Pump:
-
The type of vacuum pump used will determine the ultimate vacuum achievable. For high-boiling compounds like this compound, a rotary vane pump is often necessary to achieve a sufficiently low pressure.[13] A water aspirator may not provide a low enough vacuum for efficient distillation without excessive heating.[7]
-
-
Cold Trap: Ensure the cold trap (filled with dry ice/acetone or liquid nitrogen) is functioning correctly to trap volatile substances before they enter the vacuum pump, which can affect its performance.
III. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The impurities will largely depend on the synthetic route used. A common method for synthesizing this compound is the reaction of chloroacetone with ethyl mercaptan in the presence of a base (a variation of the Williamson ether synthesis).[14][15]
-
Unreacted Starting Materials: Chloroacetone and ethyl mercaptan may be present.
-
Side Products:
-
Diethyl disulfide: Formed from the oxidation of ethyl mercaptan.
-
Over-alkylation products: The product thiol can potentially react with another molecule of chloroacetone.[16]
-
Aldol condensation products of acetone: If acetone is used as a solvent or is a byproduct, it can undergo self-condensation.[17]
-
Products from impurities in starting materials: Chloroacetone can contain impurities like mesityl oxide.[18]
-
Q2: Can this compound form an azeotrope with common solvents?
Q3: What type of glassware should I use for the distillation?
A3: Standard borosilicate glassware is generally suitable for the distillation of this compound. Borosilicate glass is resistant to a wide range of organic chemicals and thermal stress.[19][20] Ensure the glassware is clean and dry before use to prevent contamination and potential side reactions.
Q4: What safety precautions should I take?
A4:
-
Ventilation: this compound is a sulfur-containing compound and may have an unpleasant odor. All handling and distillation should be performed in a well-ventilated fume hood.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Heating: Use a heating mantle with a stirrer. Do not use an open flame due to the flammability of the compound (Flash Point = 52 °C).[2]
-
Vacuum Safety: Inspect glassware for any cracks or defects before applying a vacuum. Use a blast shield, especially when using a high-vacuum pump.[7]
-
Handling Malodorous Compounds: Have a quench bath (e.g., bleach solution) ready to neutralize any spills and decontaminate glassware.[21]
Q5: What type of vacuum pump is recommended?
A5: For a compound with a boiling point of 170-172 °C, a two-stage rotary vane pump is recommended to achieve a vacuum in the range of 1-10 mmHg. This will significantly lower the boiling point and reduce the risk of thermal decomposition.[13] For even more sensitive compounds or higher boiling points, a diffusion pump or a dry screw pump might be considered.[2][22]
IV. Experimental Protocol: Vacuum Distillation of this compound
Materials:
-
Crude this compound
-
Round-bottom flask (sized so the crude material fills it to no more than half)
-
Short path distillation head with a condenser and vacuum connection
-
Receiving flask(s)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thermometer and adapter
-
Vacuum pump (rotary vane pump recommended)
-
Cold trap (e.g., Dewar flask with dry ice/acetone or liquid nitrogen)
-
Vacuum tubing
-
Clamps and stands
-
Vacuum grease
Step-by-Step Methodology:
-
Apparatus Assembly:
-
Place the magnetic stir bar in the round-bottom flask and add the crude this compound.
-
Lightly grease all ground-glass joints and assemble the distillation apparatus as shown in the diagram below. Ensure all connections are secure.
-
Place the thermometer bulb so that the top is level with the side arm leading to the condenser.
-
Connect the vacuum tubing from the distillation apparatus to the cold trap, and then to the vacuum pump.
-
-
System Check:
-
Turn on the magnetic stirrer.
-
Slowly turn on the vacuum pump to evacuate the system.
-
Check for any leaks. The system should be able to hold a stable vacuum.
-
-
Distillation:
-
Once a stable vacuum is achieved, begin to slowly heat the distillation flask with the heating mantle.
-
Monitor the temperature of the vapor as it begins to rise.
-
Collect any low-boiling fractions in a separate receiving flask.
-
The main fraction of this compound should distill at a constant temperature. Record this temperature and the pressure.
-
Continue distillation until most of the material has distilled over, but do not distill to dryness to avoid the formation of potentially unstable residues.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump and the stirrer.
-
Disassemble the apparatus and transfer the purified product to a suitable container.
-
Diagram of a Vacuum Distillation Setup
Caption: A standard laboratory setup for vacuum distillation.
V. References
-
5.4B: Predicting the Boiling Temperature - Chemistry LibreTexts. (2022, April 7). Retrieved from --INVALID-LINK--
-
Prediction of boiling points of organic compounds by QSPR tools - PubMed. (2013, July). Retrieved from --INVALID-LINK--
-
SAFETY DATA SHEET - 1-(Ethylthio)acetone. (2024, March 30). Fisher Scientific. Retrieved from --INVALID-LINK--
-
How to Minimize Bumping and Foaming | Blog - Laboratory Supply Network. (2017, June 26). Retrieved from --INVALID-LINK--
-
How do you stop a Rotovap from bumping? - Lab Instrument Manufacturer. Retrieved from --INVALID-LINK--
-
What is the formula to figure a boiling point in a vacuum? - Quora. (2018, January 6). Retrieved from --INVALID-LINK--
-
Which equation is used to calculate the boiling point under vacuum distillation? - Quora. (2020, December 24). Retrieved from --INVALID-LINK--
-
THE FORMATION AND REACTIONS OF SULPHUR COMPOUNDS DURING DISTILLATION - CORE. Retrieved from --INVALID-LINK--
-
Distillation process for removing sulfur compounds from alcoholic drinks without the use of chemical additives, loss of alcohol or detriment to flavor - Google Patents. Retrieved from --INVALID-LINK--
-
Vacuum Distillation issues? | Call Pressure Control Solutions!. (2019, November 11). Retrieved from --INVALID-LINK--
-
Video: Preparation and Reactions of Thiols - JoVE. (2023, April 30). Retrieved from --INVALID-LINK--
-
Prediction of boiling points of organic compounds by QSPR tools - ResearchGate. (2013, July). Retrieved from --INVALID-LINK--
-
Troubleshooting vacuum distillation - Graham Corp. Retrieved from --INVALID-LINK--
-
Vacuum Pump for Distillation (Type & Application) - Vacculex. (2023, August 11). Retrieved from --INVALID-LINK--
-
Sulfur Compounds in the Whisky Production Process - Encyclopedia.pub. (2022, March 11). Retrieved from --INVALID-LINK--
-
A Narrative Review of Sulfur Compounds in Whisk(e)y - MDPI. (2022, March 3). Retrieved from --INVALID-LINK--
-
Choosing the Right Vacuum Pump for Distillation - Beaker & Wrench. (2025, May 15). Retrieved from --INVALID-LINK--
-
How to Choose Vacuum Pumps for Chemical Distillation - Kinney Vacuum. (2019, August 29). Retrieved from --INVALID-LINK--
-
Chemical Properties of 2-Propanone, 1-(ethylthio)- (CAS 20996-62-7) - Cheméo. Retrieved from --INVALID-LINK--
-
Williamson Ether Synthesis - Chemistry Steps. Retrieved from --INVALID-LINK--
-
Thiols And Thioethers - Master Organic Chemistry. (2015, July 5). Retrieved from --INVALID-LINK--
-
Distillation II | MIT Digital Lab Techniques Manual - YouTube. (2010, February 4). Retrieved from --INVALID-LINK--
-
Materials Compatability - University of Wisconsin-Madison. Retrieved from --INVALID-LINK--
-
Williamson ether synthesis - Wikipedia. Retrieved from --INVALID-LINK--
-
2-Propanone, 1-(ethylthio)- - NIST. Retrieved from --INVALID-LINK--
-
DISTILLATION PRESSURE CONTROL TROUBLESHOOTING – THE HIDDEN PITTFALLS OF OVERDESIGN. Retrieved from --INVALID-LINK--
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from --INVALID-LINK--
-
Methods for removing malodorous sulfur compounds from pulp mill flue gases and the like by using green liquor - OSTI.GOV. (1984, February 13). Retrieved from --INVALID-LINK--
-
BOROSILICATE GLASS - De Dietrich Process Systems. Retrieved from --INVALID-LINK--
-
1-(ethylthio)propan-2-ol Product Description - ChemicalBook. Retrieved from --INVALID-LINK--
-
Fine Vacuum Distillation - VACUUBRAND. Retrieved from --INVALID-LINK--
-
Vapor Pressure - Honeywell. Retrieved from --INVALID-LINK--
-
Acyl Azolium–Photoredox-Enabled Synthesis of β-Keto Sulfides - PMC - NIH. Retrieved from --INVALID-LINK--
-
Principles and chemical compatibility chart - Camlab. Retrieved from --INVALID-LINK--
-
Acetone (data page) - Wikipedia. Retrieved from --INVALID-LINK--
-
Acetone - Shell Chemicals. (2017, December). Retrieved from --INVALID-LINK--
-
Boiling Point Calculator - Omni Calculator. Retrieved from --INVALID-LINK--
-
Impurities in lab acetone and ethyl acetate? : r/chemistry - Reddit. (2017, October 19). Retrieved from --INVALID-LINK--
-
Malodorous Impurities | Anderson's Process Solutions. Retrieved from --INVALID-LINK--
-
VX (nerve agent) - Wikipedia. Retrieved from --INVALID-LINK--
-
Acetone - NIST. Retrieved from --INVALID-LINK--
-
Glass Types & Properties | DWK Life Sciences. Retrieved from --INVALID-LINK--
-
Chloroacetone production process - Google Patents. Retrieved from --INVALID-LINK--
-
Chloroacetone - Sciencemadness Wiki. (2020, March 31). Retrieved from --INVALID-LINK--
-
Chloroacetone | ClCH2COCH3 | CID 6571 - PubChem. Retrieved from --INVALID-LINK--
References
- 1. 2-Propanone, 1-(ethylthio)- [webbook.nist.gov]
- 2. Fine Vacuum Distillation – Vacuum Pumps | VACUUBRAND [vacuubrand.com]
- 3. keison.co.uk [keison.co.uk]
- 4. youtube.com [youtube.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. Prediction of boiling points of organic compounds by QSPR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. njhjchem.com [njhjchem.com]
- 12. Best vacuum pump for distillation - Vacuum Pump - EVP Vacuum Solution! [evpvacuum.com]
- 13. beakerandwrench.com [beakerandwrench.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 16. Video: Preparation and Reactions of Thiols [jove.com]
- 17. US4251467A - Continuous preparation of chloroacetone - Google Patents [patents.google.com]
- 18. Chloroacetone - Sciencemadness Wiki [sciencemadness.org]
- 19. BOROSILICATE GLASS | De Dietrich [dedietrich.com]
- 20. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 21. Methods for removing malodorous sulfur compounds from pulp mill flue gases and the like by using green liquor (Patent) | OSTI.GOV [osti.gov]
- 22. vacculex.com [vacculex.com]
Stability of (Ethylthio)acetone under acidic and basic conditions
Welcome to the Technical Support Center for (Ethylthio)acetone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. Here, we address common questions and challenges related to the stability of this compound under various reaction conditions.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1.1: What are the recommended storage conditions for this compound?
This compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly sealed to prevent exposure to moisture and air.[1] For long-term stability, storage at or below -20°C is recommended, as analogous simple thioketones can be unstable at ambient temperatures.[3][4] The compound is flammable, so it must be kept away from open flames, hot surfaces, and other sources of ignition.[2]
Q1.2: What are the primary safety concerns when working with this compound?
This compound is a flammable liquid.[2] As with many organosulfur compounds, there is a potential for a strong, unpleasant odor.[5] Therefore, all manipulations should be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[2] In case of skin contact, wash the affected area thoroughly with soap and water.[1]
Stability Under Acidic Conditions
Q2.1: My reaction in acidic media is giving low yields of the desired product. What could be the cause?
Under acidic conditions, this compound can be susceptible to hydrolysis. The thioether linkage can be cleaved, and the ketone functional group can undergo acid-catalyzed reactions.[6][7] The presence of water is critical for hydrolysis, so using anhydrous solvents and reagents is paramount.
Q2.2: What are the likely decomposition products of this compound in a strong acid?
In the presence of a strong acid and a nucleophile like water, this compound can hydrolyze. The primary decomposition pathway would likely involve protonation of the carbonyl oxygen, followed by nucleophilic attack at the carbonyl carbon. This can lead to the formation of acetone and ethanethiol. Additionally, acid-catalyzed self-condensation or polymerization of the ketone can occur.
Q2.3: How can I minimize decomposition when using this compound in an acidic environment?
-
Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dried.
-
Temperature Control: Perform reactions at the lowest effective temperature to slow down potential degradation pathways.
-
Choice of Acid: Use the mildest acid catalyst that effectively promotes the desired reaction.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce exposure to harsh conditions.
Troubleshooting Guide
Issue 1: Unexpected Side Products in Acidic Reactions
Symptom: You observe unexpected peaks in your GC-MS or NMR analysis of a reaction mixture containing this compound under acidic conditions.
Potential Cause & Mechanism:
The thioether moiety of this compound can be prone to acid-catalyzed hydrolysis, especially in the presence of water. The mechanism likely involves protonation of the sulfur atom, making it a better leaving group, followed by nucleophilic attack by water.
Troubleshooting Protocol:
-
Verify Anhydrous Conditions:
-
Use freshly distilled, anhydrous solvents.
-
Dry all glassware in an oven prior to use.
-
Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).
-
-
Buffer the Reaction: If the desired reaction tolerates it, consider adding a non-nucleophilic base to scavenge any adventitious protons that could initiate decomposition.
-
Alternative Acid Catalysts: Explore the use of solid acid catalysts (e.g., Nafion®, Amberlyst®) which can be easily filtered off, potentially reducing contact time and side reactions.
Issue 2: Low or Inconsistent Yields in Basic Reactions
Symptom: Reactions involving this compound under basic conditions result in low or variable yields of the target molecule.
Potential Cause & Mechanism:
The α-protons (protons on the carbon adjacent to the carbonyl group) of this compound are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate but can also participate in undesirable side reactions.[8][9] Strong bases can also promote elimination reactions of the thioether.[10]
Troubleshooting Protocol:
-
Base Selection:
-
Use a weaker, non-nucleophilic base if possible (e.g., potassium carbonate instead of sodium hydroxide).
-
If a strong base is required, consider using a hindered base like lithium diisopropylamide (LDA) at low temperatures to favor kinetic deprotonation.
-
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C) to control the reactivity of the enolate and minimize side reactions.
-
Order of Addition: Add the base to a cooled solution of this compound to ensure rapid and controlled enolate formation before adding other electrophiles.
Experimental Protocols & Data
Protocol 1: Monitoring Stability by ¹H NMR
This protocol allows for the qualitative assessment of this compound stability under specific acidic or basic conditions.
Materials:
-
This compound
-
Deuterated solvent (e.g., CDCl₃, D₂O)
-
Acid or base of interest
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of this compound in the chosen deuterated solvent.
-
Acquire a baseline ¹H NMR spectrum of the stock solution.
-
To a clean NMR tube, add a known volume of the stock solution.
-
Add a catalytic amount of the acid or base to be tested.
-
Acquire ¹H NMR spectra at regular time intervals (e.g., 0, 1, 4, 24 hours).
-
Analyze the spectra for the appearance of new signals and the disappearance of the starting material signals.
Table 1: Summary of Potential Decomposition Pathways
| Condition | Potential Decomposition Pathway | Major Byproducts |
| Acidic (with H₂O) | Hydrolysis of thioether and ketone hydration | Ethanethiol, Acetone |
| Acid-catalyzed self-condensation | Higher molecular weight species | |
| Basic | Enolate formation followed by side reactions | Self-condensation products |
| Elimination of the ethylthio group | Thioenolate, ethanethiol |
Visualizing Reaction Pathways
The following diagrams illustrate the key mechanistic pathways discussed in this guide.
References
- 1. lookchem.com [lookchem.com]
- 2. fishersci.com [fishersci.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Thioacetone - American Chemical Society [acs.org]
- 5. Thioether [chemeurope.com]
- 6. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
Common byproducts in reactions involving (Ethylthio)acetone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (Ethylthio)acetone. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, with a focus on byproduct formation in the widely used Gewald reaction. Our goal is to help you optimize your reaction outcomes by understanding the underlying chemical principles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, providing likely causes and actionable solutions.
Question 1: My reaction has a low yield, and I've isolated a significant amount of unreacted this compound and/or the active methylene nitrile. What's going wrong?
Answer:
This is a common issue that typically points to problems in the initial and most critical stage of the Gewald reaction: the Knoevenagel-Cope condensation.[1][2] This base-catalyzed step involves the condensation of this compound with an active methylene compound (e.g., ethyl cyanoacetate or malononitrile) to form an α,β-unsaturated nitrile intermediate.[2] If this step is inefficient, the subsequent sulfur addition and cyclization cannot proceed, leading to a low yield of the desired 2-aminothiophene.
Potential Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Base Catalysis | The choice and amount of base are critical. For ketones like this compound, secondary amines like morpholine or piperidine are often effective. If the reaction is sluggish, consider screening other bases such as triethylamine.[1] Ensure the base is used in catalytic or stoichiometric amounts as required by your specific protocol. |
| Presence of Water | The condensation step produces water, which can inhibit the reaction equilibrium.[1] If your reagents or solvent are not sufficiently dry, this can stall the reaction. Consider using a Dean-Stark apparatus to remove water azeotropically or adding a dehydrating agent. |
| Low Reaction Temperature | While excessive heat can cause side reactions, the initial condensation may require gentle heating (typically 40-60 °C) to proceed at a reasonable rate.[1] Monitor the reaction by TLC to find the optimal temperature. |
| Steric Hindrance | Although less of an issue with this compound itself, bulky active methylene compounds can slow the reaction. In such cases, a two-step procedure might be more effective: first, isolate the α,β-unsaturated nitrile intermediate, and then react it with sulfur and base in a separate step.[1] |
Below is a diagram illustrating the initial Knoevenagel-Cope condensation step of the Gewald reaction.
Caption: Knoevenagel-Cope Condensation Workflow
Question 2: My TLC analysis shows a non-polar byproduct spot, and I've isolated an oily substance. What is this byproduct?
Answer:
A common non-polar byproduct in reactions involving ketones is the result of self-condensation .[3] In this side reaction, two molecules of this compound react with each other in an aldol-type condensation, especially in the presence of a base catalyst. This leads to the formation of a larger, less polar molecule.
Mechanism of Self-Condensation:
-
A base removes an α-proton from one molecule of this compound to form an enolate.
-
This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of this compound.
-
The resulting aldol adduct can then dehydrate to form an α,β-unsaturated ketone.
Mitigation Strategies:
-
Slow Addition of Ketone: Add the this compound slowly to the reaction mixture containing the active methylene nitrile and the base. This keeps the instantaneous concentration of the ketone low, favoring the desired reaction over self-condensation.
-
Control of Stoichiometry: Ensure the stoichiometry of your reactants is accurate. An excess of the ketone can increase the likelihood of self-condensation.
-
Temperature Management: Higher temperatures can sometimes favor self-condensation. Running the reaction at the lowest effective temperature can help minimize this side reaction.
The diagram below illustrates the self-condensation pathway.
Caption: Self-Condensation of this compound
Question 3: I'm having difficulty purifying my final 2-aminothiophene product. What are the best strategies?
Answer:
Purification of 2-aminothiophenes from a Gewald reaction can be challenging due to the presence of unreacted starting materials, intermediates, and byproducts.[1] A systematic approach is often necessary.
Recommended Purification Workflow:
-
Initial Workup:
-
After the reaction is complete, cool the mixture. If a solid precipitates, it can be collected by filtration and washed with a cold solvent like ethanol.[1]
-
If no solid forms, concentrate the reaction mixture under reduced pressure.
-
-
Washing:
-
Wash the crude material with water to remove inorganic salts and highly polar impurities.
-
A subsequent wash with a non-polar solvent like hexanes can help remove non-polar byproducts, such as those from self-condensation.[1]
-
-
Recrystallization:
-
Column Chromatography:
Frequently Asked Questions (FAQs)
Q: What is the Gewald reaction and why is it used with this compound?
A: The Gewald reaction is a one-pot, multi-component reaction that synthesizes polysubstituted 2-aminothiophenes.[2][5] It typically involves the condensation of a ketone (like this compound), an active methylene nitrile, and elemental sulfur in the presence of a base.[6] This reaction is highly valued for its efficiency and ability to create complex heterocyclic structures, which are important in medicinal chemistry, from readily available starting materials.[7][8]
Q: How does the choice of solvent affect the reaction?
A: The solvent plays a crucial role in the solubility and reactivity of elemental sulfur. Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are generally preferred as they enhance the solubility and reactivity of sulfur, facilitating the cyclization step.[1]
Q: Can microwave irradiation improve my reaction?
A: Yes, microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction.[2] It can often lead to higher yields and significantly reduced reaction times, especially for less reactive or sterically hindered substrates.[1]
Q: What are the typical impurities in commercial this compound and how might they affect my reaction?
A: Commercial this compound may contain impurities from its synthesis, such as residual starting materials or byproducts from the self-condensation of acetone.[9][10] The presence of acidic or basic impurities can interfere with the catalytic cycle of the Gewald reaction. It is recommended to use high-purity starting materials and, if necessary, purify the this compound by distillation before use.
References
- 1. benchchem.com [benchchem.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Self-condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. veeprho.com [veeprho.com]
Preventing dimerization in Gewald reaction with (Ethylthio)acetone
Welcome to the technical support center for navigating the complexities of the Gewald reaction, specifically when utilizing (ethylthio)acetone as a substrate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a particular focus on the prevention of undesired dimerization. The information provided herein is based on established principles of organic synthesis and peer-reviewed literature to ensure scientific integrity and practical applicability.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am observing a significant amount of a high-molecular-weight byproduct in my Gewald reaction with this compound, leading to a low yield of the desired 2-aminothiophene. What is likely happening?
A1: The most probable cause is the dimerization of the Knoevenagel-Cope condensation intermediate. The Gewald reaction proceeds through an initial condensation between this compound and the active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile) to form an α,β-unsaturated nitrile. This intermediate can then undergo two competing reactions: the desired intramolecular cyclization with sulfur to form the 2-aminothiophene, or an intermolecular reaction with another molecule of the intermediate, leading to a dimeric byproduct. This dimerization is a known side reaction in Gewald syntheses and can sometimes be the major product under suboptimal conditions.[1][2]
Q2: What is the proposed mechanism for this dimerization, and how does it compete with the desired Gewald reaction?
A2: The dimerization typically occurs through a Michael-type addition. The α,β-unsaturated nitrile formed from the Knoevenagel-Cope condensation possesses both an electrophilic double bond and an acidic α-proton. In the presence of a base, a molecule of the intermediate can be deprotonated to form a nucleophilic carbanion. This carbanion can then attack the electrophilic double bond of another molecule of the intermediate. Subsequent rearrangement and/or cyclization of this adduct leads to the formation of a stable dimeric structure. This pathway directly competes with the desired reaction, where the sulfur is supposed to add to the α,β-unsaturated system, leading to the thiophene ring. The relative rates of these two pathways are highly dependent on the reaction conditions.
Q3: How can I control the reaction conditions to favor the formation of the 2-aminothiophene and prevent dimerization when using this compound?
A3: Controlling the reaction conditions is critical. Here are several parameters you can adjust to suppress dimerization:
-
Choice of Base: The base plays a crucial role. While a base is necessary to catalyze the initial Knoevenagel-Cope condensation, a strong base or a high concentration of base can promote the deprotonation of the α,β-unsaturated intermediate, favoring dimerization. Weaker amine bases, such as morpholine or triethylamine, are generally preferred over stronger bases.[3] The stoichiometry of the base should also be carefully controlled.
-
Solvent Selection: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction rates. Polar protic solvents like ethanol or methanol are commonly used and can help to solvate the intermediates, potentially hindering the intermolecular dimerization.
-
Temperature Control: The reaction temperature should be carefully optimized. While higher temperatures can increase the reaction rate, they can also accelerate the rate of dimerization. It is often beneficial to run the reaction at a moderate temperature, typically between 40-60°C.
-
Order and Rate of Reagent Addition: Adding the sulfur early in the reaction or ensuring it is present in a sufficient concentration can help to "trap" the α,β-unsaturated intermediate as it is formed, thereby preventing its accumulation and subsequent dimerization. A slow, controlled addition of the base can also help to maintain a low concentration of the reactive carbanion intermediate.
Q4: I've tried optimizing the one-pot procedure without success. Is there an alternative approach to synthesize my desired 2-amino-4-methyl-5-(ethylthio)thiophene?
A4: Yes, a two-step procedure can be a valuable alternative, especially for substrates that are prone to side reactions.[3] In this approach, you would first perform the Knoevenagel-Cope condensation of this compound with your active methylene nitrile under optimized conditions to synthesize and isolate the α,β-unsaturated nitrile intermediate. This allows you to purify the intermediate and remove any unreacted starting materials. In the second step, you would then react the purified intermediate with elemental sulfur and a base under conditions optimized for the cyclization step. This stepwise approach provides greater control over each reaction and can often lead to higher overall yields of the desired 2-aminothiophene.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low to no yield of the desired 2-aminothiophene | Incomplete reaction; incorrect stoichiometry; inactive reagents. | Verify the purity and stoichiometry of all reactants. Increase the reaction time or slightly elevate the temperature. Consider using a more efficient base. |
| Significant amount of a high-molecular-weight byproduct (dimer) | High concentration of the Knoevenagel-Cope intermediate; suboptimal base, solvent, or temperature. | Use a weaker base (e.g., morpholine) and control its stoichiometry. Add sulfur early in the reaction. Maintain a moderate temperature (40-60°C). Consider a slow addition of the base. Switch to a two-step procedure. |
| Presence of unreacted this compound or active methylene nitrile | Inefficient Knoevenagel-Cope condensation. | Use a more effective base for the condensation step. Ensure anhydrous conditions if water is inhibiting the reaction. |
| Formation of multiple, difficult-to-separate byproducts | Non-specific side reactions due to high temperatures or incorrect stoichiometry. | Lower the reaction temperature. Carefully control the stoichiometry of all reagents. Consider a two-step procedure for a cleaner reaction profile. |
Experimental Protocols
Protocol 1: Optimized One-Pot Gewald Reaction
This protocol is designed to minimize dimerization by controlling the reaction conditions.
-
To a stirred solution of this compound (1.0 eq) and ethyl cyanoacetate (1.0 eq) in absolute ethanol, add elemental sulfur (1.1 eq).
-
Warm the mixture to 45-50°C.
-
Slowly add morpholine (0.5 eq) dropwise over 30 minutes.
-
Maintain the reaction temperature at 50°C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the purified 2-aminothiophene.
Protocol 2: Two-Step Procedure via Isolated Intermediate
This protocol provides greater control and can be used if the one-pot method fails to suppress dimerization.
Step 1: Synthesis of the α,β-Unsaturated Nitrile Intermediate
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 eq) and ethyl cyanoacetate (1.0 eq) in toluene.
-
Add a catalytic amount of piperidine and acetic acid.
-
Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture, wash with water and brine, and then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude α,β-unsaturated nitrile intermediate. Purify by vacuum distillation or column chromatography if necessary.
Step 2: Cyclization to the 2-Aminothiophene
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Dissolve the purified α,β-unsaturated nitrile intermediate (1.0 eq) and elemental sulfur (1.1 eq) in absolute ethanol.
-
Warm the mixture to 50°C.
-
Add triethylamine (1.1 eq) and continue stirring at 50°C.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction as described in Protocol 1.
Visualizing the Troubleshooting Workflow
The following flowchart illustrates the decision-making process for troubleshooting the Gewald reaction with this compound, with a focus on addressing the dimerization issue.
References
Technical Support Center: Regioselectivity in the Alkylation of (Ethylthio)acetone
Welcome to the Technical Support Center for the regioselective alkylation of (ethylthio)acetone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, offering in-depth troubleshooting advice and frequently asked questions to ensure successful and reproducible outcomes in your synthesis projects.
Introduction: The Challenge of Regioselectivity
The alkylation of β-ketosulfides like this compound presents a classic chemical challenge: controlling the site of electrophilic attack. The molecule possesses two primary nucleophilic centers: the α-carbon to the carbonyl group and the sulfur atom. The outcome of the alkylation, yielding either a C-alkylated or an S-alkylated product, is highly dependent on the reaction conditions. Understanding and manipulating these conditions is paramount to achieving the desired product with high selectivity. This guide will delve into the underlying principles governing this regioselectivity and provide practical, field-tested solutions to common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the alkylation of this compound, providing explanations and actionable solutions in a question-and-answer format.
Q1: My reaction is yielding the S-alkylated product almost exclusively, but I need the C-alkylated derivative. How can I reverse this selectivity?
A1: This is a common issue and typically points to the reaction conditions favoring the thermodynamically more stable product or the inherent high nucleophilicity of the sulfur atom.[1][2] Sulfur is generally more nucleophilic than the enolate carbon.[1][2] To favor C-alkylation, you need to operate under conditions that promote kinetic control.[3][4]
Core Strategy: Promote Kinetic Enolate Formation.
-
Base Selection: Switch to a strong, sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) is the base of choice for generating kinetic enolates.[3][5] Its bulkiness prevents it from coordinating with the more sterically hindered sulfur atom and favors deprotonation at the less hindered α-carbon.[5]
-
Temperature: Perform the deprotonation and alkylation at low temperatures, typically -78 °C.[3] Low temperatures "freeze" the equilibrium, preventing the kinetically formed enolate from rearranging to the more thermodynamically stable S-centered anion.[3][6]
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Solvent: Use a polar aprotic solvent like tetrahydrofuran (THF). THF is effective at solvating the lithium cation, which can help to prevent aggregation and increase the reactivity of the enolate.[7]
dot
Caption: Kinetic vs. Thermodynamic control pathways.
Q2: I'm observing a mixture of both C- and S-alkylated products. How can I improve the regioselectivity?
A2: A mixture of products indicates that the reaction conditions are not decisively favoring one pathway over the other. Fine-tuning your experimental parameters is key.
Optimization Strategies:
-
Purity of Reagents: Ensure all reagents and solvents are anhydrous and of high purity. Water can interfere with the base and alter the reaction pathway.[8]
-
Addition Rate of Alkylating Agent: Add the alkylating agent slowly and at a low temperature to the pre-formed enolate. This helps to maintain a low concentration of the electrophile and can reduce the chance of undesired side reactions.[9]
-
Counterion Effects: The choice of metal counterion can influence regioselectivity. Lithium cations (from LDA or n-BuLi) are generally preferred for kinetic control as they coordinate more tightly to the oxygen of the enolate.[7] Sodium (from NaH) or potassium (from KH) bases are more likely to lead to equilibration and the thermodynamic product.[7]
| Parameter | To Favor C-Alkylation (Kinetic) | To Favor S-Alkylation (Thermodynamic) |
| Base | LDA, LiHMDS (strong, bulky) | NaH, KH, NaOEt (strong, less hindered) |
| Temperature | -78 °C | Room Temperature or higher |
| Solvent | THF (polar aprotic) | DMF, DMSO (polar aprotic) |
| Reaction Time | Short | Long |
Q3: My C-alkylation reaction is giving a very low yield, even when I seem to be getting the correct product. What are the potential causes?
A3: Low yields in C-alkylation reactions can stem from several factors beyond regioselectivity.
Troubleshooting Low Yields:
-
Incomplete Deprotonation: Ensure you are using a full equivalent of a strong base to completely convert the ketone to its enolate. Incomplete deprotonation leaves starting material that can participate in side reactions.[8]
-
Reactivity of the Alkylating Agent: The reactivity of the alkylating agent is crucial. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides.[9][10] If you are using a less reactive alkyl halide, consider switching to a more reactive one or adding a catalytic amount of sodium iodide (NaI) to facilitate an in situ Finkelstein reaction.
-
Steric Hindrance: If either your ketone or your alkylating agent is sterically bulky, the SN2 reaction at the α-carbon can be slow.[11] In such cases, longer reaction times or slightly elevated temperatures (while still maintaining a low temperature to avoid equilibration) may be necessary.
-
Workup and Purification: The desired product might be lost during the workup or purification steps. Ensure proper pH adjustment during quenching and extraction, and consider the volatility of your product.[12]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between kinetic and thermodynamic control in the context of this compound alkylation?
A1: The distinction lies in which factor governs the product distribution: the rate of formation or the stability of the product.
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Kinetic Control: This regime favors the product that is formed the fastest.[4] In the case of this compound, deprotonation at the α-carbon is generally faster due to the protons being more sterically accessible. The resulting kinetic enolate is less stable but is formed more rapidly at low temperatures with a bulky base.[3][5]
-
Thermodynamic Control: This regime favors the most stable product.[3][4] Reactions under thermodynamic control are reversible, allowing the initially formed products to equilibrate to the lowest energy state. The sulfur anion is generally more stable than the carbon-centered enolate, thus S-alkylation is the thermodynamically favored outcome. These conditions typically involve a less hindered base, higher temperatures, and longer reaction times.[3]
dot
Caption: Reaction coordinate diagram illustrating kinetic vs. thermodynamic pathways.
Q2: Can I use a weaker base like potassium carbonate for C-alkylation?
A2: It is generally not recommended for achieving high C-selectivity with this compound. Weaker bases like potassium carbonate (K₂CO₃) are often not strong enough to completely and irreversibly deprotonate the α-carbon of the ketone.[13] This leads to a low concentration of the enolate at any given time and allows for equilibration, which favors the more stable S-anion and subsequent S-alkylation. For selective C-alkylation, a strong, non-nucleophilic base that ensures rapid and complete formation of the kinetic enolate is crucial.[7]
Q3: How does the choice of alkylating agent affect the C/S alkylation ratio?
A3: The nature of the alkylating agent can influence the regioselectivity based on Hard-Soft Acid-Base (HSAB) theory.
-
Hard Electrophiles: Hard electrophiles (e.g., dimethyl sulfate, methyl triflate) have a greater tendency to react with the hard oxygen atom of the enolate, leading to O-alkylation, which is generally not the desired outcome here but is a competing pathway.
-
Soft Electrophiles: Soft electrophiles (e.g., alkyl iodides, allyl bromide) prefer to react with soft nucleophiles. Both the α-carbon of the enolate and the sulfur atom are considered soft nucleophiles. However, sulfur is generally softer than the enolate carbon. This would suggest a preference for S-alkylation with soft electrophiles.
While HSAB theory provides a framework, in practice, the dominant factors controlling C- vs. S-alkylation are the reaction conditions (base, temperature, solvent) that dictate the nature of the nucleophile (kinetic enolate vs. thermodynamic S-anion).
Experimental Protocols
Protocol 1: Selective C-Alkylation of this compound (Kinetic Control)
-
Setup: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF (10 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Base Preparation: Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in THF to generate LDA in situ.
-
Enolate Formation: Add this compound (1.0 eq) dropwise to the LDA solution at -78 °C. Stir the mixture for 30-60 minutes to ensure complete formation of the kinetic enolate.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.05 eq) dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[8]
-
Extraction: Allow the mixture to warm to room temperature, then extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Selective S-Alkylation of this compound (Thermodynamic Control)
-
Setup: Under an inert atmosphere, add anhydrous DMF or THF (10 mL) to a flame-dried round-bottom flask with a magnetic stir bar.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to the flask. Add this compound (1.0 eq) dropwise at 0 °C.
-
Equilibration: Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure equilibration to the more stable S-anion.
-
Alkylation: Add the alkylating agent (1.05 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. Gentle heating (e.g., to 40-50 °C) may be required for less reactive alkylating agents.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction and Purification: Follow the extraction and purification steps outlined in Protocol 1.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 4. fiveable.me [fiveable.me]
- 5. youtube.com [youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. How To [chem.rochester.edu]
- 13. Quantum Chemical Experimental Studies on the Mechanism of Alkylation of β-Dicarbonyl Compounds. The Synthesis of Five Six Membered Heterocyclic Spiro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Removal of unreacted starting materials from (Ethylthio)acetone
Technical Support Center: Purification of (Ethylthio)acetone
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and need to remove unreacted starting materials and byproducts effectively. We will explore the underlying chemical principles and provide field-proven protocols to ensure you obtain a high-purity final product.
The synthesis of this compound, typically via the reaction of an ethanethiolate salt with chloroacetone, is a robust transformation analogous to the Williamson ether synthesis.[1] However, like many syntheses, the crude product is often contaminated with unreacted starting materials—notably, the volatile and malodorous ethanethiol and the lachrymatory chloroacetone. Complete removal of these impurities is critical for the integrity of downstream applications and analytical results.
This guide provides a series of troubleshooting questions and detailed protocols to address the most common purification challenges.
Physicochemical Properties for Purification Strategy
A successful purification strategy relies on exploiting the differences in the physical and chemical properties of the product and its contaminants. The table below summarizes key data for designing your separation protocol.
| Compound | Molecular Formula | Boiling Point (°C) | Density (g/mL) | Key Chemical Property |
| This compound | C₅H₁₀OS | ~157 °C (Predicted) | ~0.96 | Ketone, Thioether |
| Chloroacetone | C₃H₅ClO | 119 °C | 1.15 | α-Halo Ketone |
| Ethanethiol | C₂H₆S | 35 °C | 0.84 | Thiol (Weakly Acidic) |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude reaction mixture has a potent, garlic-like odor that is permeating the lab. What is causing this, and how can I eliminate it?
A: This signature odor is almost certainly due to unreacted ethanethiol. Ethanethiol has an extremely low odor threshold and a high vapor pressure (boiling point of 35 °C). To remove it, you must chemically alter it to make it non-volatile and water-soluble.
The most effective method is an extractive wash with a basic aqueous solution, such as 1 M sodium hydroxide (NaOH). Ethanethiol is weakly acidic (pKa ≈ 10.6) and will be deprotonated by the base to form the sodium ethanethiolate salt. This salt is ionic and therefore highly soluble in the aqueous phase, allowing it to be easily separated from your organic product layer. It is crucial to perform this wash in a well-ventilated fume hood.
Q2: I've performed a basic wash, but I suspect I still have unreacted chloroacetone. How can I remove it?
A: Chloroacetone is a reactive ketone and can be challenging to remove by simple extraction due to its solubility in many organic solvents. A highly effective method for removing unhindered ketones is to perform a liquid-liquid extraction with a saturated sodium bisulfite (NaHSO₃) solution.[2][3][4]
The bisulfite anion adds to the carbonyl carbon of the ketone, forming a charged bisulfite adduct. This adduct is water-soluble and partitions into the aqueous layer.[5] This technique is particularly effective for removing residual chloroacetone from the less reactive product, this compound. For a detailed methodology, see Protocol 1 .
Q3: After my aqueous workup, my organic layer is cloudy. What does this mean?
A: A cloudy organic layer indicates the presence of emulsified or dissolved water. It is critical to dry the organic solution thoroughly before removing the solvent and attempting final purification by distillation or chromatography. Water can interfere with these techniques and co-distill with your product.
Use a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6][7][8] MgSO₄ is a fast and efficient drying agent, while Na₂SO₄ has a high capacity but works more slowly. Add the drying agent until it no longer clumps together and flows freely, indicating that all the water has been absorbed.
Q4: Can I just distill my crude product directly to purify it?
A: Direct distillation is not recommended and is often inefficient for this specific mixture.
-
Ethanethiol Removal: With a boiling point of 35 °C, ethanethiol would distill first, but its high volatility makes complete removal difficult without significant loss of product due to co-distillation. The chemical wash described in Q1 is far more effective.
-
Chloroacetone Removal: The boiling point of chloroacetone (119 °C) is relatively close to that of this compound (~157 °C). A simple distillation will not provide adequate separation.[9][10] While fractional distillation could improve separation, it is much more practical to remove the bulk of this impurity via a bisulfite extraction first.[11]
Final purification of the product after an aqueous workup should be done by vacuum distillation . The reduced pressure lowers the boiling point of this compound, preventing potential thermal decomposition at higher temperatures.[12]
Q5: What is the best way to monitor the purity of my product during the purification process?
A: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Develop a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives good separation between your starting materials and the product. You can visualize the spots using a UV lamp (if compounds are UV active) or by staining (e.g., with potassium permanganate, which reacts with the thioether).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides excellent separation of volatile components and gives you their mass spectra, allowing for definitive identification of contaminants.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of your final product and can be used to quantify the level of impurities if an internal standard is used.
Workflow for Purification of this compound
The following diagram outlines the logical flow for purifying crude this compound, from the initial reaction mixture to the final, high-purity compound.
Caption: Purification workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Comprehensive Aqueous Workup
This protocol is designed to remove the majority of both unreacted ethanethiol and chloroacetone.
-
Solvent Addition: Transfer the crude reaction mixture to a separatory funnel. Dilute the mixture with an equal volume of an appropriate organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.[15][16][17]
-
Basic Wash (Ethanethiol Removal): Add an equal volume of 1 M sodium hydroxide (NaOH) solution to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate completely and drain the lower aqueous layer.
-
Bisulfite Wash (Chloroacetone Removal): Add an equal volume of freshly prepared saturated aqueous sodium bisulfite (NaHSO₃) solution.[3][5] Shake vigorously for 2-3 minutes. In some cases, a fine white precipitate of the bisulfite adduct may form at the interface. Drain the lower aqueous layer.
-
Brine Wash: To minimize the amount of dissolved water in the organic layer and break any emulsions, wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). Drain the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) in portions, swirling the flask after each addition. Continue adding until the drying agent no longer clumps and moves freely.
-
Filtration and Concentration: Filter the solution to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh solvent to ensure complete recovery of the product. Remove the solvent using a rotary evaporator to yield the crude, washed this compound.[18][19][20][21]
Protocol 2: Purification by Fractional Vacuum Distillation
This is the preferred method for obtaining pure this compound after the aqueous workup.
-
Apparatus Setup: Assemble a fractional vacuum distillation apparatus. Use a short Vigreux column to provide sufficient theoretical plates for separation without significant product holdup. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude product from Protocol 1 into the distillation flask, adding a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Initiate Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully reduce the pressure inside the system to the desired level (e.g., 10-20 mmHg).
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling fractions (forerun) separately. When the temperature stabilizes at the boiling point of your product at the given pressure, switch to a clean receiving flask and collect the main fraction.
-
Completion: Stop the distillation when the temperature either rises significantly or drops, or when only a small residue remains in the distillation flask. Turn off the heat and allow the system to cool completely before slowly reintroducing air.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. lookchem.com [lookchem.com]
- 3. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drying solvents and Drying agents [delloyd.50megs.com]
- 7. dhanlaldelloyd.tripod.com [dhanlaldelloyd.tripod.com]
- 8. scribd.com [scribd.com]
- 9. scribd.com [scribd.com]
- 10. scribd.com [scribd.com]
- 11. chemistry-online.com [chemistry-online.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. economysolutions.in [economysolutions.in]
- 16. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 17. 2. Apparatus and Technique [chem.ualberta.ca]
- 18. torontech.com [torontech.com]
- 19. Rotary evaporator - Wikipedia [en.wikipedia.org]
- 20. asynt.com [asynt.com]
- 21. How does a Rotary Evaporator Remove Solvent? [rotovap.cn]
Technical Support Center: Troubleshooting Low Yields in Thiophene Synthesis from (Ethylthio)acetone
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for thiophene synthesis. This guide is designed to provide in-depth troubleshooting for common issues encountered during the synthesis of 2-aminothiophenes via the Gewald reaction, with a specific focus on reactions starting from (Ethylthio)acetone or similar α-mercaptocarbonyl compounds. As Senior Application Scientists, we understand the nuances of complex organic syntheses and have compiled this resource to help you navigate the challenges and optimize your reaction yields.
The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[1][2][3] While versatile, the reaction's success is highly dependent on a number of critical parameters. Low yields are a frequent challenge, and this guide provides a structured, question-and-answer-based approach to systematically identify and resolve the underlying issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is extremely low or I've isolated no product. Where do I start troubleshooting?
A: A low or nonexistent yield in a Gewald synthesis points to a fundamental issue with one of the core reaction steps. The reaction proceeds through an initial Knoevenagel-Cope condensation, followed by the addition of sulfur and subsequent cyclization.[2][4][5][6][7] A failure in any of these stages will halt the entire process.
Initial Diagnostic Workflow:
Caption: Initial diagnostic workflow for low thiophene yield.
Possible Causes and Solutions:
-
Reagent Quality and Stoichiometry:
-
Purity of this compound: The α-mercaptoketone starting material can be unstable. Ensure it is pure and free from oxidation or polymerization byproducts. If it has been stored for a long time, consider purification by distillation before use.
-
Purity of other reagents: Ensure the activated nitrile (e.g., malononitrile, ethyl cyanoacetate) and elemental sulfur are of high purity.[8]
-
Accurate Stoichiometry: Precisely measure all reactants. An imbalance can lead to the formation of side products or leave starting materials unreacted.[8]
-
-
Inefficient Knoevenagel-Cope Condensation: This initial condensation between this compound and the activated nitrile is crucial.[2][4]
-
Base Selection: The choice and amount of base are critical.[4][8] Tertiary amines like triethylamine or secondary amines like piperidine or morpholine are commonly used.[1][8] For less reactive ketones, a stronger base might be necessary.[8] In some cases, a catalytic amount of a conjugate acid-base pair, like piperidinium borate, has been shown to be effective.[9]
-
Water Removal: This condensation step produces water, which can inhibit the reaction.[8] Using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial, though often not required in standard protocols.
-
-
Poor Sulfur Solubility or Reactivity:
-
Solvent Choice: Polar solvents like ethanol, methanol, or DMF are generally preferred as they enhance the solubility and reactivity of elemental sulfur.[8]
-
Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can improve the reactivity of sulfur.[8] However, excessive heat can promote side reactions.[8]
-
Q2: I am observing the formation of an intermediate, but the reaction is not proceeding to the final thiophene product. What could be the issue?
A: The presence of an intermediate, often the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, indicates that the initial step is successful but the subsequent sulfur addition or cyclization is failing.
Possible Causes and Solutions:
-
Insufficient Sulfur Activation/Addition:
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time at the optimal temperature to allow for the addition of sulfur to the intermediate.
-
Base's Role: The base not only catalyzes the initial condensation but also plays a role in activating the sulfur.[4] Ensure the appropriate base is being used.
-
-
Failure of Intramolecular Cyclization:
-
Thermodynamic Driving Force: The final cyclization and aromatization to the thiophene ring is the thermodynamic driving force of the reaction.[6][7] If this step is not occurring, it could be due to steric hindrance or electronic effects from the substituents.
-
Alternative Protocols: For sterically hindered substrates, a two-step procedure might be more effective.[1][8] First, isolate the α,β-unsaturated nitrile, and then react it with sulfur and base in a separate step.[1][8]
-
Q3: My reaction is messy, and I'm having difficulty purifying the desired thiophene product due to numerous byproducts. How can I minimize side reactions?
A: The formation of multiple byproducts is a common issue in multicomponent reactions like the Gewald synthesis. Understanding the potential side reactions is key to mitigating them.
Common Byproducts and Mitigation Strategies:
| Byproduct | Potential Cause | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction | Increase reaction time, optimize temperature, or screen for a more effective catalyst/base.[8] |
| Knoevenagel-Cope Intermediate | Slow sulfur addition or cyclization | Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for the subsequent steps.[8] |
| Dimerization/Polymerization of Intermediates | High concentration of reactive intermediates | Adjust the concentration of reactants, modify the rate of reagent addition, or change the solvent to disfavor self-condensation.[8] |
| Thiophene Isomers | For unsymmetrical ketones | The regioselectivity of the Gewald reaction is generally high, but isomeric products can form. Careful analysis of the product mixture (e.g., by NMR) is necessary. |
Experimental Protocol for a Standard Gewald Synthesis:
-
To a stirred solution of this compound (1.0 eq) and the active methylene nitrile (e.g., malononitrile, 1.0 eq) in a suitable solvent (e.g., ethanol), add the base (e.g., triethylamine, 1.0-1.2 eq).
-
Add elemental sulfur (1.0-1.1 eq) to the mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 50 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Q4: I've tried optimizing the reaction conditions, but the yield is still unsatisfactory. Are there any advanced techniques I can employ?
A: When standard thermal methods fall short, alternative energy sources or catalytic systems can significantly improve yields and reaction times.
Advanced Optimization Techniques:
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields, especially for challenging substrates.[2][8] The rapid and uniform heating provided by microwaves can overcome activation barriers that are difficult to surpass with conventional heating.
-
Ultrasound Activation: Sonication can enhance the reaction rate, particularly in heterogeneous mixtures, by improving mass transfer and activating the surface of the elemental sulfur.[10][11]
-
Solvent-Free Conditions: In some cases, running the reaction neat (without solvent), sometimes with ball milling (mechanochemistry), can lead to improved yields and a greener synthetic route.[12]
-
Catalyst Screening: While amines are the traditional bases, exploring other catalytic systems, such as L-proline or ionic liquids, may offer advantages in terms of yield and selectivity.[3][13]
Visualizing the Reaction Mechanism and Key Intermediates
Caption: Simplified mechanism of the Gewald aminothiophene synthesis.
By systematically addressing these potential points of failure, from the integrity of your starting materials to the intricacies of the reaction mechanism, you can effectively troubleshoot and optimize your thiophene synthesis for improved yields and purity.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchwith.njit.edu [researchwith.njit.edu]
- 8. benchchem.com [benchchem.com]
- 9. d-nb.info [d-nb.info]
- 10. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Hydrolysis of (Ethylthio)acetone
Welcome to the technical support resource for researchers and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the hydrolysis of (ethylthio)acetone. Our goal is to equip you with the scientific rationale and practical steps necessary to navigate challenges encountered during this transformation.
Frequently Asked Questions (FAQs)
Section 1: Fundamentals & Mechanism
Q1: What is the "hydrolysis" of this compound, and what products should I expect?
The term "hydrolysis" in the context of this compound, an α-keto thioether, refers to the cleavage of the carbon-sulfur (C-S) bond. This reaction is a deprotection strategy to regenerate the parent carbonyl group. Upon successful hydrolysis, the expected products are acetone and ethanethiol .
The overall transformation is: CH₃C(=O)CH₂SCH₂CH₃ + H₂O → CH₃C(=O)CH₃ + HSCH₂CH₃
It is crucial to note that ethanethiol is a volatile compound with an extremely potent and unpleasant odor. Proper experimental design must include measures to contain and neutralize this byproduct.
Q2: My standard acid-catalyzed hydrolysis protocol (e.g., HCl in water/THF) is ineffective. Why is the C-S bond so stable?
This is a common and insightful question. While acetals and ketals are readily hydrolyzed under acidic conditions, their sulfur analogs (thioacetals and thioketals/thioethers) are remarkably stable in acid.[1] This stability stems from the fundamental properties of sulfur compared to oxygen.
The mechanism for acid-catalyzed acetal hydrolysis involves protonation of an oxygen atom, making it a good leaving group (an alcohol). However, sulfur is less basic than oxygen. The pKa of a protonated thiol (a thiolonium ion) is significantly lower than that of a protonated alcohol. Consequently, the sulfur atom in this compound does not easily accept a proton, making the (ethylthio) group a very poor leaving group under standard acidic conditions. Simply heating with acid is therefore insufficient to promote the reaction.
Section 2: Reaction Conditions & Troubleshooting
Q3: If simple acid catalysis fails, what are the reliable methods for hydrolyzing this compound?
To cleave the robust C-S bond, the sulfur atom must be converted into a better leaving group. This is typically achieved through two main strategies:
-
Oxidative Cleavage (Recommended Method) : This is the modern, preferred approach. The thioether is oxidized to a sulfoxide or sulfone. The resulting electron-withdrawing oxidized sulfur moiety makes the sulfur a much better leaving group, facilitating hydrolysis with water. Hypervalent iodine reagents are particularly effective.
-
Reagents : 2-Iodoxybenzoic acid (IBX), Dess-Martin Periodinane (DMP), or [Bis(trifluoroacetoxy)iodo]benzene (PIFA).
-
Advantages : Generally high-yielding, occurs under mild conditions, and avoids the use of toxic heavy metals.
-
-
Lewis Acid-Assisted Cleavage (Legacy Method) : This classical method relies on the high affinity of sulfur for soft heavy metals like mercury(II). The mercury salt coordinates to the sulfur, weakening the C-S bond and activating it for nucleophilic attack by water.
-
Reagents : Mercury(II) chloride (HgCl₂) or mercury(II) oxide (HgO) with a catalyst like boron trifluoride (BF₃).
-
Disadvantages : Extreme toxicity. Mercury reagents are hazardous to human health and the environment and should be avoided whenever possible.
-
Q4: My reaction is slow or gives a low yield. How can I troubleshoot the process?
Low conversion or yield can usually be traced back to a few key parameters. The following table provides a structured approach to troubleshooting.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Conversion | 1. Insufficient oxidizing agent. | Increase stoichiometry of the oxidizing agent (e.g., IBX, DMP) to 1.2-1.5 equivalents. |
| 2. Low reaction temperature. | Gently heat the reaction mixture (e.g., to 40-50 °C), monitoring for decomposition. | |
| 3. Inappropriate solvent. | Ensure a solvent system that solubilizes both the substrate and the reagent (e.g., DMSO, CH₃CN/H₂O). | |
| Formation of Side Products | 1. Over-oxidation of the thioether. | Avoid excessive heating or prolonged reaction times. Monitor carefully by TLC or GC-MS. |
| 2. Decomposition of product/reagent. | Use the mildest conditions possible. Ensure reagents are fresh. | |
| Difficult Product Isolation | 1. Emulsion during workup. | If an aqueous workup is attempted, emulsions can form. Consider direct distillation of the product (acetone) from the reaction mixture after quenching. |
| 2. Acetone is highly water-soluble. | Avoid extractive workups. Purification by distillation is the most effective method for isolating the volatile acetone product.[2][3] |
Q5: The reaction generates an unbearable odor. How can I manage the ethanethiol byproduct safely and effectively?
The formation of ethanethiol is unavoidable. Its potent stench is a significant practical and safety challenge. All operations must be conducted in a certified chemical fume hood.
To neutralize the odor, the thiol must be oxidized to a non-volatile and odorless salt.
Workup Protocol for Odor Neutralization:
-
Upon reaction completion (as determined by TLC or GC-MS), cool the reaction mixture in an ice bath.
-
Slowly and carefully add an aqueous solution of sodium hypochlorite (household bleach, ~5-8%) to the stirring reaction mixture. This is an exothermic reaction.
-
Continue adding the bleach solution until the odor of the thiol is no longer detectable. A starch-iodide paper test can be used to confirm the presence of excess oxidant.
-
The resulting mixture can then be processed for product isolation. The ethanethiol is converted to sodium ethanesulfonate, which is a water-soluble, non-volatile salt.
Section 3: Analysis & Purification
Q6: What are the best methods for monitoring the reaction's progress?
Choosing the right analytical technique is key to determining the reaction endpoint accurately, preventing the formation of side products.
| Method | Procedure & Key Observations | Advantages | Disadvantages |
| TLC | Use a non-polar eluent (e.g., 20% EtOAc/Hexanes). Visualize with a potassium permanganate (KMnO₄) stain. The starting thioether will appear as a yellow spot, while the acetone product will not be visible with this stain. The reaction is complete when the starting spot disappears. | Fast, inexpensive, and provides a clear qualitative endpoint. | Does not quantify yield; acetone is too volatile to be reliably tracked on the plate. |
| GC-MS | Dilute a small aliquot of the reaction mixture and inject it. Monitor the disappearance of the peak corresponding to the mass of this compound and the appearance of the peak for acetone. | Quantitative, highly sensitive, and provides structural confirmation of products and byproducts. | Requires access to instrumentation; sample preparation is more involved. |
| ¹H NMR | Take an aliquot, remove the solvent under reduced pressure, and dissolve the residue in CDCl₃. Monitor the disappearance of the characteristic ethyl group signals (triplet ~1.2 ppm, quartet ~2.5 ppm) of the starting material. | Provides unambiguous structural information and can be used for quantitative analysis with an internal standard. | Less convenient for rapid, real-time monitoring compared to TLC or GC. |
Q7: What is the most effective protocol for purifying the acetone product?
Given that the desired product, acetone, is a low-boiling, highly volatile liquid (b.p. 56 °C), the most effective purification method is simple distillation .[3] An extractive workup is not recommended due to the high miscibility of acetone with water.[3]
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Recommended Purification Protocol:
-
Following the complete neutralization of ethanethiol with bleach (as described in Q5), filter the reaction mixture to remove any solid byproducts (e.g., the reduced form of the iodine reagent).
-
Transfer the filtrate to a round-bottom flask suitable for distillation.
-
Assemble a simple distillation apparatus. It is critical to use a cooled receiving flask (e.g., in an ice bath) to minimize loss of the volatile acetone product.
-
Gently heat the distillation flask. Collect the fraction boiling at approximately 55-57 °C.
-
Confirm the purity of the collected acetone by GC or NMR.
Section 4: Safety
Q8: What are the primary safety hazards I need to be aware of?
This experiment involves several hazards that require strict adherence to safety protocols.
-
This compound : This compound is flammable. Avoid heat, sparks, and open flames. Always handle it wearing appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.[4]
-
Acetone (Product) : Acetone is a highly flammable liquid and vapor.[5][6] Its high vapor pressure means that flammable concentrations in the air can be reached quickly. Ensure all heating is done using a heating mantle or oil bath, not a hot plate, and that the apparatus is not near any ignition sources.
-
Ethanethiol (Byproduct) : Besides its overwhelming stench, ethanethiol is toxic and flammable. Inhalation can cause irritation, dizziness, and nausea.[4] The use of a fume hood is mandatory, not optional.
-
Oxidizing Agents : Reagents like IBX and DMP are strong oxidants and should be handled with care. They can react violently with flammable materials.
Always consult the Safety Data Sheet (SDS) for each chemical before beginning your experiment.[4][5]
References
- 1. Thioacetals, hydrolysis and reduction to alkanes [quimicaorganica.org]
- 2. US2624699A - Purification of crude acetone - Google Patents [patents.google.com]
- 3. US5788818A - Process for the purification of acetone - Google Patents [patents.google.com]
- 4. fishersci.com [fishersci.com]
- 5. app.systemepreventis.com [app.systemepreventis.com]
- 6. michigan.gov [michigan.gov]
Validation & Comparative
The Critical Role of Purity for (Ethylthio)acetone
An In-Depth Comparative Guide to the Purity Analysis of (Ethylthio)acetone
For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a number—it is the bedrock of reliable, reproducible, and translatable results. This compound (CAS: 20996-62-7), a molecule incorporating both a ketone and a thioether functional group, presents a unique analytical challenge due to its volatility and the reactivity of its sulfur moiety.[1][2] This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other viable analytical techniques for the comprehensive purity assessment of this compound. Our focus extends beyond procedural steps to elucidate the causality behind methodological choices, ensuring a self-validating approach to analytical integrity.
This compound is a volatile organic compound whose utility in synthesis and research necessitates a precise understanding of its purity profile.[3][4] Potential impurities could arise from its synthesis, which may involve the reaction of chloroacetone with ethanethiol, or from degradation over time. Common impurities might include residual starting materials, by-products like diethyl disulfide from the oxidation of ethanethiol, or products of self-condensation of the acetone moiety, similar to how acetone can form mesityl oxide.[5] The presence of such impurities can interfere with reaction pathways, compromise biological assay results, and invalidate regulatory submissions. Therefore, selecting an appropriate analytical technique is a critical first step in any research or development workflow involving this compound.
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the quintessential technique for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for this compound.[6][7] The methodology leverages the principles of gas chromatography to separate compounds in a mixture based on their volatility and interaction with a stationary phase, followed by mass spectrometry for definitive identification and quantification.[6]
Why GC-MS is the Gold Standard for this compound
The power of GC-MS lies in its dual-stage analysis. The gas chromatograph provides high-resolution separation of the parent compound from volatile impurities. The mass spectrometer then acts as a highly specific detector, fragmenting the eluting molecules into a unique mass spectrum or "fingerprint." This allows for unambiguous identification by matching against spectral libraries (like the NIST database) and provides exceptional sensitivity for detecting trace-level impurities.[2][8]
Experimental Protocol: GC-MS Purity Assay
This protocol is designed to provide robust separation and sensitive detection of this compound and potential volatile impurities.
1. Sample Preparation:
-
Objective: To prepare a dilute sample suitable for GC injection that will not saturate the detector.
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10.0 mL of a high-purity solvent such as ethyl acetate or dichloromethane in a volumetric flask. This creates a stock solution of ~1 mg/mL.
-
Perform a serial dilution to achieve a final concentration of approximately 10-50 µg/mL. The optimal concentration should be determined during method validation to ensure detector response is within the linear range.
-
Transfer the final solution to a 2 mL autosampler vial.
-
2. Instrumentation and Parameters:
-
Rationale: The chosen parameters are critical for achieving good peak shape and separation. A mid-polarity column is selected to effectively resolve a range of potential impurities. The temperature program is designed to elute the volatile this compound efficiently while also allowing for the separation of less volatile impurities.
-
Table of GC-MS Parameters:
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | --- |
| Injection Mode | Split (100:1 ratio) | Prevents column overloading and ensures sharp peaks for a concentrated analyte. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Carrier Gas | Helium, Constant Flow | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min | Optimal for balancing separation efficiency and analysis time. |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent | A low-bleed, mid-polarity column provides excellent inertness and resolution for a wide range of compounds. |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | Starts below the boiling point of the solvent and ramps aggressively to elute all potential impurities in a reasonable time. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | --- |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization method that produces reproducible fragmentation patterns for library matching. |
| Source Temperature | 230 °C | Reduces contamination and ensures consistent ionization. |
| Quadrupole Temp. | 150 °C | Maintains mass accuracy. |
| Scan Range | 35 - 350 amu | Covers the molecular ion of the target compound (118.2 m/z) and potential lower-mass fragments and higher-mass impurities.[2] |
| Solvent Delay | 3 minutes | Prevents the high-concentration solvent peak from reaching and saturating the detector. |
3. Data Analysis:
-
Identification: The primary peak is identified as this compound by comparing its retention time with that of a reference standard and its mass spectrum with the NIST library database.[2]
-
Purity Calculation: The purity is typically determined by area percent normalization. The area of the main this compound peak is divided by the total area of all peaks in the chromatogram (excluding the solvent peak) and multiplied by 100.
-
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
-
-
Impurity Identification: Minor peaks are tentatively identified by their mass spectra using the NIST library. Confirmation requires analysis of corresponding reference standards.
Workflow and Causality Diagram
Caption: GC-MS workflow for this compound purity analysis.
Expertise & Trustworthiness: Self-Validating System
A key challenge in analyzing sulfur-containing compounds is their propensity to interact with active sites in the GC inlet and column, leading to peak tailing and poor reproducibility.[9] The use of an inert-coated column (like the "ms" designation in DB-5ms) and a deactivated inlet liner is a deliberate choice to mitigate these effects. The system's trustworthiness is validated by injecting a known standard and observing a sharp, symmetrical peak shape. If tailing occurs, it indicates a need for system maintenance (e.g., trimming the column or replacing the liner).
Alternative Analytical Techniques: A Comparative Overview
While GC-MS is the preferred method, other techniques can provide complementary or, in specific contexts, primary data on the purity of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method of measurement that can determine the purity of a substance without requiring a reference standard of the analyte itself.[10][11] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[12][13]
-
Principle: A known mass of the this compound sample is mixed with a known mass of a certified internal standard (e.g., maleic acid, dimethyl sulfone) in an NMR solvent (e.g., CDCl₃). The purity of the analyte is calculated by comparing the integral of a unique analyte proton signal to the integral of a unique signal from the internal standard.[14]
-
Advantages:
-
Absolute Quantification: Provides a direct measure of purity (w/w %) traceable to SI units, unlike the relative % area of GC.[12]
-
Non-destructive: The sample can be recovered after analysis.[10][15]
-
Structural Information: Provides structural confirmation of the main component and can help identify impurities if they are present at sufficient concentration.
-
-
Limitations:
-
Lower Sensitivity: Significantly less sensitive than MS, making it unsuitable for detecting trace impurities (<0.1%).[16]
-
Signal Overlap: Signals from impurities can overlap with analyte or standard signals, complicating quantification.
-
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[7]
-
Principle: For a compound like this compound, which lacks a strong UV chromophore, analysis would likely require derivatization or the use of a universal detector like a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD). A more common approach for ketones is derivatization with 2,4-dinitrophenylhydrazine (DNPH), which creates a derivative that can be detected with high sensitivity by a UV detector.[17][18]
-
Advantages:
-
Non-Volatile Impurities: Excellent for identifying non-volatile or thermally unstable impurities that would not be amenable to GC analysis.
-
-
Limitations:
Titration (Karl Fischer)
-
Principle: This is not a purity method in the traditional sense, but it is a highly accurate method for quantifying a specific, common impurity: water. Karl Fischer titration is an electrochemical method that reacts specifically with water.
-
Advantages:
-
Gold Standard for Water: It is the most accurate and reliable method for determining water content.[20]
-
-
Limitations:
-
Specificity: Only measures water content and provides no information about other organic or inorganic impurities.
-
Head-to-Head Performance Comparison
The choice of analytical technique is dictated by the specific requirements of the analysis, such as the need for trace-level detection, absolute quantification, or identification of unknown impurities.
Table of Comparative Performance Metrics
| Feature | GC-MS | qNMR | HPLC (with Derivatization) |
| Principle | Separation of volatile compounds followed by mass analysis.[6] | Absolute quantification based on nuclear magnetic resonance signals against an internal standard.[10][13] | Separation of compounds in a liquid phase followed by UV detection.[7] |
| Selectivity | Very High (Chromatographic separation + Mass fragmentation) | High (Based on unique proton signals) | High (Chromatographic separation) |
| Sensitivity | Very High (ppb to low ppm) | Low (Typically >0.1% w/w)[16] | High (ppm level) |
| Quantification | Relative (% Area) or Absolute (with calibration curve) | Absolute (Primary Method)[12] | Relative (% Area) or Absolute (with calibration curve) |
| Impurity ID | Excellent (via MS library search) | Possible for major impurities (>1%) | Poor (based on retention time only, unless using LC-MS) |
| Analysis Time | Moderate (~15-30 min per sample) | Fast (~5-10 min per sample)[21] | Moderate (~10-25 min per sample) |
| Sample Type | Volatile & Thermally Stable | Soluble | Soluble, Less Volatile[7] |
| Destructive? | Yes | No[15] | Yes |
Decision Logic: Choosing the Right Tool for the Job
The optimal analytical strategy often involves using these techniques in a complementary fashion. GC-MS serves as the primary tool for routine purity checks and profiling of volatile impurities, while qNMR can be used to establish the absolute purity of a reference standard, and Karl Fischer titration can accurately quantify water content.
Caption: Decision tree for selecting an analytical method.
Conclusion
For the comprehensive purity analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the most powerful and appropriate primary technique. Its high sensitivity, superior resolving power, and definitive identification capabilities make it ideal for detecting and identifying the volatile impurities most likely to be present.
However, a truly rigorous characterization strategy embraces orthogonality. Quantitative NMR (qNMR) should be employed to assign an absolute purity value to a primary reference standard, against which routine GC-MS results can be benchmarked. Finally, Karl Fischer titration should be used to independently and accurately quantify water content, a critical parameter often overlooked by chromatographic methods. By integrating the strengths of these distinct techniques, researchers and drug development professionals can build a complete and trustworthy purity profile for this compound, ensuring the integrity and success of their scientific endeavors.
References
- 1. This compound | 20996-62-7 [chemicalbook.com]
- 2. 2-Propanone, 1-(ethylthio)- [webbook.nist.gov]
- 3. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. reddit.com [reddit.com]
- 6. news-medical.net [news-medical.net]
- 7. smithers.com [smithers.com]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. emerypharma.com [emerypharma.com]
- 11. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
- 17. auroraprosci.com [auroraprosci.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. pages2.honeywell.com [pages2.honeywell.com]
- 21. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Spectroscopic Interrogation of 1-(Ethylthio)propan-2-one
An In-Depth NMR Analysis and Comparative Study for Structural Elucidation
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique, offering profound insights into molecular architecture at the atomic level.[3][4] This guide provides a detailed interpretation of the ¹H and ¹³C NMR spectra of 1-(ethylthio)propan-2-one, a molecule featuring a ketone and a thioether—two functional groups of significant interest in medicinal chemistry.
This analysis moves beyond a simple cataloging of peaks, delving into the causal relationships between molecular structure and spectral output. We will compare its spectral features against simpler ketones to highlight the diagnostic influence of the ethylthio group. This content is designed for researchers and drug development professionals who rely on robust spectroscopic data for critical decision-making.
Part 1: Decoding the Proton Environment: The ¹H NMR Spectrum
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For 1-(ethylthio)propan-2-one, we anticipate four distinct signals, each corresponding to a set of chemically non-equivalent protons.
Caption: Structure of 1-(ethylthio)propan-2-one with non-equivalent protons labeled (a-d).
Predicted ¹H NMR Signal Analysis:
| Label | Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling To | Rationale for Chemical Shift and Splitting |
| a | CH₃-CH₂-S | ~1.25 | Triplet (t) | Protons (b) | Located on a standard alkyl chain, this methyl group is relatively shielded. It is split into a triplet by its two neighboring methylene protons (n+1 = 2+1 = 3). |
| b | CH₃-CH₂-S | ~2.60 | Quartet (q) | Protons (a) | These methylene protons are adjacent to the electron-withdrawing sulfur atom, causing a downfield shift. They are split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4). |
| c | S-CH₂-C=O | ~3.30 | Singlet (s) | None | Positioned between two electron-withdrawing groups (the thioether and the carbonyl), these protons are significantly deshielded and shifted furthest downfield among the aliphatic signals. With no adjacent protons, the signal is a singlet. |
| d | C=O-CH₃ | ~2.20 | Singlet (s) | None | This is a characteristic signal for a methyl ketone.[5] The adjacent carbonyl group deshields these protons. The lack of neighboring protons results in a singlet. |
Part 2: Probing the Carbon Skeleton: The ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functionalization. For 1-(ethylthio)propan-2-one, five distinct signals are expected. The carbonyl carbon is the most diagnostically significant, appearing far downfield.[5][6][7]
Predicted ¹³C NMR Signal Analysis:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| CH₃ -CH₂-S | ~15 | Standard shielded alkyl carbon. |
| CH₃-CH₂ -S | ~28 | Carbon adjacent to sulfur, slightly deshielded. |
| S-CH₂ -C=O | ~45 | Deshielded by both the adjacent sulfur and carbonyl group. |
| C=O-CH₃ | ~30 | Typical chemical shift for a methyl ketone carbon.[7] |
| S-CH₂-C=O | ~205 | The carbonyl carbon is highly deshielded due to the electronegative oxygen and the nature of the double bond, resulting in a characteristic large downfield shift.[5][7] |
Part 3: Comparative Analysis: The Spectroscopic Impact of the Thioether Linkage
To fully appreciate the spectral features of 1-(ethylthio)propan-2-one, it is instructive to compare it with simpler, structurally related ketones. This comparison highlights how the introduction of the sulfur atom modulates the electronic environment and, consequently, the NMR spectrum.
Comparative Spectroscopic Data Summary:
| Compound | Structure | Key ¹H NMR Features (δ, ppm) | Key ¹³C NMR Features (δ, ppm) |
| 1-(Ethylthio)propan-2-one | CH₃CH₂SCH₂C(O)CH₃ | ~3.30 (s, 2H, S-CH₂-C=O) , ~2.60 (q, 2H, -CH₂-S), ~2.20 (s, 3H, -C(O)CH₃), ~1.25 (t, 3H, -CH₂CH₃) | ~205 (C=O) , ~45 (S-CH₂), ~30 (-C(O)CH₃), ~28 (-CH₂-S), ~15 (-CH₂CH₃) |
| Propan-2-one (Acetone) | CH₃C(O)CH₃ | ~2.16 (s, 6H)[8] | ~206.6 (C=O), ~30.8 (CH₃)[7] |
| Pentan-2-one | CH₃CH₂CH₂C(O)CH₃ | ~2.42 (t, 2H, -CH₂-C=O), ~2.13 (s, 3H, -C(O)CH₃), ~1.58 (sextet, 2H, -CH₂-), ~0.91 (t, 3H, -CH₃) | ~209 (C=O), ~46 (-CH₂-C=O), ~30 (-C(O)CH₃), ~18 (-CH₂-), ~14 (-CH₃) |
Key Insights from Comparison:
-
Influence of Sulfur: The methylene protons (c) in 1-(ethylthio)propan-2-one at ~3.30 ppm are significantly more deshielded than the corresponding methylene protons in pentan-2-one (~2.42 ppm). This demonstrates the strong electron-withdrawing effect of the sulfur atom compared to a standard alkyl carbon.
-
Carbonyl Environment: The chemical shift of the carbonyl carbon remains relatively consistent across all three molecules (~205-209 ppm), confirming it as a robust diagnostic peak for the ketone functional group.[5]
-
Structural Uniqueness: While propan-2-one shows only one proton and two carbon signals due to its symmetry, the asymmetry introduced by the ethylthio group in the target molecule results in a more complex and information-rich spectrum with four distinct proton and five distinct carbon signals.
Part 4: A Self-Validating Experimental Protocol
Reproducible and high-quality data is paramount. The following protocol outlines the standard procedure for acquiring NMR spectra for small molecules like 1-(ethylthio)propan-2-one.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 1-(ethylthio)propan-2-one.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), inside a clean, dry vial. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[8]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm and serves as the reference point for all chemical shifts.[8][9]
-
Transfer the final solution into a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock: The instrument "locks" onto the deuterium signal from the solvent to stabilize the magnetic field over time.
-
Tune/Match: The probe is tuned to the specific frequencies of the nuclei being observed (e.g., ¹H, ¹³C) to ensure maximum signal sensitivity.
-
Shim: The magnetic field is homogenized across the sample volume by adjusting the shim coils, which sharpens the NMR signals.
-
Acquire the ¹H spectrum. A typical experiment involves 8-16 scans.
-
Acquire the broadband proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 512-2048) are required to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier Transform to convert the raw data (Free Induction Decay - FID) from the time domain to the frequency domain.
-
Perform phase and baseline corrections to ensure accurate peak shapes and integrals.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
For the ¹H spectrum, integrate the area under each peak to determine the relative ratio of protons in each environment.
-
Identify the chemical shift (in ppm) for each peak in both the ¹H and ¹³C spectra.
-
Conclusion
The NMR spectrum of 1-(ethylthio)propan-2-one is a rich source of structural information. The chemical shifts, multiplicities, and integration values in the ¹H spectrum, combined with the characteristic signals in the ¹³C spectrum, allow for an unambiguous assignment of its molecular structure. By comparing its spectral data to simpler ketones, the diagnostic influence of the thioether functional group becomes evident, particularly in the significant deshielding of adjacent protons. This comprehensive approach to spectral interpretation, grounded in fundamental principles and validated by standardized experimental protocols, is essential for advancing research in chemical synthesis and drug development.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. azooptics.com [azooptics.com]
- 5. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. C-13 nmr spectrum of propanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetone C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. propanone low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 acetone 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
(Ethylthio)acetone vs. ethyl acetoacetate in heterocyclic synthesis
An In-Depth Guide to Heterocyclic Synthesis: (Ethylthio)acetone vs. Ethyl Acetoacetate
In the landscape of organic synthesis, particularly in the construction of heterocyclic scaffolds crucial for drug discovery and materials science, the choice of starting materials is paramount. Among the myriad of available building blocks, ethyl acetoacetate (EAA) has long been revered as a versatile and foundational precursor. Its 1,3-dicarbonyl functionality provides a reliable platform for constructing a wide array of nitrogen and oxygen-containing heterocycles. However, for the synthesis of sulfur-containing rings, specialized reagents are often required. This guide provides a comparative analysis of this compound, an α-ketosulfide, against the classical workhorse, ethyl acetoacetate, offering a detailed look at their respective reactivities, mechanistic pathways, and applications in modern heterocyclic chemistry.
Part 1: Ethyl Acetoacetate - The Archetypal Building Block
Ethyl acetoacetate is an organic compound prized for its synthetic versatility, which stems from its unique structural features: a β-ketoester system that exists in a keto-enol tautomerism.[1] The protons on the α-methylene group (C2) are particularly acidic, readily abstracted by base to form a resonance-stabilized enolate. This nucleophilic character is the cornerstone of its utility in forming carbon-carbon and carbon-heteroatom bonds, making it a staple in numerous classical named reactions.[1]
Key Synthetic Applications of Ethyl Acetoacetate
1. The Hantzsch Pyridine Synthesis
A cornerstone of heterocyclic chemistry, the Hantzsch synthesis is a multi-component reaction that efficiently constructs 1,4-dihydropyridine (1,4-DHP) rings, which can be subsequently oxidized to the corresponding aromatic pyridines.[2][3][4] This reaction typically involves the condensation of an aldehyde, two equivalents of ethyl acetoacetate, and a nitrogen source like ammonia or ammonium acetate.[5][6] The resulting 1,4-DHP scaffold is the core of several blockbuster drugs, including calcium channel blockers like nifedipine and amlodipine.[3][5][6]
Reaction Mechanism: The mechanism proceeds through two initial pathways that converge:
-
Knoevenagel Condensation: One molecule of EAA reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[7]
-
Enamine Formation: A second molecule of EAA reacts with ammonia to form a β-enamino ester.[7] These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine ring.[2][7]
Caption: Mechanism of the Hantzsch Pyridine Synthesis.
Experimental Protocol: Classical Hantzsch Synthesis [8]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (10 mmol), ethyl acetoacetate (20 mmol, 2 eq), and ammonium acetate (15 mmol, 1.5 eq).
-
Solvent: Add ethanol (50 mL) to the flask.
-
Reaction: Heat the mixture to reflux with constant stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid 1,4-dihydropyridine product will often precipitate.
-
Purification: Collect the crude product by vacuum filtration. Wash the solid with cold ethanol and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure product.
2. The Biginelli Reaction
Another powerful multi-component reaction, the Biginelli reaction, produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from the one-pot condensation of an aryl aldehyde, ethyl acetoacetate, and urea (or thiourea).[9][10] This reaction, first reported by Pietro Biginelli in 1893, provides direct access to a heterocyclic scaffold with significant pharmacological relevance.[10][11]
Reaction Mechanism: While debated, a widely accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an acyliminium ion intermediate. This is followed by the nucleophilic addition of the ethyl acetoacetate enolate. The final step involves cyclization and dehydration to yield the DHPM product.[9][12]
Caption: Plausible mechanism for the Biginelli Reaction.
Experimental Protocol: Biginelli Synthesis of DHPMs [10][13]
-
Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol).
-
Catalyst & Solvent: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, NH₄Cl) and a suitable solvent like ethanol.
-
Reaction: Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Isolation: After cooling, the product often crystallizes from the solution. Pour the mixture into crushed ice to facilitate precipitation.
-
Purification: Collect the solid by filtration, wash with cold water and ethanol, and recrystallize from ethanol to yield the pure DHPM.
Part 2: this compound - The Specialized Sulfur Synthon
This compound is an α-ketosulfide, a structural motif that confers a distinct reactivity profile compared to ethyl acetoacetate. Instead of two activating carbonyl groups, it possesses a ketone and an adjacent thioether. This combination makes it an excellent precursor for sulfur-containing heterocycles, primarily thiophenes and thiazoles, through pathways that leverage the sulfur atom either as a structural component or as a leaving group.
Key Synthetic Applications of this compound
1. The Gewald Aminothiophene Synthesis
The Gewald reaction is a multi-component synthesis of highly substituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester, and elemental sulfur, typically in the presence of a base.[14][15] While this compound is not a classic starting material for the three-component version, its α-sulfanyl ketone structure is a key intermediate in certain variations of the synthesis.[16] The reaction is initiated by a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[17][18][19]
Reaction Mechanism (Conceptual Workflow): The synthesis begins with the base-catalyzed Knoevenagel condensation between a ketone and an activated nitrile.[14][20] The resulting α,β-unsaturated nitrile then reacts with elemental sulfur. The sulfur adds to the enolate, followed by an intramolecular cyclization where the nitrile group is attacked. Tautomerization then leads to the final aromatic 2-aminothiophene product.[14]
Caption: General workflow of the Gewald Aminothiophene Synthesis.
Experimental Protocol: Gewald Synthesis using Cyclohexanone [20]
-
Setup: In a reaction vessel, combine cyclohexanone (1 equiv), malononitrile (1 equiv), and elemental sulfur (1 equiv).
-
Catalyst & Solvent: Add a catalytic amount of a base (e.g., piperidine, morpholine, or a specialized catalyst like piperidinium borate) and a solvent such as ethanol or DMF.[20]
-
Reaction: Heat the mixture, for example, to 100 °C, and stir until the starting materials are consumed (monitor by TLC).
-
Workup: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate.
-
Purification: The organic layer is dried and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the 2-aminothiophene.
2. Hantzsch Thiazole Synthesis
A direct analogue to the pyridine synthesis, the Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide to form a thiazole ring.[21] this compound can be readily converted to an α-halo-(ethylthio)acetone or used in reactions where the ethylthio group is displaced. More directly, its core structure can be built upon to form thiazoles. The reaction provides a reliable and straightforward entry into this important class of heterocycles.[22][23]
Reaction Mechanism: The synthesis begins with an Sₙ2 reaction where the nucleophilic sulfur of the thioamide attacks the α-haloketone.[21] The resulting intermediate undergoes a dehydration-cyclization reaction, where the nitrogen of the thioamide attacks the carbonyl carbon, followed by elimination of water to form the aromatic thiazole ring.
Caption: Workflow for the Hantzsch Thiazole Synthesis.
Part 3: Comparative Analysis and Data
The fundamental difference in the chemical nature of ethyl acetoacetate (a β-ketoester) and this compound (an α-ketosulfide) dictates their synthetic utility.
| Feature | Ethyl Acetoacetate (EAA) | This compound |
| Reagent Type | β-Ketoester | α-Ketosulfide |
| Key Reactive Site | Acidic α-methylene protons | Ketone carbonyl, α-protons, thioether sulfur |
| Primary Heterocycles | Pyridines, Pyrimidines, Pyrazoles, Pyrroles[24] | Thiophenes, Thiazoles, other S-heterocycles |
| Key Named Reactions | Hantzsch Pyridine Synthesis, Biginelli Reaction, Japp-Klingemann Reaction[4][9][25] | Gewald Aminothiophene Synthesis, Hantzsch Thiazole Synthesis[15][21] |
| Advantages | Highly versatile, inexpensive, extensive literature, forms diverse N- and O-heterocycles.[26] | Direct and efficient route to S-heterocycles, offers unique reactivity patterns. |
| Limitations | Less direct for synthesizing sulfur heterocycles. | More specialized, less versatile for general N/O-heterocycle synthesis. |
Field-Proven Insights: Causality and Experimental Choices
-
Reactivity of EAA: The electron-withdrawing nature of the two carbonyl groups in EAA significantly increases the acidity of the central methylene protons, making enolate formation facile even with mild bases. This predictable nucleophilicity is why EAA is a reliable partner in condensations with electrophiles like aldehydes (Hantzsch, Biginelli) and diazonium salts (Japp-Klingemann).[27][28] The choice of base and reaction conditions can be tuned to favor either mono- or di-alkylation, offering further synthetic control.[1]
-
Reactivity of this compound: The reactivity of this compound is more nuanced. While it also has acidic α-protons adjacent to the ketone, the thioether group introduces a second reactive center. In reactions like the Gewald synthesis, the ketone participates in an initial condensation, while in other transformations, the C-S bond can be cleaved, or the sulfur atom can act as an internal nucleophile. This dual nature makes it a specialized tool for building sulfur-containing rings where the sulfur atom is integral to the final structure.
Conclusion
Both ethyl acetoacetate and this compound are valuable C4 synthons in heterocyclic chemistry, yet they occupy distinct and complementary roles.
-
Ethyl Acetoacetate remains the undisputed workhorse for the synthesis of a vast range of nitrogen and oxygen heterocycles. Its predictable enolate chemistry and central role in foundational multi-component reactions like the Hantzsch and Biginelli syntheses make it an essential tool for any synthetic chemist.
-
This compound serves as a more specialized but equally powerful reagent for the targeted synthesis of sulfur-containing heterocycles. Its unique α-ketosulfide structure provides a direct and efficient pathway to thiophenes and thiazoles, scaffolds that are of increasing interest in medicinal chemistry.
For researchers and drug development professionals, the choice between these two reagents is not a matter of superiority but of strategic alignment with the target molecule. Understanding the fundamental differences in their reactivity and the mechanistic pathways they enable is key to efficiently designing and executing synthetic routes to novel and impactful heterocyclic compounds.
References
- 1. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 5. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Hantzsch_pyridine_synthesis [chemeurope.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 10. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00704K [pubs.rsc.org]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. researchgate.net [researchgate.net]
- 14. Gewald reaction - Wikipedia [en.wikipedia.org]
- 15. Gewald Reaction [organic-chemistry.org]
- 16. arkat-usa.org [arkat-usa.org]
- 17. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. d-nb.info [d-nb.info]
- 21. youtube.com [youtube.com]
- 22. Thiazole synthesis [organic-chemistry.org]
- 23. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 24. Ethyl acetoacetate | Synthesis, Reactions, Esterification | Britannica [britannica.com]
- 25. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 26. ETHYL ACETO ACETATE FOR SYNTHESIS | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 27. organicreactions.org [organicreactions.org]
- 28. Japp klingemann reaction | PPTX [slideshare.net]
A Senior Application Scientist's Guide to Alternative Reagents for Polysubstituted Thiophene Synthesis
Introduction: The Enduring Relevance of the Thiophene Scaffold
The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and ability to act as a bioisostere for phenyl groups have cemented its role in a multitude of marketed drugs, including the anticoagulant Rivaroxaban, the antiplatelet agent Clopidogrel, and the non-steroidal anti-inflammatory drug Suprofen.[1][2] In the realm of materials, the synthesis of 3,4-substituted thiophenes, particularly 3,4-ethylenedioxythiophene (EDOT), was a pivotal development leading to highly successful conducting polymers like PEDOT, which are integral to a vast array of electronic devices.[3]
Given this significance, the efficient and versatile synthesis of polysubstituted thiophenes is a matter of critical importance for researchers, scientists, and drug development professionals. The choice of sulfur source and synthetic strategy profoundly impacts reaction scope, functional group tolerance, yield, and scalability. This guide provides an in-depth comparison of alternative reagents and methodologies, moving from classical stoichiometric sulfurating agents to modern catalytic systems. We will explore the causality behind experimental choices, present comparative data, and provide actionable protocols to empower chemists in this vital area of synthesis.
I. Classical Approaches: Stoichiometric Sulfur-Transfer Reagents
The most traditional and widely practiced methods for thiophene synthesis involve the construction of a C4 backbone, typically a 1,4-dicarbonyl compound, followed by cyclization with a sulfur-transfer reagent. The Paal-Knorr thiophene synthesis, first reported in 1884, remains a workhorse in this category.[3] The primary reagents for this transformation are Phosphorus Pentasulfide (P₄S₁₀) and Lawesson's Reagent (LR).
A. Phosphorus Pentasulfide (P₄S₁₀)
Phosphorus pentasulfide is a powerful, albeit harsh, thionating and dehydrating agent.[4] It is typically used in excess in high-boiling solvents like toluene or xylene.
-
Mechanism & Causality: P₄S₁₀ is believed to dissociate into a more reactive P₂S₅ monomer in solution.[5] Its dual role as both a sulfurating and dehydrating agent is a key mechanistic feature.[6][7] This can, however, lead to the formation of furan byproducts, as the dehydration of the 1,4-dicarbonyl precursor is a competing pathway.[4][8] The high temperatures required to drive the reaction can also limit its applicability for substrates with sensitive functional groups.
B. Lawesson's Reagent (LR)
Developed in the 1970s, Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) emerged as a milder and more soluble alternative to P₄S₁₀.[9][10]
-
Mechanism & Causality: The improved performance of LR stems from its greater solubility in common organic solvents and its generally higher reactivity under milder conditions.[10][11] Reactions with LR often require lower temperatures and shorter reaction times compared to P₄S₁₀.[11] The mechanism involves an equilibrium with a reactive dithiophosphine ylide, which reacts with the carbonyl to form a thiaoxaphosphetane intermediate. The driving force for the reaction is the formation of a very stable P=O bond during a cycloreversion step.[11] This pathway often leads to cleaner reactions and better selectivity for the desired thiophene product over furan byproducts.[8]
Workflow: The Paal-Knorr Thiophene Synthesis
Caption: General workflow for the Paal-Knorr thiophene synthesis.
Comparative Performance Data
The choice between P₄S₁₀ and LR is often dictated by the substrate's sensitivity and the desired reaction efficiency. Lawesson's reagent is frequently reported as the superior choice for achieving higher yields with fewer byproducts.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Phosphorus Pentasulfide (P₄S₁₀) | High temperature (reflux in toluene/xylene), excess reagent | Low cost, powerful | Harsh conditions, low functional group tolerance, formation of furan byproducts, generation of toxic H₂S gas[6][12] |
| Lawesson's Reagent (LR) | Milder temperature (reflux in THF/toluene), near-stoichiometric | Milder, more selective, higher yields, better solubility, less furan byproduct[8][11] | Higher cost, strong unpleasant odor, generation of toxic H₂S gas[12] |
Experimental Protocol 1: Paal-Knorr Synthesis via Lawesson's Reagent (Microwave-Assisted)
This protocol outlines a modern, efficient approach to the Paal-Knorr synthesis.[8]
-
Preparation: Combine the substituted 1,4-diketone (0.5 mmol) and Lawesson's Reagent (0.6 mmol, 1.2 equiv.) in a 10 mL microwave reactor vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the vial and securely cap the reaction vessel.
-
Microwave Irradiation: Place the vial in a microwave reactor and heat to 150 °C for 20 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Concentrate the reaction mixture under reduced pressure to remove the toluene.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure substituted thiophene.
II. Multicomponent Strategies: Building Complexity with Elemental Sulfur
Multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy. The Gewald aminothiophene synthesis is the preeminent example in this class, utilizing elemental sulfur to construct highly functionalized 2-aminothiophenes.[13]
The Gewald Aminothiophene Synthesis
The Gewald reaction is a one-pot synthesis involving the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[13][14]
-
Mechanism & Causality: The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated intermediate.[13][15] A base, typically a secondary amine like morpholine or piperidine, catalyzes this step. Elemental sulfur then adds to the intermediate, followed by cyclization and tautomerization to yield the final 2-aminothiophene product.[13] The multicomponent nature allows for the rapid generation of a diverse library of compounds by simply varying the three starting materials.[16] Recent advances have shown that microwave irradiation or the use of catalytic systems like piperidinium borate can significantly improve reaction times and yields.[13][17]
Mechanism: The Gewald Aminothiophene Synthesis
Caption: Key steps of the Gewald aminothiophene synthesis.
Experimental Protocol 2: Catalytic Gewald Synthesis of a 2-Aminothiophene
This protocol uses a modern, catalytic approach for improved efficiency.[17]
-
Reagent Preparation: In a round-bottom flask, combine the carbonyl compound (1.0 equiv), the active methylene nitrile (e.g., malononitrile, 1.0 equiv), elemental sulfur (1.0 equiv), and piperidinium borate (20 mol%).
-
Solvent Addition: Add a 9:1 mixture of EtOH/H₂O (e.g., 10 mL for a 1-gram scale reaction) to the flask.
-
Reaction: Stir the mixture at the optimized temperature (often room temperature to gentle heating) and monitor by TLC.
-
Isolation: Upon completion, the product often precipitates from the reaction mixture. Filter the solid product.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum. If necessary, recrystallize the product from a suitable solvent system (e.g., DCM/hexanes or ethanol) to achieve high purity.
III. Alternative Sulfur Sources and Building Blocks
Moving beyond elemental sulfur and phosphorus-sulfur reagents, other strategies utilize sulfur-containing building blocks or alternative sulfur sources, offering unique regiochemical outcomes and functional group compatibility.
A. Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives in the presence of a base.[18][19] This method is valuable for creating thiophenes with specific oxygenation patterns that are difficult to access through other routes.
-
Mechanism & Causality: The reaction proceeds via a base-catalyzed 1,4-conjugate addition of the deprotonated thioglycolate to the acetylenic ester.[4] A subsequent intramolecular cyclization and elimination sequence leads to the final hydroxylated thiophene product.[19] Variations of this synthesis are widely used in the preparation of kinase inhibitors and other biologically active molecules.[18][19]
B. Modern Catalytic and Metal-Free Syntheses
The field is rapidly evolving towards more sustainable and efficient catalytic methods.
-
Tandem Reactions (TBAI/TBHP System): A notable recent development is the synthesis of polysubstituted 3-aminothiophenes from thioamides and allenes.[20][21] This reaction, enabled by a TBAI/TBHP catalyst system, proceeds under mild conditions through a tandem thio-Michael addition, oxidative annulation, and a 1,2-sulfur migration pathway.[20][22] This approach provides access to the 3-aminothiophene scaffold, which is less accessible via classical methods like the Gewald reaction.[20]
-
Transition-Metal-Free Cyclizations: The reaction of 1,3-diynes with sources like sodium hydrosulfide or elemental sulfur activated by a base (NaOtBu) provides a direct, metal-free route to 2,5-disubstituted thiophenes.[23][24] Mechanistic studies suggest the involvement of a trisulfur radical anion (S₃•⁻) as a key intermediate in some of these processes.[23] These methods are highly atom-economical and avoid the cost and toxicity associated with transition metal catalysts.
IV. Summary and Future Outlook
The synthesis of polysubstituted thiophenes has a rich history and a vibrant future. The choice of reagent is a critical decision that balances cost, scalability, functional group tolerance, and desired substitution pattern.
Comparative Guide to Synthetic Strategies
| Synthetic Method | Sulfur Source | Key Precursors | Key Advantages | Core Limitations |
| Paal-Knorr | P₄S₁₀ or Lawesson's Reagent | 1,4-Dicarbonyls | Versatile for many substitution patterns, well-established.[6][25] | Often harsh conditions, byproduct formation, generation of H₂S.[12] |
| Gewald | Elemental Sulfur | Carbonyl, α-Cyanoester | Multicomponent, high complexity generation, excellent for 2-aminothiophenes.[13][16] | Primarily limited to 2-aminothiophene products. |
| Fiesselmann | Thioglycolic Acid Derivatives | α,β-Acetylenic Esters | Access to specific 3-hydroxythiophene scaffolds.[18] | Substrate scope is more specialized. |
| Modern Catalytic | Thioamides, H₂S sources, etc. | Allenes, 1,3-Diynes, etc. | Mild conditions, high efficiency, novel regiochemistry, atom economy.[20][23] | Catalyst cost/sensitivity, newer methods may have narrower scope. |
From an application standpoint, classical reagents like Lawesson's Reagent remain indispensable for many Paal-Knorr type transformations due to their reliability. However, the elegance and efficiency of multicomponent strategies like the Gewald synthesis are unparalleled for building libraries of 2-aminothiophenes for drug discovery screening.
Looking forward, the field will undoubtedly continue its shift towards catalytic and transition-metal-free systems. These modern approaches offer milder conditions, improved atom economy, and access to novel chemical space, aligning with the principles of green chemistry. For process chemists and drug development professionals, these emerging methodologies represent exciting new tools to accelerate the discovery and synthesis of next-generation thiophene-based therapeutics and materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 8. benchchem.com [benchchem.com]
- 9. grokipedia.com [grokipedia.com]
- 10. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lawesson's Reagent [organic-chemistry.org]
- 12. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Gewald reaction - Wikipedia [en.wikipedia.org]
- 14. Gewald Reaction [organic-chemistry.org]
- 15. arkat-usa.org [arkat-usa.org]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. d-nb.info [d-nb.info]
- 18. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 19. Fiesselmann thiophene synthesis - Wikiwand [wikiwand.com]
- 20. Synthesis of Polysubstituted 3-Aminothiophenes from Thioamides and Allenes via Tandem Thio-Michael Addition/Oxidative Annulation and 1,2-Sulfur Migration [organic-chemistry.org]
- 21. Synthesis of Polysubstituted 3-Aminothiophenes from Thioamides and Allenes via Tandem Thio-Michael Addition/Oxidative Annulation and 1,2-Sulfur Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. glocat.geneseo.edu [glocat.geneseo.edu]
- 23. Thiophene synthesis [organic-chemistry.org]
- 24. Synthesis of 2,5-disubstituted thiophenes via metal-free sulfur heterocyclization of 1,3-diynes with sodium hydrosulfide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of α-Keto Sulfides
For: Researchers, scientists, and drug development professionals.
Introduction: The Unique Signature of α-Keto Sulfides
In the landscape of synthetic chemistry and drug development, α-keto functional groups serve as versatile intermediates and key pharmacophores.[1][2] When a sulfur atom is introduced adjacent to the keto-carbonyl group, forming an α-keto sulfide (or more accurately, an α-keto thioester), the molecule's electronic properties and reactivity are significantly altered compared to its oxygen-containing counterparts like α-keto esters or acids.[3] This structural change imparts a unique spectroscopic signature that is crucial for characterization, reaction monitoring, and understanding biological activity.
This guide provides an in-depth comparison of the spectroscopic properties of α-keto sulfides against other relevant α-keto derivatives. We will delve into the fundamental principles behind the observed differences in Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, offering both theoretical explanations and practical, field-tested protocols.
Infrared (IR) Spectroscopy: Probing the Carbonyl Bond
Expertise & Experience: Why the Carbonyl Stretch is a Telltale Sign
The C=O stretching frequency in IR spectroscopy is exquisitely sensitive to the electronic environment. In an α-keto thioester, the sulfur atom's ability to donate its lone-pair electrons into the carbonyl π-system is significantly less efficient than that of an oxygen atom in an ester. This is due to the larger size of the sulfur 3p orbital compared to the oxygen 2p orbital, leading to poorer orbital overlap with the carbonyl carbon's 2p orbital.[4] Consequently, the resonance structure that places a positive charge on sulfur and a negative charge on oxygen contributes less to the overall hybrid. This results in the C=O bond of a thioester having more double-bond character than an ester.
This increased double-bond character leads to a higher force constant for the bond, but this effect is counteracted by the greater mass of the sulfur atom and the lower electronegativity of sulfur compared to oxygen. The dominant effect observed experimentally is that the C=O stretch of a thioester appears at a lower frequency than that of a comparable ester, but at a higher frequency than a typical ketone. For α-keto sulfides, we must consider two adjacent carbonyls. The electronic communication between the ketone and thioester carbonyls further influences their positions. Typically, one observes two distinct C=O stretching bands or a broadened band.
Comparative Data Summary
| Functional Group | Typical C=O Stretch (cm⁻¹) | Key Rationale |
| Aliphatic Ketone | ~1715[5][6] | Standard C=O double bond. |
| α-Keto Ester (Ester C=O) | ~1745-1755[5] | Inductive effect of α-keto group raises frequency. |
| α-Keto Ester (Keto C=O) | ~1720-1730 | Influenced by adjacent ester group. |
| α-Keto Sulfide (Thioester C=O) | ~1680-1695 [4] | Reduced resonance donation from sulfur.[4] |
| α-Keto Sulfide (Keto C=O) | ~1710-1725 | Less influenced by the thioester than an ester. |
| α,β-Unsaturated Ketone | ~1665-1685[6] | Conjugation weakens the C=O bond, lowering frequency.[6] |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
This protocol is designed for rapid, reliable analysis of solid or liquid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan with the clean, empty crystal. This is a critical self-validating step, as any contaminants will appear in the final spectrum if not accounted for.
-
Sample Application:
-
For liquids: Place a single drop of the α-keto sulfide directly onto the center of the ATR crystal.
-
For solids: Place a small amount of the solid powder onto the crystal and apply pressure using the built-in clamp to ensure good contact.
-
-
Data Acquisition: Acquire the sample spectrum. Co-adding 16 to 32 scans is standard practice to achieve a high signal-to-noise ratio. The spectral range should typically be 4000–400 cm⁻¹.
-
Data Processing & Analysis: The instrument software will automatically ratio the sample scan against the background scan to generate the final transmittance or absorbance spectrum. Identify the key C=O stretching frequencies and compare them to the expected values in the table above. Look for the characteristic strong, sharp peaks in the 1680-1730 cm⁻¹ region.
Workflow for IR Spectroscopy Analysis
Caption: Workflow for IR spectroscopy analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Electronic Landscape
Expertise & Experience: Why Carbonyl Carbons Tell Different Stories
¹³C NMR is arguably the most powerful tool for distinguishing α-keto sulfides from their ester analogs. The chemical shift of a carbonyl carbon is highly dependent on its electron density.
-
In an α-keto ester , the ester carbonyl carbon is shielded by resonance donation from the adjacent oxygen.
-
In an α-keto sulfide , the thioester carbonyl carbon is significantly deshielded (appears at a higher ppm value) because the resonance donation from sulfur is poor.[4] This places the thioester carbonyl carbon chemical shift much closer to that of a typical ketone.
The protons on the carbon alpha to the carbonyl groups (the α-protons) in ¹H NMR will also show characteristic shifts, typically in the 2.0-2.5 ppm range, influenced by the electronegativity of the adjacent functionalities.[6]
Comparative Data Summary
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Key Rationale |
| ¹³C | Ketone (C=O) | 195-220 | Standard deshielded sp² carbon. |
| ¹³C | Ester (C=O) | 160-180 | Shielded by oxygen lone pair resonance. |
| ¹³C | Thioester (C=O) | 190-205 [4] | Deshielded due to poor sulfur lone pair resonance.[4] |
| ¹³C | α-Keto Sulfide (Keto C=O) | ~190-200 | Deshielded, similar to a standard ketone. |
| ¹H | α-Protons (to C=O) | 2.0-2.5[6] | Anisotropic effect of the carbonyl group. |
| ¹H | Aldehyde (CHO) | 9.0-10.0[6] | Highly deshielded proton. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~15-25 mg of the α-keto sulfide and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; ensure the compound is fully dissolved. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. This step is crucial for high-resolution data.
-
Data Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C. A relaxation delay (d1) of 2-5 seconds is recommended to ensure proper quantitation of carbonyl signals, which often have long relaxation times.
-
Data Processing & Analysis: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the TMS signal. Identify the two low-field signals corresponding to the keto and thioester carbonyl carbons and compare their positions to the reference table.
Structural Influences on NMR Chemical Shifts
Caption: Key ¹³C NMR chemical shift differences.
UV-Vis Spectroscopy: Observing Electronic Transitions
Expertise & Experience: The Role of Sulfur's Lone Pairs
The UV-Vis spectrum of an α-keto sulfide is typically characterized by a weak absorption band at longer wavelengths (~300-350 nm) and a stronger absorption at shorter wavelengths (<250 nm).
-
n→π* Transition: The weak, longer-wavelength absorption corresponds to the forbidden n→π* transition of the carbonyl groups. The non-bonding (n) electrons are promoted to the anti-bonding (π*) orbital. This transition is sensitive to the molecular environment.
-
π→π* Transition: The strong, shorter-wavelength absorption is due to the π→π* transition.
Compared to a simple ketone, the presence of the adjacent sulfur atom with its lone pairs can influence these transitions. The sulfur lone pairs can interact with the carbonyl π-system, creating new molecular orbitals and shifting the absorption maxima (λ_max). This interaction is often more pronounced than in α-keto esters, potentially leading to a slight red shift (shift to longer wavelength) of the n→π* transition.
Comparative Data Summary
| Compound Type | Transition | Typical λ_max (nm) | Molar Absorptivity (ε) |
| Saturated Ketone | n→π | ~270-280[7] | Weak (~15-30) |
| α,β-Unsaturated Ketone | π→π | ~220-250[7] | Strong (>10,000) |
| α,β-Unsaturated Ketone | n→π | ~310-330 | Weak (~50-100) |
| α-Keto Sulfide | n→π | ~300-350 | Weak |
| α-Keto Sulfide | π→π* | ~230-260 | Strong |
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent in which the sample is soluble (e.g., ethanol, acetonitrile, or hexane). The polarity of the solvent can influence the λ_max of the n→π* transition, so consistency is key for comparative studies.
-
Sample Preparation: Prepare a dilute solution of the α-keto sulfide. The concentration should be chosen such that the maximum absorbance is between 0.5 and 1.5 AU (Absorbance Units) to ensure linearity (Beer's Law). This often requires preparing a stock solution and performing serial dilutions.
-
Instrument Setup: Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent (the blank) and the other with the sample solution.
-
Data Acquisition: Place the blank cuvette in the spectrophotometer and run a baseline correction. Replace the blank with the sample cuvette and acquire the absorption spectrum over the desired range (e.g., 200-500 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each transition and record the absorbance value.
Electronic Transitions in an α-Keto Carbonyl System
Caption: Simplified energy diagram for carbonyl transitions.
Mass Spectrometry (MS): Deciphering Fragmentation Patterns
Expertise & Experience: The Weak C–S Bond as a Cleavage Point
Under electron ionization (EI) conditions, α-keto sulfides exhibit predictable fragmentation patterns driven by the stability of the resulting fragments. The key differences compared to α-keto esters arise from the relative weakness of the C–S bond versus the C–O bond and the different stabilities of the resulting radical cations.
Key Fragmentation Pathways:
-
α-Cleavage: The most common fragmentation for ketones. Cleavage can occur on either side of the keto C=O group.
-
Loss of the R group (adjacent to the keto group) to form an acylium ion [R'-C(=O)SR'']⁺.
-
Loss of the thioester group •C(=O)SR'' to form [R]⁺.
-
-
Thioester Cleavage:
-
Cleavage of the weak C–S bond to lose the thiyl radical •SR'' and form a prominent acylium ion [R-C(=O)-C=O]⁺. This is often a major fragmentation pathway.
-
Cleavage of the acyl-sulfur bond to lose •C(=O)R and form [SR'']⁺.
-
In contrast, α-keto esters will preferentially cleave at the C-O bond, leading to fragments corresponding to the loss of •OR'' or OR''-H. The McLafferty rearrangement is also possible if the R group contains an abstractable γ-hydrogen, a pathway less common in thioesters.
Comparative Data Summary
| Parent Ion | Common Fragment Ion | Description |
| α-Keto Sulfide | [M - SR'']⁺ | Loss of the thiyl radical via C-S cleavage. Often a base peak. |
| α-Keto Sulfide | [SR'']⁺ | Thiol fragment. |
| α-Keto Sulfide | [RCO]⁺ | Acylium ion from α-cleavage. |
| α-Keto Ester | [M - OR'']⁺ | Loss of the alkoxy radical. |
| α-Keto Ester | [M - R'']⁺ | Loss of the alkyl group from the ester. |
| α-Keto Ester | McLafferty Peak | Rearrangement if γ-hydrogens are present. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the ion source. For volatile compounds, direct injection or a GC-MS interface is used. For less volatile solids, a direct insertion probe is employed.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. This is a "hard" ionization technique, leading to extensive fragmentation, which is excellent for structural elucidation.
-
Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight) which separates them based on their mass-to-charge ratio (m/z).
-
Detection & Analysis: The detector records the abundance of each fragment. The resulting mass spectrum is a plot of relative intensity versus m/z. Analyze the spectrum by identifying the molecular ion peak (M⁺) and proposing structures for the major fragment peaks based on logical cleavage pathways, comparing them to the expected patterns for α-keto sulfides.
Major EI-MS Fragmentation Pathways
Caption: Key fragmentation routes for α-keto sulfides in EI-MS.
Conclusion: An Integrated Spectroscopic Approach
No single technique tells the whole story. The definitive characterization of α-keto sulfides relies on the synergistic interpretation of data from multiple spectroscopic methods. The deshielded thioester carbonyl in ¹³C NMR provides unambiguous evidence of the thioester group, while the C=O stretching frequency in the IR spectrum corroborates this finding. Mass spectrometry elucidates the connectivity through predictable fragmentation, and UV-Vis spectroscopy offers insight into the electronic structure. By understanding the fundamental principles that govern how the unique electronics of the α-keto sulfide moiety manifest in each spectrum, researchers can confidently identify, characterize, and utilize these valuable compounds in their work.
References
- 1. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tutorchase.com [tutorchase.com]
- 4. researchgate.net [researchgate.net]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to HPLC Methodologies for the Analysis of (Ethylthio)acetone Reactions
Abstract
(Ethylthio)acetone, a key intermediate in various synthetic pathways, presents unique analytical challenges due to its structural features—specifically, a reactive carbonyl group and a sulfur-containing moiety, with the notable absence of a strong ultraviolet (UV) chromophore. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods tailored for the precise monitoring and characterization of reactions involving this compound. We will delve into the mechanistic rationale behind method selection, comparing direct and indirect analytical strategies, and provide detailed, field-tested protocols. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical control over processes involving this and similar non-chromophoric analytes.
Introduction: The Analytical Challenge of this compound
This compound (CAS No: 20996-62-7), also known as 1-(ethylsulfanyl)propan-2-one, is a functionalized ketone with the molecular formula C5H10OS.[1] Its utility in organic synthesis stems from the reactivity of both the ketone and the thioether functionalities. Common transformations include, but are not limited to:
-
Carbonyl Group Reactions: Such as aldol additions and condensations, which form new carbon-carbon bonds.[2][3]
-
Thioether Moiety Reactions: Primarily oxidation to the corresponding sulfoxide and sulfone, which significantly alters the molecule's polarity and chemical properties.[4]
-
Alpha-Carbon Reactions: Enolate formation and subsequent alkylation or other electrophilic additions.
Effective process development and quality control necessitate an analytical method capable of separating and quantifying the starting material, intermediates, final products, and any potential byproducts. The primary analytical hurdle for this compound is its lack of a significant UV-absorbing chromophore, rendering standard HPLC with UV detection methods largely ineffective and insensitive.[5][6] This guide will compare three robust HPLC strategies to overcome this limitation:
-
Strategy 1: Reversed-Phase HPLC with "Universal" Detection (Refractive Index and Charged Aerosol Detection).
-
Strategy 2: Pre-Column Derivatization followed by Reversed-Phase HPLC with UV Detection.
-
Strategy 3: Advanced Hyphenated Techniques: Reversed-Phase HPLC-Mass Spectrometry.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method is a balance of required sensitivity, specificity, available instrumentation, and the complexity of the reaction mixture. Below, we compare the leading strategies.
Strategy 1: Direct Analysis with Universal Detectors
This approach analyzes this compound and its reaction products in their native state, relying on detectors that do not require a chromophore for a response.
An RI detector measures the difference in the refractive index between the mobile phase and the eluent containing the analyte.[7] It is a truly universal detector for any compound that has a different RI from the mobile phase.
-
Expertise & Experience: The primary advantage of RI detection is its universality and simplicity for isocratic separations.[8] However, its major drawback is its incompatibility with gradient elution, as the changing mobile phase composition causes a constantly shifting baseline.[7] This severely limits its utility for complex reaction mixtures where components have a wide range of polarities. Furthermore, RI detectors are highly sensitive to temperature and pressure fluctuations, requiring a stable environment and long equilibration times.[8]
CAD is a more modern universal detection technique. The HPLC eluent is nebulized, the solvent evaporated, and the resulting analyte particles are charged and then measured by an electrometer.[9]
-
Expertise & Experience: The response in CAD is proportional to the mass of the non-volatile analyte, making it a powerful tool for quantification without needing specific reference standards for every impurity, assuming similar response factors.[10] Unlike RI, CAD is fully compatible with gradient elution, making it far more versatile for reaction monitoring.[10] It is generally more sensitive than RI detection.[11] The primary requirement is that the mobile phase must be volatile, and the analyte must be non-volatile or semi-volatile, which is the case for this compound and its likely reaction products.[9]
Strategy 2: Pre-Column Derivatization with UV Detection
This classic and widely accessible strategy involves chemically modifying the analyte to attach a UV-active tag. For ketones like this compound, the most common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH).[12]
-
Expertise & Experience: The reaction between a ketone and DNPH in an acidic medium produces a stable 2,4-dinitrophenylhydrazone derivative, which is intensely colored and exhibits strong absorbance around 360-365 nm.[12][13] This overcomes the primary limitation of the parent molecule, allowing for highly sensitive analysis on virtually any standard HPLC-UV system. The derivatization step must be optimized to ensure it is complete and reproducible. Factors to control include reagent concentration, reaction time, temperature, and pH.[12] This approach is robust and has been validated for a wide range of aldehydes and ketones.[6][14]
Strategy 3: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry.
-
Expertise & Experience: This is the most powerful technique for this application. It not only quantifies the components but also provides mass-to-charge ratio (m/z) information, which can be used to confirm the identity of known compounds and elucidate the structure of unknown byproducts.[15][16] For small molecules like this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common interfaces. HPLC-MS is compatible with gradient elution and offers exceptional sensitivity and specificity. The main drawbacks are the higher cost and complexity of the instrumentation and maintenance.
Data Presentation: Method Comparison Summary
| Parameter | RP-HPLC with RI Detection | RP-HPLC with CAD | RP-HPLC-UV (Post-Derivatization) | RP-HPLC-MS |
| Principle | Measures change in refractive index[7] | Measures charge of aerosolized particles[9] | Measures UV absorbance of a derivative[12] | Measures mass-to-charge ratio[15] |
| Gradient Compatible | No | Yes | Yes | Yes |
| Sensitivity | Low | Moderate to High | High | Very High |
| Specificity | Low | Low (Universal) | High (for carbonyls) | Very High |
| Quantification | Requires specific standards | Near-uniform mass response | Requires specific standards | Requires specific standards |
| Sample Preparation | Simple (dissolve and inject) | Simple (dissolve and inject) | Complex (derivatization step) | Simple (dissolve and inject) |
| Instrumentation | Basic HPLC + RI Detector | Basic HPLC + CAD | Basic HPLC + UV/DAD | HPLC-MS System |
| Best For | Simple, isocratic analysis of major components | Gradient analysis of non-volatile compounds | Sensitive quantification of carbonyls | Complex mixture analysis, impurity ID |
Experimental Protocols & Methodologies
The following protocols are presented as robust starting points for method development. All methods should be properly validated according to ICH guidelines or internal laboratory standards.[17][18]
Visualization: General HPLC Workflow
Caption: General workflow for HPLC analysis of a reaction mixture.
Protocol 1: RP-HPLC with CAD for Direct Analysis
This method is ideal for monitoring the disappearance of this compound and the appearance of multiple products with varying structures (e.g., aldol adducts and oxidation products).
-
Objective: To separate and quantify this compound, its sulfoxide, and a potential aldol condensation product.
-
Instrumentation:
-
HPLC system with a gradient pump and autosampler.
-
Charged Aerosol Detector (CAD).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B (linear gradient)
-
15-17 min: 80% B
-
17.1-20 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
CAD Settings: Evaporation temperature 35 °C, Nitrogen gas pressure 35 psi (or as per manufacturer's recommendation).
-
-
Sample Preparation:
-
Withdraw a sample from the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the sample to an appropriate concentration (e.g., 100-fold) with a 50:50 mixture of water and acetonitrile.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Causality and Trustworthiness:
-
A C18 column is chosen for its versatility in retaining small, moderately polar organic molecules.
-
A water/acetonitrile gradient is employed to effectively separate analytes with different polarities. This compound will elute earlier, while less polar aldol condensation products will elute later as the organic content of the mobile phase increases. The more polar sulfoxide product will elute even earlier.
-
CAD provides a consistent response for these structurally different compounds, allowing for a more accurate estimation of their relative amounts, a key requirement for reaction monitoring.[10] The method's validity is established by running standards to determine retention times and response factors, and by demonstrating adequate resolution between all key components.
-
Protocol 2: RP-HPLC-UV after Pre-column Derivatization with DNPH
This method is the gold standard for achieving high sensitivity for the quantification of the ketone-containing species in the reaction.
-
Objective: To sensitively quantify this compound and any other ketone-containing species.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV/Diode Array Detector (DAD).
-
-
Reagents:
-
DNPH solution: Saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% (v/v) phosphoric acid.
-
-
Derivatization Procedure:
-
To 100 µL of the diluted reaction sample in a vial, add 900 µL of the DNPH solution.
-
Cap the vial and vortex thoroughly.
-
Heat the mixture at 60 °C for 30 minutes.
-
Cool the mixture to room temperature. The sample is now ready for injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 40% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 365 nm.[12]
-
-
Causality and Trustworthiness:
-
This method is highly specific for compounds containing a carbonyl group. It will not detect the sulfoxide unless it also contains a ketone. This can be an advantage (reducing matrix interference) or a disadvantage (if non-carbonyl products are of interest).
-
The DNPH derivative is significantly less polar than the parent ketone, requiring a higher percentage of organic solvent for elution. The gradient ensures that derivatives from different ketones (e.g., starting material vs. aldol product) are well-separated.[13]
-
The method's validity rests on the derivatization reaction's completeness and reproducibility. A blank (reagents only) and a standard of derivatized this compound must be run to ensure no interfering peaks and to establish the retention time and response for quantification.
-
Method Selection and Validation Strategy
Choosing the right method depends on the analytical goal. The following decision tree, represented as a Graphviz diagram, can guide the selection process.
Visualization: Method Selection Logic
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Aldol Condensation Reaction [sigmaaldrich.com]
- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 5. veeprho.com [veeprho.com]
- 6. agilent.com [agilent.com]
- 7. Refractive Index-Based Detection of Gradient Elution Liquid Chromatography using Chip-Integrated Microring Resonator Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. iomcworld.com [iomcworld.com]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. Exploring the sulfur species in wine by HPLC-ICPMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to the Synthetic Routes of 2-Aminothiophenes
Abstract
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its role as a versatile pharmacophore and a key building block for complex heterocyclic systems.[1][2][3] Its prevalence in pharmaceuticals, from anti-inflammatory drugs like Tinoridine to antipsychotics such as Olanzapine, underscores the critical need for efficient and adaptable synthetic methodologies.[4][5] This guide provides a comparative analysis of the most prominent synthetic routes to polysubstituted 2-aminothiophenes, with a primary focus on the Gewald reaction, its mechanistic intricacies, and its standing relative to other significant methods. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven comparisons to assist researchers in selecting the optimal strategy for their specific synthetic targets.
The Enduring Importance of the 2-Aminothiophene Core
The thiophene ring is a well-established bioisostere of the phenyl group, offering similar steric and electronic properties while often improving pharmacokinetic profiles.[4][6] The addition of a 2-amino group transforms this simple heterocycle into a highly versatile intermediate. This functional handle serves as a nucleophilic site for further elaboration and as a powerful directing group, making 2-aminothiophenes attractive starting points for the synthesis of fused-ring systems like thieno[2,3-d]pyrimidines, which are themselves rich in biological activity.[4][7] Consequently, the development of robust methods to access this scaffold is a field of continuous research and innovation.[1][3]
The Gewald Reaction: The Preeminent Route to 2-Aminothiophenes
Since its discovery by Karl Gewald in the 1960s, the Gewald reaction has become the most widely employed method for synthesizing polysubstituted 2-aminothiophenes.[8][9] Its popularity stems from its operational simplicity as a one-pot, multicomponent reaction that utilizes readily available starting materials: a carbonyl compound (ketone or aldehyde), an α-cyanoester or other activated nitrile, and elemental sulfur, all brought together in the presence of a base.[8][10]
Mechanistic Deep Dive
The enduring success of the Gewald reaction is rooted in a sequential cascade of well-understood organic transformations. While the exact sequence can vary with conditions, the generally accepted mechanism involves three key stages.[6][11][12]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[8][13] The base, typically a secondary amine like morpholine or piperidine, deprotonates the α-carbon of the nitrile, which then attacks the carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate. The choice of a secondary amine is crucial; it is basic enough to facilitate the condensation but generally not nucleophilic enough to engage in significant side reactions with the starting materials.
-
Sulfur Addition (Thiolation): Elemental sulfur (S₈) is then added to the activated methylene position of the Knoevenagel adduct.[11] Computational studies suggest that the deprotonated intermediate attacks the S₈ ring, leading to a polysulfide species which eventually forms a thiolate.[12]
-
Intramolecular Cyclization & Tautomerization: The final stage involves an intramolecular attack of the sulfur nucleophile onto the carbon of the nitrile group. This cyclization forms a five-membered imine intermediate, which rapidly tautomerizes to the more stable aromatic 2-aminothiophene product.[11][13]
Diagram 1: Generalized Mechanism of the Gewald Reaction A visual representation of the sequential Knoevenagel condensation, sulfur addition, and cyclization steps.
Validated Experimental Protocol: Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile
This protocol provides a representative example of a conventional Gewald synthesis.[14]
Materials:
-
3-Methyl-2-butanone (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (0.5 eq)
-
Ethanol (as solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methyl-2-butanone, malononitrile, and ethanol.
-
Begin stirring the solution at room temperature.
-
Add elemental sulfur, followed by the dropwise addition of morpholine.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove unreacted starting materials and impurities.
-
Dry the purified product under vacuum.
Expected Yield: Yields for this reaction are typically in the range of 70-90%.
Performance Analysis: Advantages and Limitations
The Gewald reaction's primary advantages are its high convergence, atom economy, and the use of inexpensive and readily available starting materials.[6] However, it is not without limitations. The reaction scope can be restricted by the nature of the carbonyl component; for instance, highly hindered ketones may react sluggishly. Furthermore, while many functional groups are tolerated, strongly acidic or basic groups can interfere with the reaction mechanism. Recent modifications, such as the use of microwave irradiation or green catalysts like L-proline, have been developed to shorten reaction times and improve yields under milder conditions.[8][15]
Alternative Synthetic Routes to 2-Aminothiophenes
While the Gewald synthesis is dominant, several other methods offer unique advantages, particularly for accessing substitution patterns that are difficult to obtain via the Gewald route.
The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a versatile method for producing thiophenes, and a key variation allows for the synthesis of 3-aminothiophenes (which can be tautomers of or precursors to 2-aminothiophenes, depending on substitution).[16][17] The reaction typically involves the condensation of thioglycolic acid derivatives with β-ketoesters or α,β-acetylenic esters that contain a nitrile group instead of an ester.[13][16]
Causality: The key to this synthesis is the use of a pre-functionalized sulfur source (thioglycolic acid derivative). This allows for a different disconnection approach compared to the Gewald reaction. The base-catalyzed conjugate addition of the thiol to the unsaturated system, followed by cyclization onto the nitrile, is the driving force of the reaction.[17]
Diagram 2: Conceptual Workflow of the Fiesselmann Synthesis A simplified flow showing the key components and transformation in the Fiesselmann approach.
Transition Metal-Catalyzed Syntheses
Modern synthetic chemistry has introduced transition metal-catalyzed reactions as a powerful tool for heterocycle synthesis.[6][18] These methods often involve the coupling of various starting materials under the influence of catalysts, typically based on palladium, copper, or gold. For 2-aminothiophenes, this could involve reactions such as the coupling of a thioamide with an alkyne.[18]
Causality: These reactions offer access to a diverse range of substituted thiophenes that are not readily accessible through classical condensation chemistry. They provide high regioselectivity and functional group tolerance. The choice of catalyst and ligands is paramount, as it dictates the reaction's efficiency and selectivity by controlling the coordination and reactivity of the substrates in the catalytic cycle.
Comparative Analysis of Synthetic Routes
To aid researchers in selecting the most appropriate method, the following table summarizes the key characteristics of the primary synthetic routes to 2-aminothiophenes.
| Parameter | Gewald Reaction | Fiesselmann Synthesis (Nitrile Variant) | Transition Metal-Catalyzed Routes |
| Reaction Type | Multicomponent Condensation/Cyclization | Condensation/Cyclization | Cross-Coupling/Annulation |
| Starting Materials | Ketone/Aldehyde, Activated Nitrile, Sulfur | α,β-Unsaturated Nitrile, Thioglycolic Acid Deriv. | Thioamides, Alkynes, Halo-alkenes, etc. |
| Key Reagents | Base (e.g., Morpholine, Piperidine) | Base (e.g., Sodium Ethoxide) | Metal Catalyst (e.g., Pd, Cu, Au), Ligands, Base |
| Typical Yields | Good to Excellent (60-95%) | Moderate to Good (50-85%) | Variable, often Good to Excellent (50-95%) |
| Substrate Scope | Broad for carbonyls and nitriles | Good, offers different substitution patterns | Very Broad, highly tunable |
| Key Advantages | One-pot, high atom economy, inexpensive reagents[6] | Access to unique regioisomers[16] | Excellent functional group tolerance, high selectivity[18] |
| Key Limitations | Can be limited by sterically hindered ketones | Requires pre-functionalized sulfur source | Cost of catalysts, sensitivity to air/moisture |
Conclusion
The synthesis of 2-aminothiophenes is a mature field dominated by the robust and versatile Gewald reaction . Its operational simplicity and use of inexpensive starting materials make it the first choice for many applications. However, for accessing specific substitution patterns or for substrates incompatible with Gewald conditions, the Fiesselmann synthesis provides a valuable alternative. Furthermore, the advent of transition metal-catalyzed methods offers unparalleled precision and scope, enabling the synthesis of highly complex and uniquely functionalized 2-aminothiophenes, albeit at a higher cost. The optimal choice of synthetic route is therefore a strategic decision, balancing the complexity of the target molecule against factors of cost, scalability, and available resources. This guide serves as a foundational resource for making that informed decision in the pursuit of novel therapeutics and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. d-nb.info [d-nb.info]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for the synthesis of 2-aminothiophenes and their reactions (review) | Semantic Scholar [semanticscholar.org]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Gewald Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. benchchem.com [benchchem.com]
- 15. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 16. Fiesselmann thiophene synthesis - Wikiwand [wikiwand.com]
- 17. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of Thioethers versus Ethers in Organic Synthesis
In the landscape of organic synthesis and drug development, the strategic incorporation of heteroatoms like oxygen and sulfur is a cornerstone of molecular design. Ethers (R-O-R') and their sulfur analogs, thioethers (R-S-R'), also known as sulfides, are ubiquitous functional groups.[1][2] While structurally similar, they exhibit remarkably distinct chemical reactivities that synthetic chemists can leverage. This guide provides an in-depth comparison of their behavior, offering field-proven insights and experimental data to inform synthetic strategy and reaction design.
The Fundamental Dichotomy: Electronegativity and Polarizability
The divergent reactivity of ethers and thioethers stems from the intrinsic properties of oxygen and sulfur. Oxygen is more electronegative than sulfur, leading to more polarized C-O bonds in ethers.[3] Conversely, sulfur's larger size and more diffuse valence electrons make it more polarizable.[1][3][4] This "softness" of the sulfur atom in a thioether allows it to be a more effective nucleophile, particularly towards soft electrophiles.[1] This fundamental difference in electronic character dictates their behavior in a vast array of chemical transformations.
Nucleophilicity and Basicity: A Tale of Two Atoms
While both ethers and thioethers possess lone pairs of electrons, their nucleophilic and basic characters differ significantly. The sulfur atom in a thioether is generally a better nucleophile than the oxygen atom in an ether.[1][4][5][6][7] This is attributed to the higher energy of the Highest Occupied Molecular Orbital (HOMO) of the thioether and the greater polarizability of sulfur.[1][4]
Table 1: Comparison of Nucleophilicity and Basicity
| Functional Group | Relative Basicity | Relative Nucleophilicity |
| Thioether (R₂S) | Weaker Base | Better Nucleophile |
| Ether (R₂O) | Stronger Base | Weaker Nucleophile |
This enhanced nucleophilicity allows thioethers to readily participate in reactions such as alkylations to form stable sulfonium ions.[4][6] Ethers, being less nucleophilic, require much stronger electrophiles to form oxonium ions, which are often highly reactive and transient.[6]
Figure 1: Alkylation of a thioether to form a stable sulfonium salt.
Oxidation: A Key Differentiator
One of the most pronounced differences in reactivity lies in their susceptibility to oxidation. Thioethers are readily oxidized to sulfoxides and subsequently to sulfones.[1][6][8] This transformation is central to many synthetic strategies and is also a key metabolic pathway for many sulfur-containing drugs. Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and ozone (O₃).[1]
Ethers, in contrast, are generally resistant to oxidation under mild conditions.[4] The oxidation of ethers typically requires harsh conditions and can lead to the formation of explosive peroxides upon prolonged exposure to atmospheric oxygen.[4]
Table 2: Oxidation of Thioethers and Ethers
| Functional Group | Common Oxidizing Agents | Oxidation Products |
| Thioether (R₂S) | H₂O₂, m-CPBA, NaIO₄ | Sulfoxide (R₂SO), Sulfone (R₂SO₂) |
| Ether (R₂O) | Generally unreactive; can form hydroperoxides with O₂ | Typically none under mild conditions |
The selective oxidation of thioethers is a powerful tool in organic synthesis, allowing for the modulation of the steric and electronic properties of a molecule.[9][10]
Experimental Protocol: Selective Oxidation of a Thioether
This protocol describes the selective oxidation of a thioether to a sulfoxide using hydrogen peroxide.
Materials:
-
Thioether (1.0 eq)
-
Hydrogen peroxide (30% aqueous solution, 1.1 eq)
-
Methanol (solvent)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the thioether in methanol in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add the hydrogen peroxide solution dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench any remaining peroxide by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the sulfoxide.
Figure 2: Step-by-step workflow for the selective oxidation of a thioether.
Cleavage Reactions: Stability Under Scrutiny
The cleavage of C-O and C-S bonds represents another area of significant reactivity divergence. Ether linkages are notoriously stable and require harsh conditions for cleavage, typically involving strong acids like HBr or HI.[11][12][13][14] This robustness makes ethers excellent protecting groups for alcohols in multi-step syntheses.[15][16][17][18][19] The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by the halide ion in either an Sₙ1 or Sₙ2 fashion, depending on the structure of the ether.[11][12][13][14][20]
Thioethers, while also relatively stable, can be cleaved under a wider range of conditions. A notable reaction is desulfurization using Raney nickel, which reductively cleaves the C-S bonds and replaces them with C-H bonds.[21][22][23][24] This process is a valuable method for the complete removal of sulfur from a molecule.[21][22]
Figure 3: Comparison of typical cleavage reactions for ethers and thioethers.
Role as Leaving Groups
The ability of a group to depart in a substitution or elimination reaction is crucial. A protonated ether can serve as a leaving group (departing as a neutral alcohol), but this generally requires strongly acidic conditions.[11][20]
In contrast, the sulfur of a thioether can be alkylated to form a sulfonium salt. The resulting dialkyl sulfide is an excellent leaving group, making thioethers valuable precursors in certain substitution and elimination reactions.[5] This strategy is famously employed in biological systems, where S-adenosylmethionine (SAM) acts as a methyl group donor in numerous biochemical pathways.[25][26][27][28][29] The positive charge on the sulfur atom of SAM facilitates the transfer of the methyl group to a nucleophile.[5][27]
Conclusion: Strategic Implications for Synthesis and Drug Design
The distinct reactivities of thioethers and ethers provide a rich palette for the synthetic chemist. The general inertness of the ether linkage makes it an ideal protecting group and a stable structural component in many pharmaceuticals.[15][16][18] The versatile reactivity of the thioether, particularly its nucleophilicity, susceptibility to oxidation, and role in forming excellent leaving groups, offers numerous opportunities for synthetic manipulation and the introduction of diverse functionalities.
For drug development professionals, understanding these differences is paramount. The metabolic stability of an ether versus the potential for oxidation of a thioether to sulfoxides and sulfones can have profound implications for a drug's pharmacokinetic and pharmacodynamic profile. A thorough grasp of the principles outlined in this guide will undoubtedly lead to more informed and effective molecular design and synthetic planning.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. brainkart.com [brainkart.com]
- 4. brainkart.com [brainkart.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 14. Video: Ethers to Alkyl Halides: Acidic Cleavage [jove.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. media.neliti.com [media.neliti.com]
- 19. Ethers as protecting groups of alcohols [quimicaorganica.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Reductvie Desulfurization | Chem-Station Int. Ed. [en.chem-station.com]
- 22. organicreactions.org [organicreactions.org]
- 23. researchgate.net [researchgate.net]
- 24. ias.ac.in [ias.ac.in]
- 25. amsbio.com [amsbio.com]
- 26. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 27. S-Adenosylmethionine: more than just a methyl donor - PMC [pmc.ncbi.nlm.nih.gov]
- 28. S-Adenosyl-L-methionine: A Comprehensive Overview_Chemicalbook [chemicalbook.com]
- 29. S-Adenosylmethionine and methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (Ethylthio)acetone
For professionals engaged in the fast-paced world of research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While (Ethylthio)acetone (CAS No. 20996-62-7) is a valuable intermediate, its handling and disposal demand a rigorous, scientifically-grounded approach. This guide moves beyond mere compliance, offering a comprehensive operational plan that ensures the safety of personnel, protects environmental integrity, and upholds the exacting standards of our field. Here, we will dissect the necessary procedures, explaining the causality behind each step to build a self-validating system of safety and responsibility.
Hazard Profile and Risk Assessment: The Foundation of Safe Disposal
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic properties is paramount. This compound is not merely another solvent; its specific chemical nature dictates its risks and, consequently, its disposal pathway. The primary hazards stem from its flammability and its organosulfur structure.
This compound is classified as a Category 3 flammable liquid, meaning it has a flash point that presents a significant fire risk under typical laboratory conditions[1]. Its vapors can form explosive mixtures with air and may travel to a distant ignition source[1]. Furthermore, as a thioether, it is a malodorous compound, and while its toxicological properties have not been fully investigated, organosulfur compounds warrant careful handling to avoid inhalation and contact[1][2].
| Property | Data | Source(s) |
| CAS Number | 20996-62-7 | [1][3][4][5] |
| Molecular Formula | C₅H₁₀OS | [5][6] |
| Appearance | Colorless Liquid | [1] |
| Flash Point | 52 °C (125.6 °F) | [1] |
| Boiling Point | 170 - 172 °C | [1] |
| Hazard Class | Flammable Liquid (Category 3) | [1] |
| Hazard Statements | H226: Flammable liquid and vapour | [3] |
| Incompatible Materials | Strong oxidizing agents | [1] |
Immediate Safety and Spill Management Protocol
Operational readiness includes a robust plan for unintended releases. A spill of this compound requires immediate and deliberate action to mitigate risks.
Required Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a full-face shield.
-
Hand Protection: Chemical-resistant nitrile gloves.
-
Body Protection: A flame-retardant laboratory coat and closed-toe shoes are mandatory.
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably a certified chemical fume hood, to avoid vapor inhalation[7].
Step-by-Step Spill Cleanup Procedure
-
Eliminate Ignition Sources: Immediately turn off all nearby hot plates, stir plates, and other potential sources of sparks or flames[1].
-
Ensure Ventilation: Work within a chemical fume hood or ensure the area is well-ventilated to disperse flammable vapors.
-
Containment: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or diatomaceous earth[7][8]. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully scoop the absorbed material into a sealable, properly labeled container designated for hazardous waste[8]. Use non-sparking tools for this process[1].
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: All contaminated materials, including gloves and absorbent pads, must be sealed in a vapor-tight plastic bag and disposed of as hazardous waste[8].
The Core Disposal Protocol: A Step-by-Step Methodology
The disposal of this compound is governed by its classification as a hazardous waste. This protocol provides a systematic approach from the point of generation to final handoff for disposal.
Step 1: Waste Characterization and Segregation
This compound must be managed as hazardous waste, primarily due to its flammability (ignitability characteristic). In the United States, this corresponds to the EPA hazardous waste code D001. It is critical to segregate this waste stream from other chemical wastes, especially strong oxidizing agents, to prevent dangerous reactions[1].
Step 2: Collection of Bulk Waste
All waste containing this compound, including reaction residues and unused stock, must be collected in a designated hazardous waste container.
-
Container Choice: Use a container made of a compatible material (e.g., glass or polyethylene) with a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Storage: Keep the waste container closed at all times except when adding waste. Store it in a designated satellite accumulation area within the laboratory, preferably in secondary containment.
Step 3: Decontamination and Odor Neutralization of Labware (Field-Proven Insight)
A significant challenge with thioethers is the persistent, noxious odor that can contaminate labware and fume hoods. A simple oxidative pre-treatment of contaminated glassware can mitigate this issue before the final rinse. This step demonstrates an experienced approach to laboratory management beyond simple waste collection.
Causality: This procedure utilizes a common laboratory oxidizing agent, sodium hypochlorite (bleach), to oxidize the volatile and malodorous thioether to less-volatile and less-odorous sulfoxides and sulfones. This chemical transformation effectively neutralizes the stench at the source[2].
Experimental Protocol for Labware Decontamination:
-
Perform in Fume Hood: Conduct all steps inside a certified chemical fume hood.
-
Initial Rinse: Rinse the contaminated glassware (e.g., flasks, syringes, beakers) with a minimal amount of a suitable solvent (like acetone) to remove the bulk of the this compound. This rinsate must be collected and added to the hazardous waste container.
-
Prepare Oxidizing Bath: Prepare a dilute solution of household bleach (approx. 5-6% sodium hypochlorite) in water. A 1:1 or 1:2 dilution is typically sufficient.
-
Decontamination Soak: Carefully place the rinsed glassware in the bleach bath and allow it to soak for at least one hour. For heavily contaminated items, a longer soaking time (up to 24 hours) may be necessary.
-
Disposal of Bath: The used bleach solution, now containing oxidized sulfur compounds, should be collected as hazardous waste. It should not be disposed of down the drain.
-
Final Cleaning: After the decontamination soak, the glassware can be washed using standard laboratory procedures.
Critical Safety Note: This oxidative treatment is intended for residual amounts of this compound on glassware. Never mix bulk or concentrated this compound waste directly with bleach, as this can cause a vigorous, exothermic, and potentially uncontrolled reaction.
Step 4: Final Disposal Logistics
The ultimate disposal of the collected hazardous waste is a regulated process that must be handled by professionals.
-
Engage Professionals: The disposal of chemical waste must be managed by a licensed and approved waste disposal company[8].
-
Institutional EHS: Your primary point of contact is your institution's Environmental Health & Safety (EHS) department. They will coordinate the pickup, transportation, and final disposal in accordance with all local, state, and national regulations[8].
Regulatory Framework: The Authoritative Grounding
All disposal procedures are mandated by law to protect human health and the environment. In the United States, the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA), provides the "cradle-to-grave" framework for hazardous waste management[9][10][11]. These regulations are typically found in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273[9]. Concurrently, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety during hazardous waste operations[12][13]. In the European Union, the Waste Framework Directive establishes the legal framework for the treatment of waste, with the European Chemicals Agency (ECHA) playing a key role in managing data on hazardous substances[14][15]. Adherence to the protocols outlined in this guide ensures compliance with these authoritative standards.
Visualized Workflow: this compound Disposal Decision Process
Caption: Disposal decision workflow for this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | 20996-62-7 [chemicalbook.com]
- 5. 2-Propanone, 1-(ethylthio)- [webbook.nist.gov]
- 6. L04142.06 [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. epa.gov [epa.gov]
- 10. axonator.com [axonator.com]
- 11. epa.gov [epa.gov]
- 12. resources.duralabel.com [resources.duralabel.com]
- 13. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 14. Understanding Waste Framework Directive - ECHA [echa.europa.eu]
- 15. Homepage - ECHA [echa.europa.eu]
A Comprehensive Guide to the Safe Handling of (Ethylthio)acetone
(Ethylthio)acetone , a volatile organosulfur compound, is a valuable reagent in various research and development applications. However, its potent odor, flammability, and potential health hazards necessitate a robust and well-defined safety protocol. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of the research environment.
Understanding the Risks: The Chemical Profile of this compound
This compound is classified as a flammable liquid, and its vapors can form explosive mixtures with air.[1] The primary hazards associated with this compound include:
-
Flammability: It is a flammable liquid and vapor, requiring strict control of ignition sources.[1][2]
-
Inhalation: Vapors may cause respiratory irritation, and at high concentrations, could lead to dizziness or drowsiness.
-
Dermal Contact: Prolonged or repeated skin contact may cause irritation.
-
Eye Contact: Direct contact can cause serious eye irritation.[3][4][5]
-
Potent Odor: Like many organosulfur compounds, this compound has a strong, persistent, and unpleasant odor, which can be a significant nuisance and may indicate exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedure being performed.
Due to its volatility and potent odor, respiratory protection is paramount.
-
Minimum Requirement: A NIOSH-approved air-purifying respirator fitted with organic vapor (OV) cartridges is essential for any work with this compound.
-
Enhanced Protection: For procedures with a higher risk of vapor generation or in case of a spill, a full-facepiece respirator with multi-gas cartridges effective against organic vapors and acid gases (such as sulfur dioxide) is recommended.[2][6][7]
Table 1: Respirator Cartridge Selection for this compound
| Task | Recommended Respirator Type | Cartridge Type | Rationale |
| Routine Handling (Small Quantities in a Fume Hood) | Half-Mask Air-Purifying Respirator | Organic Vapor (OV) | Protects against inhalation of volatile organic compounds. |
| Weighing/Transfer Operations (Outside of a Glove Box) | Full-Face Air-Purifying Respirator | Organic Vapor/Acid Gas (OV/AG) | Provides a higher level of protection and shields the face and eyes from splashes and vapors. |
| Spill Cleanup | Full-Face Air-Purifying Respirator or SCBA | Organic Vapor/Acid Gas (OV/AG) or Supplied Air | Ensures maximum protection in an environment with unknown vapor concentrations. |
The choice of gloves is critical to prevent skin contact. Standard nitrile gloves are not recommended for handling ketones like acetone, as they offer poor resistance and can deteriorate quickly.[6]
-
Primary Recommendation: Butyl rubber gloves are the preferred choice for handling ketones and offer good resistance.[7][8]
-
Alternative: For shorter-duration tasks or as a secondary layer, neoprene gloves can be considered.[8]
-
Double Gloving: It is best practice to wear two pairs of gloves, with the outer glove being the more resistant material (e.g., butyl rubber). This provides an additional layer of protection in case the outer glove is compromised.
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.
-
Enhanced Protection: A full-face shield worn over chemical splash goggles is required when there is a risk of splashes, such as during transfer of larger volumes or when working with reactions under pressure.
-
A flame-resistant lab coat should be worn at all times.
-
Long pants and closed-toe shoes are required.
-
For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
Diagram 1: PPE Selection Workflow
Caption: A decision-making workflow for selecting the appropriate level of PPE.
Operational Plan: Step-by-Step Guidance for Safe Handling
-
Preparation:
-
Donning PPE:
-
Wash hands thoroughly.
-
Don inner gloves.
-
Don lab coat and any additional protective clothing.
-
Don outer gloves (butyl rubber).
-
Don eye and face protection.
-
Don and fit-check your respirator.
-
-
Handling the Chemical:
-
Work with the smallest quantities necessary for the experiment.
-
Keep containers tightly closed when not in use.
-
Use a secondary container for transporting the chemical within the lab.
-
Be mindful of potential ignition sources in and around the fume hood.
-
-
Post-Handling Decontamination:
-
Doffing PPE:
-
Remove outer gloves and dispose of them as hazardous waste.
-
Remove lab coat and other protective clothing.
-
Remove eye and face protection and decontaminate if necessary.
-
Remove respirator.
-
Remove inner gloves and dispose of them as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures: Responding to Spills and Exposures
-
Small Spill (in a fume hood):
-
Alert others in the immediate area.
-
Ensure you are wearing the appropriate PPE, including a respirator.
-
Contain the spill with an absorbent material like vermiculite or a spill pad.
-
Gently collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[11]
-
Decontaminate the spill area with a 10% bleach solution.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and the institution's environmental health and safety (EHS) office.
-
Prevent entry to the contaminated area.
-
Provide details of the spill to the emergency response team.
-
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing immediately and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Diagram 2: Spill Response Decision Tree
Caption: A decision tree for responding to a chemical spill.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Collect all waste this compound in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be stored in a satellite accumulation area away from ignition sources.
-
Never mix this compound waste with other waste streams unless explicitly instructed to do so by your institution's EHS department.[12]
-
-
Contaminated Solid Waste:
-
All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and paper towels, must be considered hazardous waste.
-
Place these items in a sealed, labeled hazardous waste bag or container.[5]
-
-
Contaminated Glassware:
-
After decontamination with a bleach solution as described above, glassware can be washed through normal laboratory procedures.[10]
-
-
Waste Pickup:
References
- 1. benchchem.com [benchchem.com]
- 2. puroclean.com [puroclean.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. gloves.com [gloves.com]
- 7. Chemical Glove Selection | Environmental Health and Safety | Virginia Tech [ehs.vt.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. reddit.com [reddit.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. ccny.cuny.edu [ccny.cuny.edu]
- 12. Navigating Flammable Liquids | Classifications, Safety, & Proper Waste Disposal [allsource-environmental.com]
- 13. safety.pitt.edu [safety.pitt.edu]
- 14. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 15. Guide to Storing And Disposing Of Flammable Liquids - ECTI [ecticorp.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
